molecular formula C16H30O3 B1608582 10-Oxohexadecanoic acid CAS No. 818-26-8

10-Oxohexadecanoic acid

Cat. No.: B1608582
CAS No.: 818-26-8
M. Wt: 270.41 g/mol
InChI Key: VBFPQNKLKQDSCH-UHFFFAOYSA-N
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Description

10-Oxohexadecanoic acid is a long-chain keto fatty acid of significant interest in biochemical and metabolic research. With the molecular formula C 16 H 30 O 3 and a molecular weight of 270.41 g/mol, this compound serves as a versatile building block and a model for studying oxidized lipid species . Oxo-fatty acids are recognized for their biological activities; research indicates that related isomeric compounds, such as those derived from marine algae, can act as dual agonists for PPARα and PPARγ, playing a role in regulating genes involved in insulin sensitization and anti-inflammatory responses . This suggests this compound is a valuable compound for investigating metabolic pathways and nuclear receptor signaling. Furthermore, oxo-fatty acids are endogenously involved in covalent inhibition, such as the activation of the nuclear receptor PPARγ, highlighting their importance in physiological feedback mechanisms . In analytical chemistry, this compound and its derivatives are also relevant in forensic and legal medicine, where they are identified as components of adipocere, aiding in the understanding of decomposition processes . The compound is characterized by its SMILES code, CCCCCCC(=O)CCCCCCCCC(=O)O, which reflects its structure with a ketone group at the 10th carbon . Proper handling is essential. This product is labeled with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist and using personal protective equipment

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPQNKLKQDSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407385
Record name 10-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-26-8
Record name 10-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 10-Oxohexadecanoic Acid: Uncovering Its Natural Origins in Plant Biopolymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining a Rare Oxo-Fatty Acid

In the vast landscape of lipid biochemistry, 10-Oxohexadecanoic acid represents a specialized, less-common long-chain fatty acid. Structurally, it is a 16-carbon chain functionalized with a ketone group at the tenth carbon. It is crucial to distinguish this molecule from the similarly named but structurally distinct 10-Hydroxy-2-decenoic acid (10-HDA), a well-known bioactive compound exclusively found in royal jelly[1][2][3]. This compound and its derivatives belong to a class of oxo-fatty acids that primarily function as structural components within complex biopolymers in the plant kingdom. This guide provides a comprehensive technical overview of the natural sources, biosynthesis, and analytical methodologies pertinent to this compound, with a focus on its role as a constituent of plant cutin.

Part 1: Primary Natural Sources of this compound Derivatives

The primary natural reservoir of this compound is not as a free fatty acid but as a monomer integrated within cutin , the protective polyester that forms the structural framework of the plant cuticle[4][5]. The cuticle is an essential barrier that shields terrestrial plants from environmental stressors, including water loss and pathogen invasion[6]. While the exact this compound has been studied less, its hydroxylated derivative, 16-hydroxy-10-oxohexadecanoic acid , has been identified as a natural monomer in the cutin of several plant species, notably tomato (Solanum lycopersicum) and soybean (Glycine max)[7][8].

The composition of cutin is species-specific, but it is generally dominated by C16 and C18 fatty acid families[9]. In tomato, the C16 family is particularly abundant, with 10,16-dihydroxyhexadecanoic acid being the principal monomer. It is through the oxidation of this precursor that 16-hydroxy-10-oxohexadecanoic acid is formed[8].

Data Presentation: Comparative Abundance of C16 Cutin Monomers

The following table summarizes the relative composition of the major C16 family cutin monomers found in the fruit cuticle of tomato, a primary source for these specialized fatty acids.

Cutin Monomer Chemical Structure Relative Abundance in Tomato Fruit Cutin (%) Key Role/Precursor Status
16-Hydroxyhexadecanoic AcidHO-(CH₂)₁₅-COOH~4-5%Key ω-hydroxylated precursor[9]
10,16-Dihydroxyhexadecanoic AcidHO-(CH₂)₆-CH(OH)-(CH₂)₈-COOH~80-87%Major structural monomer[3][9][10]
16-Hydroxy-10-oxohexadecanoic Acid HO-(CH₂)₅-CO-(CH₂)₈-COOH Variable, derived from oxidation Oxidized structural monomer [8]

Data compiled from references[10],[3],[8], and[9]. Abundance can vary with cultivar and developmental stage.

Part 2: Biosynthesis of this compound Precursors in Plants

The biosynthesis of this compound and its derivatives is intrinsically linked to the general pathway for cutin monomer synthesis. This process begins with the common C16 saturated fatty acid, palmitic acid, and involves a series of modifications primarily occurring in the endoplasmic reticulum of epidermal cells[4][11].

The key steps leading to the C16 cutin monomer family are:

  • ω-Hydroxylation: The terminal methyl group of palmitic acid (C16:0) is hydroxylated to form 16-hydroxyhexadecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP704 family[12][13].

  • Mid-chain Hydroxylation: A second hydroxylation occurs at a mid-chain position, most commonly C-10, to produce 10,16-dihydroxyhexadecanoic acid, the most abundant cutin monomer in species like tomato[4][5].

  • Oxidation: The mid-chain secondary hydroxyl group (at C-10) of 10,16-dihydroxyhexadecanoic acid can be subsequently oxidized to a ketone, yielding 16-hydroxy-10-oxohexadecanoic acid[8].

These monomers are then transported out of the cell and polymerized in the apoplast to form the complex, cross-linked cutin matrix[5].

Visualization: Biosynthetic Pathway of C16 Cutin Monomers

Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Apoplast Apoplast Palmitic_Acid Palmitic Acid (C16:0) Hydroxy_16 16-Hydroxyhexadecanoic Acid Palmitic_Acid->Hydroxy_16  Cytochrome P450 (ω-Hydroxylase)   DiHydroxy_10_16 10,16-Dihydroxyhexadecanoic Acid Hydroxy_16->DiHydroxy_10_16  Mid-chain Hydroxylase   Oxo_10_Hydroxy_16 16-Hydroxy-10-oxohexadecanoic Acid DiHydroxy_10_16->Oxo_10_Hydroxy_16  Dehydrogenase/Oxidase   Cutin Cutin Polymer DiHydroxy_10_16->Cutin  Polymerization   Oxo_10_Hydroxy_16->Cutin  Polymerization   caption Biosynthesis of C16 Oxo-Fatty Acid Precursors for Cutin

Caption: Biosynthesis of C16 Oxo-Fatty Acid Precursors for Cutin.

Part 3: Experimental Protocols for Extraction and Analysis

Isolating and analyzing this compound derivatives requires the chemical breakdown (depolymerization) of the cutin polymer from its natural matrix. Tomato peels from processing waste are an excellent and abundant starting material[2][10]. The following protocol outlines a standard laboratory method for this purpose.

Step-by-Step Methodology for Cutin Monomer Extraction and Analysis

Objective: To extract, derivatize, and identify oxo-fatty acid monomers from plant cutin.

Materials:

  • Plant material (e.g., dried tomato peels)

  • Solvents: Chloroform, Methanol, Hexane

  • Reagents: Sodium methoxide (NaOMe) in methanol (0.5 M), Sulfuric acid, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine

  • Equipment: Soxhlet extractor, Reflux condenser, Rotary evaporator, Gas Chromatograph-Mass Spectrometer (GC-MS), Centrifuge.

Procedure:

  • Dewaxing of Plant Material:

    • Thoroughly dry the tomato peels and grind them into a fine powder.

    • Place the powdered peels in a cellulose thimble and perform Soxhlet extraction with chloroform for 8-12 hours to remove soluble cuticular waxes.

    • Air-dry the dewaxed material to remove residual solvent.

  • Cutin Depolymerization (Methanolysis):

    • Transfer the dewaxed material to a round-bottom flask.

    • Add 0.5 M sodium methoxide in methanol. The solid-to-solvent ratio should be approximately 1:20 (w/v).

    • Reflux the mixture for 2-4 hours. This step cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as their methyl esters[14].

  • Extraction of Monomers:

    • After cooling, filter the reaction mixture to remove the solid plant residue.

    • Acidify the filtrate to pH 3-4 with sulfuric acid.

    • Extract the aqueous methanol phase three times with an equal volume of chloroform or dichloromethane.

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator[2][3].

  • Derivatization for GC-MS Analysis:

    • The hydroxyl and carboxyl groups on the monomers must be derivatized to increase their volatility for gas chromatography.

    • Dissolve the dried extract in pyridine.

    • Add an excess of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Heat the mixture at 70°C for 60 minutes to convert all active hydrogens to trimethylsilyl (TMS) ethers and esters[14].

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to separate the different monomer derivatives.

    • Identify the compounds by comparing their mass spectra with known spectral libraries (e.g., NIST) and published fragmentation patterns for TMS-derivatized hydroxy and oxo-fatty acids.

Visualization: Analytical Workflow

Workflow Start Dried Tomato Peels Dewax Soxhlet Extraction (Chloroform) Start->Dewax Depolymerize Depolymerization (NaOMe in Methanol, Reflux) Dewax->Depolymerize Yields dewaxed cutin Extract Liquid-Liquid Extraction (Acidify, Extract with Chloroform) Depolymerize->Extract Releases methyl ester monomers Concentrate Rotary Evaporation Extract->Concentrate Isolates crude monomers Derivatize TMS Derivatization (BSTFA, 70°C) Concentrate->Derivatize Prepares sample for GC Analyze GC-MS Analysis Derivatize->Analyze Increases volatility caption Workflow for Extraction and Analysis of Cutin Monomers

Caption: Workflow for Extraction and Analysis of Cutin Monomers.

Part 4: Biological Role and Potential Applications

The biological significance of this compound and its derivatives is understood primarily through their structural role within the plant cuticle. As components of the cutin polymer, they contribute to the overall hydrophobicity and integrity of this protective layer[4]. The presence of a ketone group, as opposed to a hydroxyl group, can alter the polarity and cross-linking potential within the polymer, thereby fine-tuning the physical properties of the cuticle.

Direct pharmacological or therapeutic activities of isolated this compound have not been extensively reported. However, the study of cutin monomers is of significant interest in the field of biomaterials. As renewable, long-chain functionalized fatty acids, they are being explored as building blocks for the synthesis of novel bioplastics, coatings, and adhesives[8][10]. The unique chemical functionalities offered by oxo-fatty acids could be exploited to create polymers with tailored properties.

Conclusion

This compound, particularly as its 16-hydroxy derivative, is a naturally occurring fatty acid found as a structural monomer in the plant biopolymer cutin. While not as widely studied as other lipids, its presence in abundant agricultural byproducts like tomato peels presents an opportunity for valorization. The methodologies for its extraction and analysis are well-established, relying on the chemical depolymerization of cutin followed by chromatographic identification. Future research may further elucidate the specific biosynthetic enzymes responsible for its formation and explore the potential of this oxo-fatty acid as a platform chemical for the development of sustainable and functional biomaterials.

References

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  • Cigognini, I. M., et al. (2016). Physical–Chemical Characteristics of Cutin Separated from Tomato Waste for the Preparation of Bio-lacquers. Journal of Polymers and the Environment, 24(4), 339-347.
  • Lin, Y. L., et al. (1999). Preparation, Isolation, and Characterization of Cutin Monomers and Oligomers from Tomato Peels. Journal of Agricultural and Food Chemistry, 47(2), 799-802. [Link]

  • Cigognini, I. M., et al. (2015). Cutin isolated from tomato processing by-products: extraction methods and characterization. Proceedings of the 5th International Conference on Industrial and Hazardous Waste Management.
  • Islam, M. S., et al. (2019). Distribution of Lipids and Fatty Acids in the Glycine Max L. Merrill Cultivars. American Journal of Food Science and Technology, 7(2), 58-64.
  • Kumar, R., et al. (2021). Oil content and fatty acid profiling of soybean (Glycine max L. Merrill) of Indian cultivar.
  • Verma, P., et al. (2023). Nutritional analysis of vegetable soybean [Glycine max (L.) Merrill] accessions in Eastern India. Frontiers in Nutrition, 10, 1146824. [Link]

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Sources

Introduction: Unveiling a Key Component of the Plant's Armor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Discovery, Analysis, and Significance of 10-Oxohexadecanoic Acid in Plants

Audience: Researchers, scientists, and drug development professionals.

The plant cuticle stands as the primary interface between the plant and its environment, a sophisticated barrier crucial for survival. This waxy layer's principal structural framework is cutin, a vast and complex lipid polyester.[1][2] For decades, the precise composition of this polymer remained a subject of intense investigation. The discovery and characterization of its constituent monomers have been pivotal in understanding how plants protect themselves from desiccation, UV radiation, and pathogen attack.[3]

Among the array of molecules that form this polymer, This compound , a C16 oxo-fatty acid, has been identified as a significant component in the cutin of various plants.[4][5] This guide serves as a technical deep-dive for researchers, providing a comprehensive overview of the biochemical landscape of this compound. We will explore its biosynthesis, the rigorous methodologies required for its isolation and analysis, and its dual role as both a structural block and a potential signaling molecule in plant defense, offering insights for future research and development.

Part 1: The Biochemical Landscape of this compound

Discovery within the Plant Cutin Matrix

The identification of this compound and other cutin monomers was not a singular event but the result of decades of systematic chemical dissection of the plant cuticle. Early research in the 1970s, pioneered by scientists like P.E. Kolattukudy, established that cutin was a polyester composed of hydroxylated fatty acids.[6] The development of robust depolymerization techniques coupled with gas chromatography and mass spectrometry allowed for the separation and identification of individual components, revealing a diverse family of C16 and C18 fatty acid derivatives, including this compound, as the fundamental building blocks of this essential biopolymer.[6][7]

Biosynthesis Pathway: From Cytosolic Precursor to Apoplastic Polymer

The synthesis of this compound is a multi-step enzymatic process primarily originating from the common C16 fatty acid, palmitic acid. The pathway involves a series of oxidation and transferase reactions occurring within the epidermal cells.

  • Fatty Acid Synthesis and Modification: The journey begins with de novo synthesis of palmitic acid (16:0) in the plastids. This precursor is then transported to the endoplasmic reticulum (ER).[8]

  • Hydroxylation and Oxidation: In the ER, a cascade of oxidation reactions occurs. A cytochrome P450-dependent enzyme first catalyzes ω-hydroxylation, adding a hydroxyl group to the terminal (C-16) carbon to form 16-hydroxypalmitic acid. Subsequent mid-chain oxidation, likely by another hydroxylase followed by a dehydrogenase, introduces the keto group at the C-10 position.[6]

  • Acyltransfer and Monomer Formation: The resulting 10-oxo-16-hydroxyhexadecanoic acid is then activated to its CoA-ester. For incorporation into the growing polymer, it is typically transferred to a glycerol backbone by a glycerol-3-phosphate acyltransferase (GPAT), such as GPAT4 or GPAT8 in Arabidopsis.[3] This forms a monoacylglycerol, the transportable form of the cutin monomer.

  • Export and Polymerization: These monoacylglycerol monomers are exported from the epidermal cell, across the cell wall, to the outer surface.[2] In the apoplast, enzymes like CUTIN SYNTHASE1 (CUS1) catalyze the transesterification reactions, linking the monomers via intermolecular ester bonds to form the complex, cross-linked cutin polymer.[2][9]

Biosynthesis_of_10_Oxohexadecanoic_Acid cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_apoplast Apoplast / Cuticle Plastid Plastid ER Endoplasmic Reticulum (ER) Hydroxy_Acid 16-Hydroxypalmitic Acid Apoplast Apoplast / Cuticle Cutin_Polymer Cutin Polymer Palmitic_Acid Palmitic Acid (16:0) Palmitic_Acid->ER Transport Oxo_Acid 10-Oxo-16-hydroxy- hexadecanoic Acid Hydroxy_Acid->Oxo_Acid Mid-chain Oxidation Monomer_MAG 10-Oxo-16-hydroxy- hexadecanoyl-glycerol (Monomer) Oxo_Acid->Monomer_MAG GPAT enzymes Monomer_MAG->Apoplast Transport (e.g., ABCG transporters) start_ER->Hydroxy_Acid ω-Hydroxylation (Cytochrome P450) start_Apoplast->Cutin_Polymer Polymerization (CUTIN SYNTHASE1)

Caption: Biosynthesis of this compound and its polymerization into cutin.

Part 2: Methodological Framework for Isolation and Analysis

Rationale for the Analytical Workflow

Studying this compound presents a significant analytical challenge due to its incorporation within the insoluble cutin polymer. A direct solvent extraction is insufficient as it only removes surface waxes and intracellular lipids.[10][11] Therefore, a sequential, destructive methodology is required. The core logic is to first isolate the polymer from all other lipids, then chemically break it down (depolymerize) into its constituent monomers, and finally, modify these monomers to make them suitable for gas chromatography analysis. This robust workflow ensures that the quantified molecules are unequivocally derived from the cutin matrix.

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for the analysis of cutin monomers from plant tissue.

Analytical_Workflow A 1. Plant Tissue Collection (e.g., Leaves, Epidermis) B 2. Homogenization & Exhaustive Delipidation A->B C Soluble Lipids (Waxes) (Discarded) B->C Separation D 3. Depolymerization (Base-Catalyzed Transesterification) B->D Dried Residue E 4. Extraction of Monomers (Fatty Acid Methyl Esters) D->E F 5. Derivatization (Silylation of -OH groups) E->F G 6. GC-MS Analysis (Identification) F->G H 7. GC-FID Analysis (Quantification) F->H I 8. Data Analysis G->I H->I

Caption: Standard workflow for the extraction and analysis of cutin monomers.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for analyzing plant lipid polyesters.[10][11][12]

Step 1: Plant Tissue Preparation & Delipidation

  • Rationale: This initial step is critical to remove all non-polymeric lipids, ensuring that the final analysis reflects only the composition of the cutin.

  • Procedure:

    • Harvest fresh plant tissue (e.g., 100-200 mg of leaves).

    • Immediately freeze in liquid nitrogen and homogenize to a fine powder using a mortar and pestle or a tissue lyser.

    • Transfer the powder to a glass tube and perform sequential extractions with organic solvents. A typical series is:

      • Hot isopropanol (70°C) to deactivate endogenous lipases.

      • Multiple washes with a chloroform:methanol mixture (2:1, v/v).

      • Multiple washes with pure chloroform.

    • Between each wash, centrifuge the sample and discard the supernatant.

    • After the final wash, dry the resulting delipidated tissue residue under a stream of nitrogen or in a vacuum desiccator. This residue is enriched in cell wall material, including cutin.[10]

Step 2: Depolymerization via Transesterification

  • Rationale: Base-catalyzed transesterification cleaves the ester bonds of the cutin polymer, releasing the individual monomers as fatty acid methyl esters (FAMEs), which are more volatile than their free acid counterparts.

  • Procedure:

    • To the dried residue, add 2 mL of 1 M sodium methoxide (NaOMe) in methanol. Also, add a known amount of an internal standard (e.g., methyl heptadecanoate) for later quantification.

    • Seal the tube tightly and heat at 60°C for 2 hours, with occasional vortexing.[13]

    • Cool the reaction to room temperature.

Step 3: Extraction of Monomers

  • Rationale: This step separates the liberated FAMEs from the reaction mixture and solid residue.

  • Procedure:

    • Neutralize the reaction by adding acetic acid.

    • Add 2 mL of saturated NaCl solution and 2 mL of dichloromethane (DCM).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic (DCM) phase, which contains the monomers.

    • Repeat the extraction of the aqueous phase with DCM two more times, pooling the organic fractions.

    • Dry the pooled organic phase under a stream of nitrogen.

Step 4: Derivatization for GC Analysis

  • Rationale: The hydroxyl groups on cutin monomers make them non-volatile. Silylation replaces the acidic protons on these groups with trimethylsilyl (TMS) groups, creating derivatives that are volatile and thermally stable for GC analysis.[11]

  • Procedure:

    • To the dried monomers, add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Seal the vial and heat at 70°C for 30 minutes.

    • The sample is now ready for injection into the GC system.

Step 5: Analytical Quantification and Identification

  • GC-MS (Identification): A gas chromatograph separates the derivatized monomers based on their boiling points and polarity. The coupled mass spectrometer fragments the molecules, producing a unique mass spectrum ("fingerprint") for each compound. By comparing these spectra to known libraries (like NIST) and published data, the chemical structure of this compound and other monomers can be confirmed.[12][14]

  • GC-FID (Quantification): For accurate quantification, samples are run on a GC with a flame ionization detector (FID). The FID provides a response that is directly proportional to the mass of the carbon compound being analyzed. By comparing the peak area of each identified monomer to the peak area of the known amount of internal standard added in Step 2, the absolute quantity of this compound per unit of initial tissue weight can be calculated.[10][11]

Data Presentation

Quantitative data from cutin analysis should be presented clearly, allowing for comparison between different samples (e.g., wild-type vs. mutant, control vs. treated).

Table 1: Example of Cutin Monomer Composition Analysis

Monomer IdentityRetention Time (min)Abundance (µg/g Fresh Weight) ± SD% of Total Monomers
Hexadecanoic acid15.25.5 ± 0.82.1
16-Hydroxyhexadecanoic acid17.845.3 ± 4.117.6
This compound 18.5 18.9 ± 2.3 7.3
10,16-Dihydroxyhexadecanoic acid19.1152.7 ± 11.559.2
Octadecanoic acid derivatives.........
Total Monomers 258.0 ± 15.2 100

Part 3: Physiological Significance and Future Directions

Structural Role in the Cuticle

The primary and undisputed role of this compound is structural. As a difunctional monomer (containing a carboxylic acid group and a mid-chain keto group, often alongside a terminal hydroxyl group in its precursors), it can form multiple ester linkages. This capacity for cross-linking is fundamental to the creation of the robust, three-dimensional cutin polymer.[9] This polymer provides the mechanical strength and hydrophobic properties necessary for the cuticle to function as a barrier against uncontrolled water loss and to protect the plant from physical damage.[3]

Emerging Roles in Plant Signaling

Beyond its structural importance, there is growing evidence that cutin monomers, released during specific events, can function as signaling molecules.

  • Cutin Monomers as DAMPs: When a pathogen attempts to invade, it often secretes cutin-degrading enzymes (cutinases). The breakdown of the cutin polymer releases monomers, including this compound, into the apoplastic space. These molecules can be perceived by the plant as Damage-Associated Molecular Patterns (DAMPs).[15][16] This recognition is a key first step in activating the plant's immune system, a process known as systemic acquired resistance (SAR), leading to the production of defense-related proteins and antimicrobial compounds.[17][18][19]

While distinct from the well-characterized jasmonate oxylipin pathway, which also uses fatty acid derivatives for signaling, this DAMP-based signaling represents a parallel, crucial layer of plant defense.[20][21]

Signaling_Pathway Pathogen Pathogen Attack Cutinase Secretes Cutinase Pathogen->Cutinase Cutin Cutin Polymer Cutinase->Cutin Degradation Monomers Release of Cutin Monomers (incl. This compound) Cutin->Monomers Receptor Cell Surface Receptor (Perception) Monomers->Receptor Signal_Cascade Intracellular Signaling Cascade (ROS, Kinases) Receptor->Signal_Cascade Gene_Expression Activation of Defense Gene Expression Signal_Cascade->Gene_Expression Defense Production of Antimicrobial Compounds & PR Proteins Gene_Expression->Defense

Caption: Hypothesized signaling cascade initiated by cutin monomer release.

Future Research & Drug Development Implications

The study of this compound and the broader field of cutin biology opens several avenues for applied research:

  • Novel Agrochemicals: The enzymes involved in cutin biosynthesis, particularly the cytochrome P450s and GPATs, represent potential targets for the development of highly specific herbicides or fungicides. Inhibiting cuticle formation would render weeds susceptible to dehydration or pathogens unable to properly establish infection.

  • Plant Activators: A deeper understanding of how cutin monomers are perceived by plant cells could lead to the design of novel "plant activators."[18] These compounds could be applied to crops to prime their defense systems, enhancing resistance to a broad spectrum of diseases without the environmental impact of traditional pesticides.

  • Biopolymer Development: Cutin monomers are naturally occurring, functionalized fatty acids. Their potential as renewable feedstocks for the synthesis of bioplastics, coatings, and other high-value polymers is an exciting area of green chemistry. Their inherent biodegradability makes them attractive alternatives to petroleum-based materials.

References

  • A proposed model of the biosynthesis pathway for cutin monomer De novo... (n.d.). ResearchGate.
  • Beisson, F., Li-Beisson, Y., & Pollard, M. (2012). The Biopolymers Cutin and Suberin . The Plant Cell, 24(4), 1290–1305. [Link]

  • Fich, E. A., Segerson, N. A., & Rose, J. K. C. (2016). The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles . Annual Review of Plant Biology, 67, 207–233. [Link]

  • Li, Y., Beisson, F., Pollard, M., & Ohlrogge, J. (2007). Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers . Proceedings of the National Academy of Sciences, 104(46), 18339–18344. [Link]

  • Ziv, C. (2020). Cutin Synthesis and Deposition . Plantae. [Link]

  • Molina, I., Li-Beisson, Y., Beisson, F., Ohlrogge, J. B., & Pollard, M. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers . Journal of Visualized Experiments, (105), e53339. [Link]

  • Buschhaus, C., & Jetter, R. (2011). Analysis of Flower Cuticular Waxes and Cutin Monomers . Bio-protocol, 1(1). [Link]

  • Molina, I. (2025). Compositional Analysis of Cutin in Maize Leaves . Cold Spring Harbor Protocols. [Link]

  • 16-Hydroxy-10-oxohexadecanoic acid . (n.d.). PubChem. [Link]

  • Han, G., et al. (2022). Origins and Evolution of Cuticle Biosynthetic Machinery in Land Plants . Plant Physiology, 189(2), 856-874. [Link]

  • Christensen, S. A., et al. (2013). A maize death acid, 10-oxo-11-phytoenoic acid, is the predominant cyclopentenone signal present during multiple stress and developmental conditions . Plant signaling & behavior, 8(9), e25553. [Link]

  • Golisz, E., et al. (2012). Physical–Chemical Characteristics of Cutin Separated from Tomato Waste for the Preparation of Bio-lacquers . Journal of Polymers and the Environment, 20, 137–146. [Link]

  • Yeats, T. H., & Rose, J. K. (2013). The Formation and Function of Plant Cuticles . Plant Physiology, 163(1), 5–20. [Link]

  • Chen, Y., et al. (2023). Short- and long-distance signaling in plant defense . Journal of Integrative Plant Biology, 65(2), 324-342. [Link]

  • HMDB0041287: 16-Hydroxy-10-oxohexadecanoic acid . (n.d.). Human Metabolome Database. [Link]

  • FDB021204: 16-Hydroxy-10-oxohexadecanoic acid . (n.d.). FooDB. [Link]

  • Plant Defense Signaling . (n.d.). Sustainability. [Link]

  • Wang, Y., et al. (2022). Progress in Salicylic Acid-Dependent Signaling for Growth–Defense Trade-Off . International Journal of Molecular Sciences, 23(19), 11234. [Link]

  • Philippe, G., et al. (2020). Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis . Biochemical Journal, 477(10), 1779-1795. [Link]

  • Lequeu, J., et al. (2003). Formation of plant cuticle: evidence for the occurrence of the peroxygenase pathway . The Plant Journal, 36(2), 155-164. [Link]

  • Maynard, D., et al. (2020). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? . Frontiers in Plant Science, 11, 582846. [Link]

  • Kumar, A., et al. (2021). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review . Polymers, 13(15), 2581. [Link]

  • Hsu, C.-C., & Fu, Z. Q. (2022). The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway . International Journal of Molecular Sciences, 23(15), 8127. [Link]

  • University of Kentucky. (2016). Plant signals travel different routes to turn on defense . ScienceDaily. [Link]

Sources

Whitepaper: Elucidating the Biosynthetic Pathway of 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 10-Oxohexadecanoic acid is a vital oxygenated fatty acid that serves as a key monomer in the formation of cutin, the protective polyester barrier on the aerial surfaces of terrestrial plants.[1][2] Understanding its biosynthesis is critical for fields ranging from agricultural science, where enhancing plant resilience is paramount, to biochemistry and drug development, which can leverage these enzymatic pathways for novel applications. This guide provides a comprehensive overview of the multi-step enzymatic cascade that synthesizes this compound from its fatty acid precursor. We will delve into the mechanistic details of each reaction, the enzyme families involved, and the state-of-the-art methodologies used to investigate this pathway, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound in Plant Biology

The terrestrialization of plants was a pivotal evolutionary event, made possible by the development of protective barriers against desiccation, UV radiation, and pathogen invasion.[1] Central to this adaptation is the cuticle, a hydrophobic layer whose structural framework is primarily composed of the biopolymer cutin.[3][4] Cutin is a complex polyester assembled from a variety of C16 and C18 oxygenated fatty acids.[5][6] Among these, 16-hydroxy-10-oxohexadecanoic acid stands out as a prominent C16 monomer found in the cutin of various plant species, including lime and tomato.[7][8] Its structure, featuring both a terminal hydroxyl group and a mid-chain keto group, allows for the formation of intricate cross-linked polymer networks that define the mechanical and chemical properties of the cuticle.

The biosynthesis of this specialized monomer is a testament to the elegant chemical modifications that cells can perform on simple lipid precursors. The pathway begins with one of the most common saturated fatty acids in nature, hexadecanoic acid (palmitic acid), and proceeds through a series of hydroxylation and oxidation reactions, each catalyzed by specific enzyme classes.[6] Elucidating this pathway not only enhances our fundamental understanding of plant biochemistry but also opens avenues for engineering plants with more robust cuticles or for the biocatalytic production of valuable specialty chemicals.

The Core Biosynthetic Pathway: From Palmitate to a Functionalized Monomer

The synthesis of this compound is a localized process occurring within the epidermal cells of plants.[6] It involves a sequence of three key enzymatic modifications to the C16 backbone of palmitic acid.

Step 1: ω-Hydroxylation - Capping the Terminus

The initial and crucial step in functionalizing the relatively inert alkyl chain of palmitic acid is the introduction of a hydroxyl group at the terminal (ω or C-16) position. This reaction converts palmitic acid into 16-hydroxyhexadecanoic acid, also known as juniperic acid.[9][10]

  • Causality and Enzymology: This energetically challenging oxidation of a terminal methyl group is catalyzed by a specific class of cytochrome P450 monooxygenases (CYP450s) .[11][12] These heme-thiolate proteins are ubiquitous enzymes that mediate a vast array of oxidative transformations.[13][14] In plants, CYP450s belonging to the CYP704 and CYP86 families have been identified as fatty acid ω-hydroxylases.[10][15] The reaction mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the ω-position, a reaction that requires co-factors like NADPH for the delivery of reducing equivalents.[12] The choice of this specific enzyme class is dictated by its unique ability to bind a long-chain fatty acid and orient the terminal methyl group for precise oxidation at the active site.

Step 2: In-Chain Hydroxylation - Introducing the Mid-Point Functional Group

Following terminal hydroxylation, a second hydroxyl group is introduced at the C-10 position of 16-hydroxyhexadecanoic acid. This reaction yields the intermediate 10,16-dihydroxyhexadecanoic acid , a major cutin monomer in its own right, particularly abundant in tomato cuticle.[7][16][17]

  • Causality and Enzymology: This mid-chain hydroxylation is also mediated by cytochrome P450 monooxygenases .[11] The existence of distinct CYP450 isoforms with different substrate and positional specificities is a key principle in the generation of metabolic diversity.[18] While the ω-hydroxylase specifically targets the C-16 position, a different P450 enzyme recognizes either palmitic acid or, more likely, 16-hydroxyhexadecanoic acid as its substrate and catalyzes hydroxylation at the C-10 position. This step highlights the modularity of fatty acid modification pathways, where sequential action of related but distinct enzymes builds molecular complexity.

Step 3: Dehydrogenation - The Final Oxidation to a Keto Group

The final step in the synthesis of the target molecule is the oxidation of the secondary alcohol at the C-10 position of 10,16-dihydroxyhexadecanoic acid to a ketone. This conversion yields 16-hydroxy-10-oxohexadecanoic acid .[7][19]

  • Causality and Enzymology: This transformation is catalyzed by an alcohol dehydrogenase (ADH) , likely a member of the medium or long-chain dehydrogenase/reductase (MDR/LDR) superfamily.[20] These enzymes utilize NAD⁺ or NADP⁺ as a cofactor to accept hydride from the alcohol substrate, resulting in the formation of a carbonyl group and NADH or NADPH.[21][22] The selection of a dehydrogenase for this step is logical, as it provides a controlled and specific oxidation of the secondary alcohol without affecting the primary alcohol at the ω-position or the carboxylic acid at the C-1 position. This specificity is crucial for producing the correct monomer for cutin polymerization.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of this compound.

Biosynthesis_Pathway cluster_pathway Cutin Monomer Biosynthesis (in Epidermal ER) Palmitic_Acid Palmitic Acid (Hexadecanoic Acid) HPA 16-Hydroxyhexadecanoic Acid (Juniperic Acid) Palmitic_Acid->HPA O2, NADPH DHPA 10,16-Dihydroxyhexadecanoic Acid HPA->DHPA O2, NADPH OHSA This compound (16-Hydroxy-10-oxo-hexadecanoic acid) DHPA->OHSA NAD(P)+ -> NAD(P)H E1 Cytochrome P450 (ω-hydroxylase) E1->HPA E2 Cytochrome P450 (in-chain hydroxylase) E2->DHPA E3 Alcohol Dehydrogenase (NAD+/NADP+ dependent) E3->OHSA Experimental_Workflow cluster_in_vitro Protocol 1: In Vitro Validation cluster_in_vivo Protocol 2: In Vivo Analysis A1 Clone Candidate Gene A2 Heterologous Expression A1->A2 A3 Isolate Microsomes A2->A3 A4 Enzyme Assay with Substrate A3->A4 A5 Product Extraction & Derivatization A4->A5 A6 GC-MS Analysis A5->A6 B5 GC-MS Analysis A6->B5 Compare Results B1 Isolate Plant Cuticle B2 Depolymerize Cutin B1->B2 B3 Extract Monomers B2->B3 B4 Derivatize Monomers B3->B4 B4->B5

Sources

An In-depth Technical Guide to the Physicochemical Properties of 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Oxo-Fatty Acid

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the physicochemical properties of 10-Oxohexadecanoic acid. It is important to establish from the outset that this particular oxo-fatty acid is a relatively under-characterized molecule, with a notable scarcity of published experimental data. Recognizing this, we have adopted a dual approach in this guide. Firstly, we present the available computed data for this compound, providing a theoretical baseline for its properties. Secondly, and crucially, we provide detailed, field-proven experimental methodologies for the characterization of long-chain fatty acids. This empowers you, the researcher, with the necessary tools and understanding to elucidate the properties of this and other similar molecules in your own laboratories. By explaining the causality behind experimental choices and grounding our protocols in established analytical chemistry, we aim to provide a self-validating framework for your investigations. Throughout this guide, we will draw comparisons with isomeric compounds where experimental data is available, offering valuable context and predictive insights.

Molecular Identity and Computed Properties

This compound, also known as 10-ketostearic acid, is a saturated fatty acid with a ketone functional group at the tenth carbon. This structure imparts a unique combination of lipophilic and moderately polar characteristics, which are expected to govern its physical and chemical behavior.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
CAS Number 818-26-8
Molecular Formula C₁₆H₃₀O₃
Molecular Weight 270.41 g/mol
SMILES CCCCCCC(=O)CCCCCCCC(=O)O
Visualizing the Molecular Architecture

The structure of this compound, with its carboxylic acid head and the mid-chain carbonyl group, is fundamental to understanding its properties.

10-Oxohexadecanoic_acid_structure C1 HO C3 C C1->C3 C2 O C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 C C10->C11 C12 O C11->C12 C13 CH₂ C11->C13 C14 CH₂ C13->C14 C15 CH₂ C14->C15 C16 CH₂ C15->C16 C17 CH₂ C16->C17 C18 CH₃ C17->C18

Caption: Chemical structure of this compound.

Computationally Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimations of a molecule's properties. The following table summarizes the predicted properties for this compound and its isomers, 9- and 15-oxohexadecanoic acid, for comparative purposes. It is crucial to interpret these values as theoretical approximations that await experimental validation.

Table 2: Predicted Physicochemical Properties of Oxohexadecanoic Acid Isomers

Property9-Oxohexadecanoic acid (Predicted)This compound (Predicted)15-Oxohexadecanoic acid (Predicted)Source
XLogP3 5No data available4.2,
Hydrogen Bond Donors 111,
Hydrogen Bond Acceptors 333,
Rotatable Bond Count 141414,
Polar Surface Area 54.4 Ų54.4 Ų54.4 Ų,

Note: The predicted properties for this compound are expected to be very similar to its isomers due to the identical molecular formula and functional groups.

Experimental Data and Comparative Analysis with Isomers

While direct experimental data for this compound is lacking, the experimentally determined melting point of its isomer, 9-Oxohexadecanoic acid, provides a valuable reference point.

Table 3: Experimental Melting Point of 9-Oxohexadecanoic Acid

PropertyValueSource
Melting Point 73.5 - 74.5 °C

The position of the ketone group along the fatty acid chain can influence the crystal lattice packing and, consequently, the melting point. It is reasonable to hypothesize that the melting point of this compound will be in a similar range to that of the 9-oxo isomer.

A Practical Guide to Experimental Characterization

This section details the standard methodologies for determining the key physicochemical properties of a long-chain oxo-fatty acid like this compound.

Determination of Melting Point

The melting point is a critical parameter that provides information about the purity and physical state of a compound at different temperatures.

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature.

    • A second heating scan is often performed to observe the thermal behavior of the recrystallized sample.

  • Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Principle: This traditional method involves observing the temperature at which a small sample in a capillary tube transitions from a solid to a liquid when heated in a controlled manner.

Melting_Point_Workflow cluster_0 Sample Preparation cluster_1 Heating and Observation cluster_2 Data Recording a Pack sample into capillary tube b Place in melting point apparatus a->b c Heat slowly (1-2 °C/min) near melting point b->c d Observe for transition to clear liquid c->d e Record temperature range of melting d->e

Caption: Workflow for melting point determination via the capillary tube method.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its handling, formulation, and application.

Principle: The "like dissolves like" principle suggests that this molecule, with its long hydrocarbon tail and polar head group, will exhibit mixed solubility.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Qualitative Assessment:

    • Add approximately 10 mg of this compound to 1 mL of each solvent in a separate test tube.

    • Vortex each tube for 30 seconds.

    • Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

  • Quantitative Determination (e.g., Shake-Flask Method):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Separate the undissolved solid (e.g., by centrifugation or filtration).

    • Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC with a universal detector like a Charged Aerosol Detector, or after derivatization for GC analysis).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups.

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.

Expected Absorptions for this compound:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[1]

  • C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.[2]

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1710-1760 cm⁻¹.[1] The presence of two carbonyl groups may lead to a broadened or complex C=O absorption band.

  • C-O stretch (carboxylic acid): A peak in the 1320-1210 cm⁻¹ region.

Principle: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule by observing the behavior of atomic nuclei in a magnetic field.

Expected ¹H NMR Signals:

  • -COOH: A broad singlet, typically downfield (>10 ppm).

  • -CH₂- adjacent to C=O (ketone): Triplets around 2.4 ppm.

  • -CH₂- adjacent to -COOH: A triplet around 2.2-2.3 ppm.

  • -CH₂- chain: A complex multiplet around 1.2-1.6 ppm.

  • -CH₃: A triplet around 0.9 ppm.

Expected ¹³C NMR Signals:

  • -COOH: A signal around 175-185 ppm.

  • C=O (ketone): A signal further downfield, typically >200 ppm.

  • Carbons adjacent to carbonyls: Signals in the 30-40 ppm range.

  • Alkyl chain carbons: Signals in the 20-35 ppm range.

  • Terminal methyl carbon: A signal around 14 ppm.

Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation patterns.[3]

Expected Results:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (270.41 m/z).

  • Fragmentation Pattern: Characteristic fragmentation would involve cleavage alpha to the carbonyl groups, leading to the loss of alkyl chains and providing evidence for the position of the ketone group. Common fragmentation patterns for fatty acids include McLafferty rearrangements.

Spectroscopic_Analysis_Workflow cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample This compound Sample IR_Analysis Acquire Spectrum Sample->IR_Analysis NMR_Analysis Acquire ¹H and ¹³C Spectra Sample->NMR_Analysis MS_Analysis Acquire Mass Spectrum Sample->MS_Analysis IR_Interpretation Identify Functional Groups (O-H, C=O, C-H) IR_Analysis->IR_Interpretation Structural_Confirmation Structural Confirmation IR_Interpretation->Structural_Confirmation NMR_Interpretation Elucidate C-H Framework NMR_Analysis->NMR_Interpretation NMR_Interpretation->Structural_Confirmation MS_Interpretation Determine Molecular Weight & Fragmentation Pattern MS_Analysis->MS_Interpretation MS_Interpretation->Structural_Confirmation

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group.

Principle: The pKa is the pH at which the carboxylic acid is 50% ionized. For long-chain fatty acids, this value is typically around 4.5-5.0. The presence of the electron-withdrawing ketone group may have a slight acidifying effect, potentially lowering the pKa relative to hexadecanoic acid.

Experimental Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound, while also equipping researchers with the necessary experimental frameworks to fully characterize this molecule. The lack of extensive experimental data highlights an opportunity for further research to fill these knowledge gaps. Elucidating the precise melting point, solubility profile, and spectral characteristics will be crucial for unlocking the potential applications of this oxo-fatty acid in various scientific and industrial fields.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5283002, 9-Oxohexadecanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5312898, 15-Oxohexadecanoic acid. Retrieved from [Link].

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Fauland, A., Köfeler, H., Trötzmüller, M., & Lankmayr, E. (2011). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism.
  • Murphy, R. C. (2015). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 34(5), 552-573.

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An In--Depth Technical Guide to 10-Oxohexadecanoic Acid: Structure, Isomerism, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of 10-oxohexadecanoic acid, a saturated oxo-fatty acid. It delves into the molecule's core chemical structure, systematically explores its constitutional isomers and tautomeric forms, and critically analyzes the absence of stereoisomerism in the parent compound. This document is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the analytical methodologies required for the separation and characterization of oxo-fatty acid isomers, including detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it discusses potential synthetic pathways and the known biological significance of this compound, positioning it as a molecule of interest in lipid metabolism and as a potential biomarker.

Introduction to Oxo-Fatty Acids

Fatty acids are fundamental components of living systems, serving as structural elements in membranes, energy storage molecules, and critical signaling messengers.[1] The introduction of an oxo (or keto) group along the aliphatic chain creates a class of molecules known as oxo-fatty acids (Oxo-FAs) or keto-fatty acids. This functional modification significantly alters the physicochemical properties and biological activities of the parent fatty acid, often marking them as products of oxidative stress or as intermediates in metabolic pathways. This compound, a 16-carbon saturated fatty acid with a ketone group at the C-10 position, serves as a prime example for exploring the unique chemistry and analytical challenges presented by this class of compounds. Its structural features make it a useful intermediate in the synthesis of bioactive molecules and specialty chemicals, including macrocyclic lactones used in the fragrance industry.[2]

The Core Molecule: this compound

A thorough understanding of the primary molecule is essential before exploring its isomeric complexity.

Chemical Structure and Nomenclature
  • IUPAC Name: this compound

  • CAS Number: 818-26-8[2]

  • Molecular Formula: C₁₆H₃₀O₃

  • Structure: The molecule consists of a 16-carbon backbone with a carboxylic acid group at one terminus (C-1) and a ketone functional group at the C-10 position.

G c16 CH₃ c15 CH₂ c16->c15 c14 CH₂ c15->c14 c13 CH₂ c14->c13 c12 CH₂ c13->c12 c11 CH₂ c12->c11 c10 C c11->c10 c9 CH₂ c10->c9 o10_double O c10->o10_double c8 CH₂ c9->c8 c7 CH₂ c8->c7 c6 CH₂ c7->c6 c5 CH₂ c6->c5 c4 CH₂ c5->c4 c3 CH₂ c4->c3 c2 CH₂ c3->c2 c1 C c2->c1 o1_double O c1->o1_double o1_single OH c1->o1_single

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. These properties influence its behavior in biological systems and analytical separations.

PropertyValueSource
Molecular Weight270.41 g/mol Calculated (PubChem CID 5312898 for isomer)[3]
Molecular FormulaC₁₆H₃₀O₃Calculated (PubChem CID 5312898 for isomer)[3]
XLogP34.2Computed (PubChem CID 5312898 for isomer)[3]
Hydrogen Bond Donor Count1Computed (PubChem CID 5312898 for isomer)[3]
Hydrogen Bond Acceptor Count3Computed (PubChem CID 5312898 for isomer)[3]
Rotatable Bond Count13Computed (PubChem CID 5312898 for isomer)[3]

Isomerism in this compound and Related Compounds

Isomers are compounds with the same molecular formula but different structural arrangements.[4] Understanding the types of isomers possible for C₁₆H₃₀O₃ is critical for accurate identification and for elucidating structure-activity relationships.

Constitutional Isomers

Constitutional (or structural) isomers differ in the connectivity of their atoms.[4][5] For this compound, the primary form of constitutional isomerism is positional, where the oxo group is located at different carbons along the hexadecanoic acid chain.

G cluster_main Constitutional Isomers of Oxohexadecanoic Acid (C₁₆H₃₀O₃) mol_10 This compound (Ketone at C-10) mol_15 15-Oxohexadecanoic acid (Ketone at C-15) mol_10->mol_15 Different Connectivity mol_x X-Oxohexadecanoic acid (e.g., X = 2, 3, ... 14) mol_15->mol_x Same Formula

Caption: Positional isomers of oxohexadecanoic acid.

Each positional isomer, such as 15-oxohexadecanoic acid, is a distinct chemical entity with unique physical properties and potentially different biological activities.[3]

Tautomerism: The Keto-Enol Equilibrium

A crucial and often overlooked form of isomerism for ketones is tautomerism. Tautomers are constitutional isomers that readily interconvert. This compound exists in a dynamic equilibrium with its two corresponding enol forms. This equilibrium is fundamental to the molecule's reactivity. The keto form is generally more stable, but the enol tautomers can be important intermediates in chemical reactions.

G cluster_keto Keto Form (more stable) cluster_enol1 Enol Form 1 (Δ⁹) cluster_enol2 Enol Form 2 (Δ¹⁰) KETO ...-CH₂-C(=O)-CH₂-... ENOL1 ...-CH=C(OH)-CH₂-... KETO->ENOL1 ENOL2 ...-CH₂-C(OH)=CH-... KETO->ENOL2

Caption: Keto-enol tautomerism of this compound.

Stereoisomerism: A Critical Analysis

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.[6]

  • Enantiomers/Diastereomers: These require one or more chiral centers (a carbon atom bonded to four different groups). In this compound, the C-10 carbon is sp² hybridized due to the double bond with oxygen. It is bonded to only three groups (the C9-chain, the C11-chain, and the oxygen atom). Therefore, it is not a chiral center. All other methylene (CH₂) carbons in the chain have two identical hydrogen atoms. Consequently, This compound is achiral and does not have enantiomers or diastereomers .[7]

  • Geometric (Cis/Trans) Isomers: These require a restricted bond rotation, typically a carbon-carbon double bond or a ring structure. As a saturated fatty acid (apart from the carbonyl), this compound has no C=C double bonds and thus no geometric isomers.[7]

Analytical Methodologies for Characterization and Separation

The analysis of fatty acids, particularly distinguishing between positional isomers, requires high-resolution techniques.[1] The choice of methodology is driven by the need to resolve structurally similar molecules and provide unambiguous identification.

The Rationale for Chromatographic Separation

Positional isomers of oxo-fatty acids often have very similar polarities and boiling points, making their separation challenging. Chromatographic techniques, which separate components based on differential partitioning between a mobile and a stationary phase, are indispensable.[8][9] Coupling chromatography with mass spectrometry provides the high sensitivity and structural information needed for confident identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a cornerstone for fatty acid analysis due to its high resolution and sensitivity.[1] Fatty acids are typically derivatized to their more volatile methyl esters to improve their chromatographic properties.[1]

Expertise-Driven Causality: The conversion to fatty acid methyl esters (FAMEs) is critical. The carboxylic acid group is highly polar and can lead to poor peak shape and adsorption on the GC column. Esterification masks this polar group, significantly increasing volatility and thermal stability, which results in sharper peaks and better separation.

Protocol: Derivatization and GC-MS Analysis

  • Sample Preparation: A total lipid extraction is performed on the biological sample using a modified Bligh and Dyer method.[1]

  • Saponification & Methylation (Self-Validating):

    • To an extracted lipid sample (approx. 1 mg) in a screw-cap vial, add 1 mL of 0.5 M NaOH in methanol.

    • Add internal standards (e.g., heptadecanoic acid) for accurate quantification.

    • Seal the vial and heat at 100°C for 10 minutes. This step (saponification) cleaves fatty acids from complex lipids and ensures all fatty acids are in a salt form, creating a homogenous starting point for derivatization.

    • Cool the vial. Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).

    • Seal and heat again at 100°C for 5 minutes. BF₃ is a powerful catalyst for esterification.

    • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the layers. The FAMEs will partition into the upper hexane layer.

    • Carefully transfer the upper hexane layer to a new vial for GC-MS injection.

  • GC-MS Conditions:

    • Column: A high-polarity cyanopropyl column (e.g., SP-2560, 100 m) is recommended for resolving positional and geometric isomers.

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min. This temperature program allows for the separation of short-chain fatty acids at lower temperatures before eluting the longer-chain isomers.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.

  • Data Analysis: Identification is based on matching the retention time and mass spectrum against a known standard of this compound methyl ester and spectral libraries (e.g., NIST).

G SAMPLE Biological Sample (e.g., Plasma, Tissue) EXTRACT Lipid Extraction (Bligh & Dyer) SAMPLE->EXTRACT DERIV Derivatization (Saponification & Methylation) EXTRACT->DERIV GC Gas Chromatography (Separation) DERIV->GC MS Mass Spectrometry (Detection & ID) GC->MS DATA Data Analysis (Quantification) MS->DATA

Caption: GC-MS analytical workflow for oxo-fatty acids.

High-Performance Liquid Chromatography (HPLC) Strategies

Reversed-phase HPLC (RP-HPLC) is a powerful alternative, especially for less volatile or thermally labile compounds. It separates molecules based on their hydrophobicity.[9]

Expertise-Driven Causality: In RP-HPLC, fatty acids are separated by both chain length and degree of unsaturation.[9] The introduction of a polar oxo group will decrease the retention time compared to the parent saturated fatty acid (hexadecanoic acid). Positional isomers with the oxo group closer to the center of the chain may have slightly different interactions with the C18 stationary phase compared to those with the oxo group near an end, allowing for potential separation.

Protocol: RP-HPLC-ESI-MS Analysis

  • Sample Preparation: Lipids are extracted as described for GC-MS. Derivatization is often not required, but can be done to improve ionization efficiency.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids.

    • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and tandem MS (MS/MS) for structural fragmentation to confirm the oxo group's position.

Synthesis and Biological Significance

While not as extensively studied as other fatty acids, this compound holds interest for its potential roles in metabolism and as a synthetic precursor.

Synthetic Approaches

A common laboratory synthesis for an oxo-fatty acid involves the oxidation of the corresponding secondary hydroxy fatty acid. For example, 10-hydroxyhexadecanoic acid could be oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield this compound. This precursor could potentially be synthesized via multi-step organic reactions.[10]

Known and Potential Biological Roles
  • Lipid Metabolism: The presence of oxo-fatty acids in biological systems often points to pathways of fatty acid oxidation or degradation. This compound is investigated for its role in lipid metabolism studies.[2]

  • Biomarker of Oxidative Stress: The non-enzymatic oxidation of unsaturated fatty acids can lead to a variety of oxidized products, including oxo-fatty acids. Thus, their detection in tissues or fluids could serve as a biomarker for oxidative stress.[2]

  • Signaling Molecules: Like other oxylipins, oxo-fatty acids may possess signaling properties, potentially modulating inflammatory responses or other cellular processes.[11] For example, related compounds like 7,10-Octadecadienoic acid, methyl ester have been reported to have anti-inflammatory properties.[11]

Conclusion and Future Directions

This compound represents an important subclass of modified fatty acids. This guide has detailed its fundamental structure, clarified its isomeric landscape—highlighting the importance of constitutional and tautomeric forms—and provided robust analytical protocols for its study. While it is achiral, its positional isomers present a significant analytical challenge that can be met with high-resolution chromatographic techniques. Future research should focus on elucidating its specific biosynthetic and degradation pathways in various organisms, exploring its potential as a precise biomarker for disease states, and investigating its signaling functions to unlock potential therapeutic applications.

References

  • Title: The analysis of Cis-trans fatty acid isomers using gas-liquid chromatography Source: Google Search URL
  • Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry Source: Google Search URL
  • Title: Fatty Acid Analysis by HPLC – AOCS Source: Google Search URL
  • Title: Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Grasas y Aceites Source: Google Search URL
  • Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - NIH Source: Google Search URL
  • Title: this compound - MySkinRecipes Source: Google Search URL
  • Title: 15-Oxohexadecanoic acid | C16H30O3 | CID 5312898 - PubChem - NIH Source: Google Search URL
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  • Title: Finding Constitutional Isomers and How to Draw Them | Organic Chemistry - YouTube Source: Google Search URL
  • Title: US5502226A - Process of preparing ω-hydroxy acids - Google Patents Source: Google Search URL
  • Title: Constitutional Isomers with Practice Problems - Chemistry Steps Source: Google Search URL
  • Title: How Many Stereoisomers Do Hexadecanoic Acid and Oleic Acid Have?
  • Title: Gas Chromatography-Mass Spectrometry (GC-MS)

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The Enigmatic Role of 10-Oxohexadecanoic Acid in Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the current understanding of 10-oxohexadecanoic acid and its closely related derivatives within the broader context of lipid metabolism. While direct research on this compound is limited, this document synthesizes available data on its parent compound, hexadecanoic acid, and its more extensively studied hydroxylated form, 16-hydroxy-10-oxohexadecanoic acid, to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide explores the chemical identity, potential metabolic pathways, and biological significance of this class of oxo-fatty acids, highlighting areas for future investigation.

Introduction: The Emerging Significance of Oxo-Fatty Acids

Fatty acids are fundamental to cellular structure and function, serving as energy sources, signaling molecules, and building blocks for complex lipids.[1] The oxidation of fatty acids introduces functional groups that can dramatically alter their biological activity. Oxo-fatty acids, characterized by a ketone group along their aliphatic chain, are increasingly recognized for their diverse roles in physiology and pathology. This compound, a 16-carbon saturated fatty acid with a ketone group at the tenth carbon, represents a specific molecule within this class whose metabolic significance is beginning to be unraveled. Due to the limited direct research on this compound, this guide will also draw upon the knowledge of its parent molecule, hexadecanoic acid (palmitic acid), and the more extensively studied derivative, 16-hydroxy-10-oxohexadecanoic acid.

Chemical Identity and Properties of this compound and Its Derivatives

A clear understanding of the molecular characteristics of this compound and its related compounds is foundational to exploring their metabolic roles.

PropertyThis compound (Predicted)16-Hydroxy-10-oxohexadecanoic AcidHexadecanoic Acid (Palmitic Acid)
Molecular Formula C16H30O3C16H30O4[2]C16H32O2[3]
Molecular Weight 270.41 g/mol 286.41 g/mol [2]272.46 g/mol [3]
IUPAC Name This compound16-hydroxy-10-oxohexadecanoic acid[2]Hexadecanoic acid[3]
Synonyms 10-Ketopalmitic acid10-oxo-16-hydroxyhexadecanoic acid[2]Palmitic acid[3]
Key Functional Groups Carboxylic acid, KetoneCarboxylic acid, Ketone, HydroxylCarboxylic acid

Note: Properties for this compound are largely predicted due to a lack of extensive experimental data in publicly available databases.

The Metabolic Landscape of Hexadecanoic Acid and the Formation of Oxo-Derivatives

The metabolic fate of this compound is intrinsically linked to the metabolism of its parent compound, hexadecanoic acid (palmitic acid), the most common saturated fatty acid in animals and plants.[3][4]

Anabolism and Catabolism of Hexadecanoic Acid

Hexadecanoic acid is synthesized de novo from acetyl-CoA and malonyl-CoA by the fatty acid synthase complex.[4] Conversely, it is broken down through mitochondrial β-oxidation to generate acetyl-CoA for energy production.[5]

Formation of this compound: Postulated Pathways

The introduction of a ketone group at the 10th carbon of hexadecanoic acid likely involves enzymatic oxidation. While the specific enzymes responsible for the direct synthesis of this compound are not well-documented, several enzymatic reactions involving related fatty acids provide plausible mechanisms.

One potential pathway involves the hydroxylation of the corresponding carbon, followed by dehydrogenation. For instance, the formation of 10-ketostearic acid from oleic acid by various microorganisms proceeds via a 10-hydroxystearic acid intermediate. This suggests a similar two-step process could occur for hexadecanoic acid.

fatty_acid_oxidation

Caption: Postulated enzymatic pathway for the formation of this compound.

The Case of 16-Hydroxy-10-oxohexadecanoic Acid in Plants

A significant body of research exists for 16-hydroxy-10-oxohexadecanoic acid, a major component of cutin, the protective polyester layer on the epidermis of plants.[2] This molecule is found in plants such as Glycine max (soybean).[2] Its biosynthesis from 10,16-dihydroxyhexadecanoic acid has been described.[6] This highlights a defined biological role for a 10-oxo-substituted hexadecanoic acid derivative in the plant kingdom, primarily as a structural monomer.

Potential Biological Roles and Signaling Functions

While the direct biological roles of this compound remain largely uncharacterized, we can infer potential functions based on the activities of other oxo-fatty acids and related molecules.

Intermediary Metabolism

As a catabolic intermediate of hexadecanoic acid, this compound could be further metabolized through β-oxidation, contributing to cellular energy production. The presence of the ketone group may influence the rate and regulation of its breakdown compared to its non-oxidized counterpart.

Cell Signaling

Fatty acids and their derivatives are known to act as signaling molecules. For instance, other oxo-fatty acids have been shown to modulate inflammatory pathways and interact with nuclear receptors. It is plausible that this compound could exert similar effects, potentially influencing gene expression related to lipid metabolism and inflammation.

signaling_pathway

Caption: Hypothetical signaling pathway involving this compound.

Experimental Protocols for the Study of this compound

Advancing our understanding of this compound requires robust analytical and experimental methodologies.

Extraction and Quantification

Objective: To extract and quantify this compound from biological samples.

Methodology:

  • Lipid Extraction: Homogenize the biological sample (e.g., cell culture, tissue) in a 2:1 (v/v) chloroform:methanol solution.

  • Phase Separation: Add water to induce phase separation. The lipid-containing organic phase will be at the bottom.

  • Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxylic acid group must be derivatized, typically by methylation with diazomethane or esterification with BF3-methanol.

  • Analysis:

    • GC-MS: Provides both quantification and structural information based on retention time and mass fragmentation patterns.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the analysis of non-derivatized fatty acids.

experimental_workflow

Caption: General workflow for the analysis of this compound.

In Vitro Functional Assays

Objective: To investigate the biological activity of this compound on cellular processes.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., hepatocytes, macrophages) in appropriate media.

  • Treatment: Treat cells with varying concentrations of purified this compound. A vehicle control (e.g., ethanol, DMSO) should be included.

  • Endpoint Analysis:

    • Gene Expression: Analyze the expression of target genes involved in lipid metabolism (e.g., PPARs, SREBP-1c) and inflammation (e.g., TNF-α, IL-6) using quantitative PCR (qPCR).

    • Protein Expression: Assess the levels of key proteins using Western blotting or ELISA.

    • Metabolic Flux Analysis: Use stable isotope-labeled precursors to trace the metabolic fate of this compound.

Future Directions and Unanswered Questions

The field of oxo-fatty acid research is expanding, yet many questions regarding this compound remain. Future research should focus on:

  • Elucidating the biosynthetic and degradative pathways of this compound in various organisms.

  • Identifying the specific enzymes responsible for its formation and breakdown.

  • Determining its precise biological functions , including its role in cell signaling and as a potential biomarker for metabolic diseases.

  • Investigating its presence and concentration in different mammalian tissues and biofluids under various physiological and pathological conditions.

Conclusion

This compound represents a largely unexplored area within the complex world of lipid metabolism. While direct evidence of its biological role is currently scarce, by examining its chemical relatives and the broader context of fatty acid oxidation, we can formulate testable hypotheses to guide future research. The methodologies and conceptual frameworks presented in this guide provide a foundation for scientists to begin unraveling the metabolic significance of this intriguing oxo-fatty acid.

References

A comprehensive list of references is available in the digital version of this guide.

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10-Oxohexadecanoic Acid: A Metabolic Intermediate at the Crossroads of Structural Integrity and Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

10-Oxohexadecanoic acid, a C16 oxo-fatty acid, is emerging from the relative obscurity of lipid biochemistry into the spotlight as a key metabolic intermediate with diverse and significant biological roles. Primarily recognized for its integral part in the biosynthesis of plant cutin, the protective outer layer of terrestrial plants, recent evidence suggests that this compound and related oxo-fatty acids may also possess important signaling functions in mammalian systems. This technical guide provides an in-depth exploration of this compound, covering its biosynthetic and degradative pathways, its established physiological functions, and its potential implications in health and disease. Furthermore, this guide offers detailed experimental protocols for the detection, quantification, and functional analysis of this intriguing molecule, aimed at equipping researchers and drug development professionals with the necessary tools to investigate its therapeutic potential.

Introduction: The Emerging Significance of Oxo-Fatty Acids

For decades, fatty acids have been primarily viewed through the lens of energy storage and membrane structure. However, a growing body of research is unveiling a more nuanced understanding of these molecules as critical signaling entities. Among the vast and complex lipidome, oxo-fatty acids (OFAs), characterized by the presence of a ketone group along their aliphatic chain, represent a class of metabolites with potent biological activities. This compound stands as a prime example of an OFA with a dual role: a fundamental building block in the plant kingdom and a potential signaling molecule in animals. This guide will dissect the current knowledge surrounding this compound, providing a comprehensive resource for its study.

Biosynthesis of this compound: A Journey from Palmitate to a Key Precursor

The primary and most well-characterized biosynthetic pathway of this compound is in the epidermal cells of plants, where it serves as a monomer for the synthesis of cutin, a crucial component of the plant cuticle.[1] The synthesis begins with the ubiquitous C16 saturated fatty acid, palmitic acid.

2.1. The Plant Cutin Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum (ER). It involves the sequential hydroxylation of a C16 fatty acid backbone.

  • Step 1: ω-Hydroxylation: The pathway is initiated by the ω-hydroxylation of palmitic acid (16:0) to form 16-hydroxypalmitic acid. This reaction is catalyzed by members of the cytochrome P450 (CYP) superfamily , specifically enzymes belonging to the CYP86A family .[2] These enzymes are monooxygenases that utilize molecular oxygen and NADPH to introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid.

  • Step 2: Mid-chain Hydroxylation: Following ω-hydroxylation, a second hydroxylation event occurs at the C10 position of 16-hydroxypalmitic acid, yielding 10,16-dihydroxyhexadecanoic acid. This mid-chain hydroxylation is catalyzed by another class of cytochrome P450 enzymes, primarily from the CYP77A family .[2]

  • Step 3: Oxidation to this compound: While 10,16-dihydroxyhexadecanoic acid is a major cutin monomer itself, it can be further oxidized to form 10-oxo-16-hydroxyhexadecanoic acid.[3] Although the specific enzyme responsible for this oxidation step is not definitively characterized, it is likely a dehydrogenase. The closely related this compound can be inferred to be an intermediate or a related product in this pathway.

This compound Biosynthesis in Plants palmitic_acid Palmitic Acid (16:0) hydroxy_palmitic_acid 16-Hydroxypalmitic Acid palmitic_acid->hydroxy_palmitic_acid CYP86A Family (ω-hydroxylase) dihydroxy_hexadecanoic_acid 10,16-Dihydroxyhexadecanoic Acid hydroxy_palmitic_acid->dihydroxy_hexadecanoic_acid CYP77A Family (mid-chain hydroxylase) oxo_hexadecanoic_acid 10-Oxo-16-hydroxyhexadecanoic Acid dihydroxy_hexadecanoic_acid->oxo_hexadecanoic_acid Dehydrogenase (putative) cutin Cutin Polymer dihydroxy_hexadecanoic_acid->cutin oxo_hexadecanoic_acid->cutin Proposed Degradation of this compound cluster_0 Mitochondria / Peroxisome cluster_1 Endoplasmic Reticulum 10-Oxohexadecanoyl-CoA 10-Oxohexadecanoyl-CoA 10-Hydroxyhexadecanoyl-CoA 10-Hydroxyhexadecanoyl-CoA 10-Oxohexadecanoyl-CoA->10-Hydroxyhexadecanoyl-CoA Reductase (putative) Beta-Oxidation Spiral Beta-Oxidation Spiral 10-Hydroxyhexadecanoyl-CoA->Beta-Oxidation Spiral β-oxidation enzymes Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA n cycles This compound This compound This compound->10-Oxohexadecanoyl-CoA Acyl-CoA Synthetase ω-hydroxylated intermediate ω-hydroxylated intermediate This compound->ω-hydroxylated intermediate CYP4 Family (ω-oxidation) Dicarboxylic Acid Dicarboxylic Acid ω-hydroxylated intermediate->Dicarboxylic Acid Dicarboxylic Acid->Beta-Oxidation Spiral

Caption: Potential Degradative Pathways for this compound.

Physiological Roles and Therapeutic Potential

While the structural role of this compound in plants is clear, its physiological functions in mammals are an active area of investigation. Emerging evidence suggests that oxo-fatty acids can act as signaling molecules, influencing cellular processes relevant to metabolic health and disease.

4.1. Structural Component of Plant Cuticles

As a key monomer in the formation of cutin, this compound contributes to the structural integrity of the plant cuticle. [1]This hydrophobic barrier protects plants from desiccation, UV radiation, and pathogen attack.

4.2. Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. [4]Several studies have shown that oxidized fatty acids can act as ligands for PPARs, particularly PPARα and PPARγ. [1][5][6] Activation of PPARγ by ligands is a key mechanism for improving insulin sensitivity, making it a major target for anti-diabetic drugs. [7]The discovery that oxo-fatty acids can activate PPARs suggests a potential role for this compound in regulating metabolic homeostasis. [5][6]Further research is needed to determine the specific affinity and efficacy of this compound for different PPAR isoforms.

4.3. Potential Role in Metabolic Diseases

Given the link between oxo-fatty acids and PPAR activation, there is a strong rationale for investigating the role of this compound in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). [5][8]By modulating gene expression related to lipid storage, glucose uptake, and inflammation, this compound could have therapeutic potential. For instance, related medium-chain fatty acids have been shown to improve glucose metabolism and reduce oxidative stress. [9][10][11]

Analytical Methodologies: A Practical Guide

Accurate and sensitive detection and quantification of this compound are crucial for elucidating its biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for fatty acid analysis.

5.1. Sample Preparation and Extraction

The first step in the analysis of this compound from biological matrices (e.g., plasma, tissues, plant material) is lipid extraction. A modified Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol is commonly employed. For robust quantification, it is essential to add a deuterated internal standard of this compound at the beginning of the extraction process.

5.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high chromatographic resolution and is well-suited for the analysis of fatty acids. However, due to their low volatility, fatty acids require derivatization prior to GC analysis.

Protocol: GC-MS Analysis of this compound

  • Lipid Extraction: Extract lipids from the sample using a chloroform:methanol (2:1, v/v) mixture.

  • Internal Standard Spiking: Add a known amount of deuterated this compound internal standard to the sample before extraction.

  • Saponification: Hydrolyze the lipid extract with 0.5 M methanolic KOH at 60°C for 1 hour to release free fatty acids.

  • Acidification and Extraction: Acidify the sample with HCl and extract the free fatty acids with hexane.

  • Derivatization: Evaporate the hexane and derivatize the fatty acids. A two-step derivatization is recommended for keto-acids: [1] * Oximation: React the dried extract with methoxyamine hydrochloride in pyridine at 37°C for 90 minutes to protect the keto group. [1] * Silylation: Subsequently, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to derivatize the carboxyl and hydroxyl groups. [1][12]6. GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the fatty acid derivatives.

  • Data Analysis: Monitor the characteristic ions for the derivatized this compound and its internal standard. Quantify the analyte based on the peak area ratio to the internal standard.

5.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and specificity and can often be performed without derivatization, although derivatization can enhance sensitivity.

Protocol: LC-MS/MS Analysis of this compound

  • Lipid Extraction: Perform lipid extraction as described for the GC-MS protocol, including the addition of an internal standard.

  • LC Separation: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol:water). Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase containing an appropriate modifier (e.g., formic acid or ammonium acetate) to achieve chromatographic separation.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor ion of this compound and its specific product ions.

  • Data Analysis: Quantify this compound by comparing the peak area of its MRM transition to that of the deuterated internal standard.

ParameterGC-MSLC-MS/MS
Derivatization Required (Oximation and Silylation)Optional (can improve sensitivity)
Sensitivity HighVery High
Throughput ModerateHigh
Instrumentation Widely availableIncreasingly common
Sample Matrix Less tolerant to complex matricesMore tolerant to complex matrices

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis.

Functional Assays for Biological Activity

To investigate the biological effects of this compound, a variety of cell-based assays can be employed.

6.1. PPAR Activation Assay

A luciferase reporter assay can be used to determine if this compound can activate PPARs.

Protocol: PPARγ Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect the cells with a plasmid containing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound for 24 hours. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the fold activation of luciferase activity relative to the vehicle control against the concentration of this compound to determine the EC₅₀ value.

6.2. Adipocyte Differentiation Assay

To assess the effect of this compound on adipogenesis, a preadipocyte differentiation assay can be performed.

Protocol: 3T3-L1 Adipocyte Differentiation Assay

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

  • Differentiation Induction: Induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX, in the presence or absence of varying concentrations of this compound.

  • Lipid Accumulation Staining: After 7-10 days, stain the cells with Oil Red O to visualize lipid droplet accumulation.

  • Quantification: Elute the Oil Red O stain and measure its absorbance to quantify the extent of lipid accumulation.

  • Gene Expression Analysis: Analyze the expression of key adipogenic marker genes (e.g., PPARγ, C/EBPα, FABP4) by quantitative PCR (qPCR).

Conclusion and Future Directions

This compound is a fascinating metabolic intermediate that bridges the gap between plant structural biology and mammalian metabolic signaling. While its role in plant cutin is well-established, its potential as a signaling molecule in animals is a promising area for future research. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to explore the biosynthesis, degradation, and physiological functions of this and other oxo-fatty acids.

Future research should focus on:

  • Elucidating the complete degradation pathway of this compound in mammals, including the identification of specific reductases and other enzymes involved.

  • Quantifying endogenous levels of this compound in various mammalian tissues and fluids under different physiological and pathological conditions.

  • Investigating the specific interactions of this compound with PPARs and other potential cellular targets.

  • Evaluating the therapeutic potential of this compound in animal models of metabolic diseases.

By unraveling the complexities of this compound metabolism and function, we may uncover new therapeutic avenues for the treatment of metabolic disorders and gain a deeper appreciation for the intricate signaling roles of fatty acids.

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Navigating the Uncharted Territory of a Novel Keto Fatty Acid: A Technical Guide to the Endogenous Presence of 10-Oxohexadecanoic Acid in Tissues

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: The landscape of lipidomics is in a constant state of discovery. While much is known about the major classes of fatty acids, a vast number of modified lipids, such as keto fatty acids, remain enigmatic. This guide addresses one such molecule: 10-Oxohexadecanoic acid (10-OAHDA). It is crucial to state from the outset that direct, conclusive evidence for the endogenous presence of 10-OAHDA in mammalian tissues is not yet robustly established in the scientific literature. However, the absence of evidence is not evidence of absence. This document, therefore, serves a dual purpose: to transparently summarize the current state of knowledge and, more importantly, to provide a comprehensive technical roadmap for researchers and drug development professionals to investigate the potential endogenous existence, biosynthesis, and physiological relevance of this intriguing molecule.

Part 1: The Context of Keto Fatty Acids: More Than Just Metabolites

Keto fatty acids, also known as oxo-fatty acids, are a class of lipids characterized by the presence of a ketone group along their aliphatic chain.[1] While the most well-known examples are the short-chain ketone bodies (acetoacetate and β-hydroxybutyrate) produced during periods of fasting or caloric restriction, a diverse array of longer-chain keto fatty acids are also emerging as important biological molecules.[2][3] These molecules are not merely metabolic intermediates but can act as signaling molecules, influencing a variety of cellular processes.[4]

Known Biological Roles of Endogenous Keto Fatty Acids:

Keto Fatty Acid Class Known or Proposed Biological Roles Key References
Short-Chain Ketone Bodies Alternative energy source for the brain and other tissues, signaling molecules.[2][3]
Oxo-eicosanoids Modulation of inflammation, involvement in cardiovascular signaling.
Other Long-Chain Keto FAs Potential roles in metabolic regulation and cellular stress responses.

Part 2: Hypothesizing the Genesis of this compound: Potential Biosynthetic Pathways

The formation of a ketone group on a fatty acid chain can occur through several enzymatic and non-enzymatic pathways. While a specific pathway for 10-OAHDA has not been elucidated, we can propose plausible routes based on known fatty acid metabolism.

A. Enzymatic Pathways:
  • Incomplete β-oxidation: The β-oxidation spiral is the primary pathway for fatty acid degradation.[5] Incomplete or stalled β-oxidation could potentially lead to the accumulation of keto-acyl-CoA intermediates, which could then be released as free keto fatty acids. The formation of a ketone at the C-10 position of a 16-carbon fatty acid is not a direct intermediate of canonical β-oxidation. However, variations in enzyme specificity or "leaky" enzymatic activity could theoretically produce such a molecule.

  • Cytochrome P450-mediated oxidation: Cytochrome P450 enzymes are known to hydroxylate fatty acids at various positions. Subsequent oxidation of a hydroxyl group at the C-10 position of 10-hydroxyhexadecanoic acid by a dehydrogenase could yield 10-OAHDA.

  • Lipoxygenase (LOX) pathways: While LOX enzymes are primarily known for introducing hydroperoxy groups, subsequent enzymatic transformations can lead to the formation of keto groups.

G cluster_0 Potential Biosynthetic Pathways for 10-OAHDA Hexadecanoic Acid Hexadecanoic Acid β-oxidation intermediates β-oxidation intermediates Hexadecanoic Acid->β-oxidation intermediates Incomplete β-oxidation 10-Hydroxyhexadecanoic Acid 10-Hydroxyhexadecanoic Acid Hexadecanoic Acid->10-Hydroxyhexadecanoic Acid CYP450 Hydroxylation 10-OAHDA 10-OAHDA β-oxidation intermediates->10-OAHDA Hypothetical release 10-Hydroxyhexadecanoic Acid->10-OAHDA Dehydrogenase

Caption: Hypothetical enzymatic routes to 10-OAHDA.

B. Non-Enzymatic Pathway:
  • Lipid Peroxidation: Reactive oxygen species (ROS) can non-enzymatically oxidize polyunsaturated fatty acids, leading to a cascade of reactions that can generate a variety of oxidized lipids, including keto fatty acids. While hexadecanoic acid is saturated, its unsaturated counterparts could be precursors. The Human Metabolome Database (HMDB) notes lipid peroxidation as a potential chemical reaction for the related molecule 16-Hydroxy-10-oxohexadecanoic acid.[6]

Part 3: A Practical Guide to the Detection and Quantification of this compound

The definitive identification and quantification of a novel lipid metabolite require a rigorous analytical approach. Untargeted lipidomics is an excellent strategy for discovering new lipids, while targeted methods are necessary for accurate quantification.[7]

Workflow for Investigation:

G Tissue Homogenization Tissue Homogenization Lipid Extraction Lipid Extraction Tissue Homogenization->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis GC-MS Analysis->Data Analysis Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation

Caption: Analytical workflow for 10-OAHDA detection.

Step-by-Step Methodologies:

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract lipids from the tissue matrix while minimizing degradation.

  • Protocol (Folch Method):

    • Homogenize ~100 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol.

    • Agitate for 20 minutes at 4°C.

    • Add 0.2 volumes of 0.9% NaCl solution.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To increase the volatility and thermal stability of 10-OAHDA for GC analysis. This involves derivatizing both the carboxylic acid and the ketone group.

  • Protocol:

    • Oximation of the ketone group: Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried lipid extract. Incubate at 60°C for 60 minutes. This step is crucial to stabilize the keto group.

    • Silylation of the carboxylic acid group: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Objective: To separate 10-OAHDA from other lipids and detect it with high sensitivity and specificity. This is the preferred method for its high performance.[8]

  • Protocol:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., 90:10 methanol:water).

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases such as:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid

    • Perform mass spectrometric detection in negative ion mode.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) with precursor and product ions specific to 10-OAHDA. The keto group can influence fragmentation patterns, which needs to be considered. The presence of keto-enol tautomers can also affect chromatographic behavior and mass spectra.[9][10][11][12]

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: An alternative and robust method for the analysis of derivatized 10-OAHDA.

  • Protocol:

    • Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the analytes.

    • Detect the derivatized 10-OAHDA using a mass spectrometer in scan or selected ion monitoring (SIM) mode.

5. Data Analysis and Structural Confirmation:

  • Objective: To identify and quantify 10-OAHDA and confirm its structure.

  • Procedure:

    • Compare the retention time and mass spectrum of the putative 10-OAHDA peak with those of a synthesized authentic standard. The synthesis of 10-ketostearic acid (a related C18 keto fatty acid) has been reported and a similar approach could be adapted for 10-OAHDA.[13][14]

    • For quantification, generate a calibration curve using the authentic standard.

    • For definitive structural confirmation, high-resolution mass spectrometry (HRMS) for accurate mass measurement and further fragmentation studies (MS/MS) are essential.

Part 4: Potential Physiological Significance and Future Directions

The discovery of a novel endogenous lipid metabolite can open new avenues in understanding health and disease. If 10-OAHDA is found to be endogenously produced in mammalian tissues, the next critical steps would be to investigate its physiological roles.

Potential Areas of Investigation:

  • Metabolic Regulation: Does 10-OAHDA influence key metabolic pathways such as glucose metabolism, lipogenesis, or fatty acid oxidation?

  • Cell Signaling: Does 10-OAHDA act as a ligand for nuclear receptors (e.g., PPARs) or G-protein coupled receptors?

  • Inflammation and Immunity: Does 10-OAHDA modulate inflammatory responses in immune cells?

  • Tissue-Specific Functions: Is the concentration of 10-OAHDA elevated in specific tissues or under particular pathological conditions?

Part 5: Non-Mammalian Occurrence of this compound

While the endogenous presence in mammals is yet to be confirmed, related keto fatty acids have been identified in other organisms. For example, various bacteria are known to produce 10-ketostearic acid from oleic acid.[14][15][16] The study of these microbial pathways could provide valuable insights into the types of enzymes that can catalyze the formation of keto fatty acids. Some bacteria can also metabolize fatty acids for fuel.[17][18]

Conclusion

The investigation into the endogenous presence of this compound in mammalian tissues is a frontier of lipid research. This guide provides a scientifically grounded framework for approaching this challenge. By combining established lipid analysis techniques with a clear understanding of fatty acid metabolism, researchers are well-equipped to explore the existence and potential significance of this and other novel keto fatty acids. The path forward requires meticulous analytical work, a willingness to explore uncharted metabolic pathways, and the development of new analytical standards. The potential rewards—a deeper understanding of lipid biology and new therapeutic targets—are well worth the endeavor.

References

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"10-Oxohexadecanoic acid potential therapeutic effects"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of Oxo-Fatty Acids, Featuring 10-Oxohexadecanoic Acid

Introduction: A Primer on Oxo-Fatty Acids (oFAs)

Oxo-fatty acids (oFAs) are a class of lipid molecules derived from the oxidation of fatty acids, characterized by the presence of a ketone group along their aliphatic chain. While less ubiquitous than their hydroxylated counterparts, oFAs are emerging as potent signaling molecules with significant therapeutic potential. This compound, a 16-carbon saturated fatty acid with a ketone group at the C-10 position, represents a key member of this family. Although direct research on this compound is nascent, extensive studies on structurally related oFAs provide a strong rationale for its investigation in metabolic and inflammatory diseases.

This guide synthesizes the current understanding of oFAs' therapeutic effects, focusing on the well-documented mechanisms of Peroxisome Proliferator-Activated Receptor (PPAR) agonism and anti-inflammatory pathway modulation. We will draw upon data from analogous compounds to build a predictive framework for the therapeutic investigation of this compound and to provide actionable experimental protocols for researchers in drug development.

Part 1: Metabolic Regulation via PPAR Agonism

A primary mechanism underpinning the therapeutic potential of many oFAs is their ability to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in lipid and glucose homeostasis.[1] The three main isoforms are:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue. Its activation promotes fatty acid uptake and oxidation.[1][2]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis, and also plays a key role in insulin sensitivity.[1][3]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.[1]

Activation of PPARα and PPARγ is a clinically validated strategy for treating dyslipidemia and type 2 diabetes, respectively.[1][2] Several natural and synthetic oFAs have been identified as potent PPAR agonists.

Evidence for oFAs as PPAR Agonists

Research on marine oFAs isolated from the algae Chaetoceros karianus has demonstrated that these compounds are dual agonists for PPARα and PPARγ.[3] Specifically, (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid showed dose-dependent activation of both receptors with EC50 values in the micromolar range.[3] Similarly, oxo-derivatives of linoleic acid found in tomato juice, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), are potent PPARα activators, even more so than their precursor, conjugated linoleic acid.[4] In vivo studies confirmed that treatment with 13-oxo-ODA decreased plasma and hepatic triglycerides in obese diabetic mice, highlighting the direct therapeutic relevance of this mechanism.[4]

The causality behind this activity lies in the structural features of the oFAs, which allow them to bind to the ligand-binding pocket of the PPARs, inducing a conformational change that facilitates the recruitment of coactivator proteins and initiates the transcription of target genes.

Data Summary: PPAR Activation by Various Oxo-Fatty Acids
CompoundSourceTarget Receptor(s)Potency (EC50)Key OutcomesReference
(7E)-9-oxohexadec-7-enoic acidMarine AlgaePPARα and PPARγMicromolar rangeRegulates PPAR target genes in hepatocytes and adipocytes[3]
(10E)-9-oxohexadec-10-enoic acidMarine AlgaePPARα and PPARγMicromolar rangeInduces anti-diabetic gene programs; represses pro-inflammatory cytokines[3]
9-oxo-OTATomatoPPARαNot specifiedPromotes fatty acid metabolism in hepatocytes[2]
13-oxo-ODATomato JuicePPARαPotent activatorDecreases plasma and hepatic triglycerides in diabetic mice[4]
Decanoic Acid (C10)MCT OilsPPARγ (weakly α, β/δ)Partial activationImproves glucose sensitivity without weight gain in diabetic mice[1]
Signaling Pathway: PPARα/γ Activation by oFAs

The following diagram illustrates the mechanism by which oFAs activate PPARs to regulate gene expression.

PPAR_Activation cluster_cell Cell Cytoplasm cluster_nucleus Nucleus oFA Oxo-Fatty Acid (e.g., this compound) PPAR PPARα / PPARγ oFA->PPAR Binds as Ligand RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., CPT1A, PLIN1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Produces Protein Metabolic Proteins (Lipid Metabolism, Insulin Sensitivity) mRNA->Protein Translates to AntiInflammatory_Workflow start Start: Select Compound (e.g., this compound) cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pre_treat Pre-treat with Compound cell_culture->pre_treat stimulate Stimulate with LPS pre_treat->stimulate cytokine_assay Measure Cytokines (TNFα, IL-6 via ELISA) stimulate->cytokine_assay western_blot Analyze Signaling Pathways (NF-κB, MAPK via Western Blot) stimulate->western_blot result Data Analysis: Assess reduction in inflammatory markers cytokine_assay->result western_blot->result

Caption: Workflow for testing the anti-inflammatory effects of this compound on macrophages.

Experimental Protocol: Cytokine Production in LPS-Stimulated Macrophages

This protocol provides a robust method for evaluating the anti-inflammatory potential of this compound.

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM, FBS, antibiotics.

  • This compound (test compound).

  • Dexamethasone (positive control).

  • Lipopolysaccharide (LPS) from E. coli.

  • MTT or similar cell viability assay kit.

  • ELISA kits for mouse TNF-α and IL-6.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Cytotoxicity Assay (Self-Validation):

    • Treat a separate plate of cells with the same concentrations of this compound to be used in the main experiment.

    • Perform an MTT assay to determine the maximum non-toxic concentration of the compound.

    • Causality: This step is crucial to ensure that any observed reduction in cytokines is due to a specific anti-inflammatory effect and not simply cell death.

  • Compound Pre-treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound or Dexamethasone for 1-2 hours.

    • Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant for cytokine analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions. [5] * Briefly, this involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and reading the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the standards provided in the ELISA kit.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Express the data as a percentage of the cytokine production in the LPS-only treated group. Calculate IC50 values if applicable.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is still forthcoming, the extensive research on structurally similar oxo-fatty acids provides a compelling, scientifically grounded rationale for its investigation. The dual mechanisms of PPARα/γ agonism and NF-κB/MAPK-mediated inflammation suppression position this class of molecules as highly promising candidates for the development of novel therapeutics for metabolic syndrome, type 2 diabetes, and chronic inflammatory disorders.

Future research should focus on the direct synthesis and in vitro profiling of this compound using the protocols detailed herein. Positive hits should be advanced to preclinical in vivo models of dyslipidemia and inflammation to validate these therapeutic effects. Furthermore, structure-activity relationship (SAR) studies could elucidate the optimal chain length and ketone positioning for maximal therapeutic efficacy, paving the way for a new generation of lipid-based therapeutics.

References

  • Sæther, T., Paulsen, S., Tungen, J. E., et al. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. European Journal of Medicinal Chemistry, 155, 683-693. [Link]

  • ResearchGate. (n.d.). The oxo-fatty acids 1 and 2 activate human natural promoters in a... ResearchGate. [Link]

  • Kim, M., Goto, T., Takahashi, N., et al. (2015). 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. Journal of Agricultural and Food Chemistry, 63(24), 5829-5835. [Link]

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  • Kim, M., Takahashi, N., Goto, T., et al. (2012). Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice. FEBS Letters, 586(3), 252-258. [Link]

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An In-depth Technical Guide to Elucidating the Biological Functions of 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Lipid Signaling

The field of lipidomics continues to reveal that fatty acids are far more than mere structural components or energy substrates; they are sophisticated signaling molecules that orchestrate a vast array of physiological processes. Within this class, oxo-fatty acids (oFAs) are emerging as potent mediators in metabolic and inflammatory pathways. This guide focuses on a sparsely studied yet potentially significant molecule: 10-Oxohexadecanoic acid (10-O-HD).

Given the nascent stage of direct research into 10-O-HD, a conventional review is premature. Instead, this document serves as a technical and strategic whitepaper. It establishes a robust, hypothesis-driven framework for its functional exploration. By drawing upon the well-documented activities of structurally analogous lipids—including other C16 keto-acids and related hydroxy-fatty acids—we can design a logical, efficient, and scientifically rigorous path to uncover the biological relevance of 10-O-HD. Our primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate 10-O-HD's potential role as a modulator of metabolic and inflammatory diseases.

Part 1: Foundational Knowledge and Hypothesis Formulation

Physicochemical Profile of this compound

This compound is a long-chain fatty acid characterized by a 16-carbon backbone with a ketone group at the C-10 position.[1][2] This keto functionality introduces polarity and a potential site for enzymatic action, distinguishing it from its saturated parent, palmitic acid.[3] Its structure suggests it may serve as an energy source, a component of complex lipids, or, more compellingly, as a signaling molecule.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound16-Hydroxy-10-oxohexadecanoic acidPalmitic Acid (Hexadecanoic Acid)
Molecular Formula C₁₆H₃₀O₃C₁₆H₃₀O₄C₁₆H₃₂O₂
Molecular Weight 270.41 g/mol 286.41 g/mol [4]256.42 g/mol
Key Functional Groups Carboxylic Acid, KetoneCarboxylic Acid, Ketone, Hydroxyl[4]Carboxylic Acid
Classification Long-chain fatty acid, Keto fatty acid[1][2]Long-chain fatty acid, Keto fatty acid, Hydroxy fatty acid[1][2]Saturated long-chain fatty acid
Building a Functional Hypothesis from Analogous Lipids

The most effective way to approach an understudied molecule is to learn from its relatives. Several oxo- and hydroxy-fatty acids have been characterized as potent signaling molecules, providing a strong basis for our exploratory framework.

  • Metabolic Regulation via PPAR Agonism: Isomeric oxo-fatty acids, such as (10E)-9-oxohexadec-10-enoic acid, have been identified as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[5] These nuclear receptors are master regulators of lipid catabolism, glucose homeostasis, and adipogenesis.[6] Activation of PPARs by fatty acid ligands is a key mechanism for controlling metabolic health.[7]

  • Anti-Inflammatory Signaling: Another related molecule, 10-oxo-trans-11-octadecenoic acid (KetoC), has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[8] This action is mediated by inhibiting the NF-κB signaling pathway, a central hub for inflammatory responses.[8] The well-studied royal jelly component, 10-hydroxy-2-decenoic acid (10-HDA), also exhibits potent anti-inflammatory and immunomodulatory effects.[9][10]

  • Broad Bioactivity: 10-HDA, in particular, demonstrates a wide range of activities, including improving glucose metabolism via the PI3K/AKT pathway, extending lifespan in model organisms through TOR signaling, and protecting against oxidative stress.[11][12][13]

Based on this compelling precedent, we formulate two primary hypotheses for the function of 10-O-HD:

Hypothesis 1: this compound functions as a metabolic regulator by acting as a ligand for PPAR nuclear receptors, thereby influencing the expression of genes involved in lipid and glucose metabolism.

Hypothesis 2: this compound possesses anti-inflammatory properties, mitigating inflammatory responses in immune cells by modulating canonical signaling pathways such as NF-κB and MAPK.

Part 2: An Experimental Framework for Functional Elucidation

This section details a comprehensive, multi-tiered strategy to systematically test our core hypotheses. The workflow is designed to progress from high-throughput screening to deep mechanistic analysis.

Master Exploratory Workflow

The logical flow of investigation begins with broad functional screening in robust in vitro systems, followed by detailed mechanistic studies to pinpoint the molecular pathways involved. This ensures that resources are directed toward the most promising avenues of research.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Validation & Advanced Studies A Cell Viability & Toxicity Assessment B Hypothesis 1: PPAR Agonism Screen (Luciferase Assay) A->B Confirm non-toxic dose range C Hypothesis 2: Anti-Inflammatory Screen (LPS-Stimulated Macrophages) A->C Confirm non-toxic dose range D PPAR Target Gene Expression (qPCR) in HepG2 & 3T3-L1 cells B->D If PPAR agonism is positive E Inflammatory Mediator Quantification (ELISA/Griess) C->E If anti-inflammatory activity is positive G In Vivo Model Validation (e.g., HFD-fed mice) D->G F Signaling Pathway Analysis (Western Blot) (NF-κB, MAPK) E->F F->G H Target Deconvolution & SAR Studies G->H

Caption: Overall workflow for the functional characterization of 10-O-HD.

Investigating Metabolic Function (Hypothesis 1)

The causality we explore here is whether 10-O-HD can directly bind to and activate PPARs, leading to downstream changes in gene expression that favor metabolic homeostasis.

This is the gold-standard cell-based assay for identifying nuclear receptor agonists. It provides a direct, quantitative readout of receptor activation.

Principle: Cells are co-transfected with an expression plasmid for the PPAR of interest (α or γ) and a reporter plasmid containing a firefly luciferase gene under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand (like 10-O-HD) drives luciferase expression, which is measured by light emission.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293T or COS-1 cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Transfection: For each well, prepare a transfection mix containing:

    • Expression plasmid for human PPARα or PPARγ.

    • PPRE-driven firefly luciferase reporter plasmid.

    • A control plasmid expressing Renilla luciferase (for normalization).

    • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

  • Incubation: Incubate cells with the transfection mix for 4-6 hours, then replace with fresh culture medium.

  • Compound Treatment: After 24 hours post-transfection, treat the cells with a serial dilution of 10-O-HD (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).

  • Lysis and Readout: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system on a plate luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Table 2: Sample Data Representation for PPAR Luciferase Assay

CompoundTargetEC₅₀ (µM)Max Fold Activation
10-O-HD PPARαExperimental ValueExperimental Value
10-O-HD PPARγExperimental ValueExperimental Value
WY-14643 PPARα0.515.2
Rosiglitazone PPARγ0.125.6

This protocol validates the findings from the reporter assay by measuring the transcriptional regulation of endogenous target genes in physiologically relevant cell types.

Principle: If 10-O-HD activates PPARs, it will increase the mRNA levels of genes controlled by these receptors. We will use quantitative real-time PCR (qPCR) to measure these changes.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • For PPARα targets, use human hepatocyte cells (e.g., HepG2).

    • For PPARγ targets, use differentiated human pre-adipocytes (e.g., 3T3-L1).

    • Plate cells and treat with 10-O-HD at its EC₅₀ concentration (determined previously) for 12-24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Ensure RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., CPT1A, ACOX1 for PPARα; ADIPOQ, PLIN1 for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change relative to the vehicle-treated control.

G cluster_0 Cytoplasm cluster_1 Nucleus ligand 10-O-HD (Ligand) ppar PPARα / PPARγ ligand->ppar Binds rxr RXR ppar->rxr Heterodimerizes with ppre PPRE (DNA Response Element) rxr->ppre Binds to nucleus Nucleus transcription Transcription Initiation ppre->transcription mrna Target Gene mRNA (e.g., CPT1A, ADIPOQ) transcription->mrna Upregulates protein Metabolic Proteins mrna->protein Translates to response Metabolic Response (↑ Fatty Acid Oxidation, ↑ Insulin Sensitivity) protein->response

Caption: Simplified signaling pathway of PPAR activation by a ligand like 10-O-HD.

Investigating Anti-Inflammatory Properties (Hypothesis 2)

Here, the causal link we aim to establish is whether 10-O-HD can suppress the activation of key inflammatory pathways (NF-κB, MAPK) in immune cells, thereby reducing the output of inflammatory mediators.

This is a foundational assay to screen for anti-inflammatory activity. RAW 264.7 murine macrophages are a standard and reliable model for this purpose.[8][9]

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, potently activates macrophages, leading to the release of nitric oxide (NO) and pro-inflammatory cytokines. A compound with anti-inflammatory activity will inhibit this release.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 10-O-HD for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include control wells: vehicle only, 10-O-HD only (to check for intrinsic effects), and LPS + vehicle.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody, add supernatants, then a detection antibody, followed by a substrate solution. Measure absorbance and quantify against a standard curve.

  • Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

Table 3: Sample Data Representation for Anti-Inflammatory Assay

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control < 1< 10< 20100
LPS (100 ng/mL) 25.43500820098
LPS + 10-O-HD (1 µM) Exp. ValueExp. ValueExp. ValueExp. Value
LPS + 10-O-HD (10 µM) Exp. ValueExp. ValueExp. ValueExp. Value
LPS + 10-O-HD (50 µM) Exp. ValueExp. ValueExp. ValueExp. Value

This protocol directly probes the molecular mechanism by examining the activation state (via phosphorylation) of key proteins in the NF-κB and MAPK pathways.[14]

Principle: LPS activates upstream receptors (like TLR4), triggering phosphorylation cascades that activate transcription factors like NF-κB. An effective anti-inflammatory agent will inhibit one or more of these phosphorylation steps.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 10-O-HD at an effective concentration, followed by a short-term LPS stimulation (15-60 minutes, as phosphorylation events are rapid).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated and total forms of key proteins: p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (JNK, ERK) MAPKK->MAPK P gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) MAPK->gene_exp Activate IkBa IκBα IKK->IkBa P (marks for degradation) p65p50 p65/p50 (NF-κB) IkBa->p65p50 Releases p65p50_nuc p65/p50 (active) p65p50->p65p50_nuc Translocates to Nucleus p65p50_nuc->gene_exp Activate inhibitor 10-O-HD (Potential Inhibition) inhibitor->MAPKK inhibitor->IKK

Caption: Key nodes in the LPS-induced inflammatory pathways susceptible to inhibition.

Part 3: Concluding Remarks and Future Directions

This guide has laid out a comprehensive, logical, and technically detailed framework for the initial exploration of this compound. By leveraging insights from related, well-characterized oxo-fatty acids, we have formulated precise, testable hypotheses regarding its potential roles in metabolic regulation and inflammation. The provided protocols are robust, field-proven methods that form a self-validating system for generating high-quality, interpretable data.

The successful execution of this research plan will unequivocally determine if 10-O-HD is a bioactive lipid. Positive findings would open several exciting avenues for future investigation:

  • In Vivo Validation: Promising in vitro results must be validated in animal models of metabolic disease (e.g., diet-induced obese mice) or inflammation (e.g., LPS-induced endotoxemia).[15][16]

  • Target Deconvolution: Identifying the direct molecular binding partners of 10-O-HD beyond PPARs would provide deeper mechanistic insight.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 10-O-HD would help optimize its potency and selectivity, laying the groundwork for potential therapeutic development.

The exploration of novel lipid mediators like 10-O-HD is critical for advancing our understanding of cellular signaling and for identifying new therapeutic targets for some of the most pressing health challenges of our time.

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Sources

Methodological & Application

Synthesis of 10-Oxohexadecanoic Acid for Research Applications: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable method for the synthesis of 10-oxohexadecanoic acid, a valuable keto fatty acid for various research applications, including studies in lipid metabolism and the development of novel therapeutics. The described protocol centers on the selective oxidation of the commercially available precursor, 10-hydroxyhexadecanoic acid, utilizing Dess-Martin periodinane (DMP) for its mild and highly selective nature. This document provides a thorough, step-by-step methodology, from reagent handling and reaction setup to product purification and characterization, designed to be executed in a standard research laboratory setting. Safety protocols, characterization data of a closely related analogue, and a complete list of references are included to ensure scientific integrity and promote safe and successful execution.

Introduction: The Scientific Significance of this compound

Keto fatty acids (KFAs) are a class of lipids characterized by the presence of a ketone functional group along their aliphatic chain. These molecules are increasingly recognized for their diverse biological roles, acting as signaling molecules and intermediates in metabolic pathways. This compound, a 16-carbon saturated fatty acid with a ketone at the C-10 position, is of particular interest to researchers exploring fatty acid metabolism and its deregulation in various disease states. Its structure makes it a valuable tool for investigating enzyme kinetics, developing enzyme inhibitors, and serving as a building block for the synthesis of more complex bioactive lipids. The controlled, laboratory-scale synthesis of high-purity this compound is therefore essential to advance these research frontiers.

Synthetic Strategy: Selective Oxidation of a Secondary Alcohol

The most direct and efficient synthetic route to this compound is the selective oxidation of its corresponding secondary alcohol precursor, 10-hydroxyhexadecanoic acid. This strategy hinges on the use of an oxidizing agent that is potent enough to convert the secondary alcohol to a ketone while being mild enough to avoid cleavage of the fatty acid chain or unwanted side reactions with the terminal carboxylic acid.

Several established methods for the oxidation of secondary alcohols were considered, including the Jones, Swern, and Dess-Martin oxidations. While Jones oxidation is effective, it employs carcinogenic chromium(VI) reagents and harsh acidic conditions.[1][2] The Swern oxidation, though mild, requires cryogenic temperatures and the use of foul-smelling reagents. The Dess-Martin periodinane (DMP) oxidation was selected for this protocol due to its numerous advantages:

  • Mild Reaction Conditions: The reaction proceeds at room temperature and neutral pH, preserving the integrity of the fatty acid.[3][4]

  • High Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols, with minimal side reactions.[3]

  • Simplified Work-up: The byproducts of the reaction are readily removed, simplifying the purification process.[4]

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_0 Synthesis of this compound Start 10-Hydroxyhexadecanoic Acid Reaction Dess-Martin Periodinane (DMP) Oxidation (DCM, r.t.) Start->Reaction Starting Material Workup Reaction Quenching & Aqueous Work-up Reaction->Workup Crude Product Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product Purified Product Characterization NMR, MS, IR Analysis Product->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
10-Hydroxyhexadecanoic acid≥97%Ambeed23048-75-1
Dess-Martin Periodinane (DMP)Synthesis GradeVarious87413-09-0
Dichloromethane (DCM), anhydrous≥99.8%Various75-09-2
Sodium bicarbonate (NaHCO₃)Reagent GradeVarious144-55-8
Sodium thiosulfate (Na₂S₂O₃)Reagent GradeVarious7772-98-7
Magnesium sulfate (MgSO₄), anhydrousReagent GradeVarious7487-88-9
Silica gel60 Å, 230-400 meshVarious7631-86-9
Ethyl acetateHPLC GradeVarious141-78-6
HexaneHPLC GradeVarious110-54-3
Safety Precautions
  • Dess-Martin Periodinane (DMP): DMP is an oxidizing solid and may intensify fire. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][6] It is also sensitive to moisture and light.[7] Handle DMP in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Keep away from combustible materials.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations involving DCM should be performed in a fume hood.

  • General Precautions: A thorough risk assessment should be conducted before commencing any experimental work.

Synthetic Procedure
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 g of 10-hydroxyhexadecanoic acid in 20 mL of anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution at room temperature, slowly add 1.1 equivalents of Dess-Martin periodinane in small portions over 10-15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Reaction Quenching: Upon completion, dilute the reaction mixture with 20 mL of DCM. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 5-fold molar excess of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue stirring until the two layers are clear.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by either column chromatography or recrystallization.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or acetone/hexane.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization
  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the ketone and the carboxylic acid. The absence of the methine proton signal from the starting alcohol (typically around 3.6 ppm) confirms the oxidation.

  • ¹³C NMR: The ¹³C NMR spectrum should show a characteristic peak for the ketone carbonyl carbon (around 210-215 ppm) and the carboxylic acid carbonyl carbon (around 180 ppm).[9] The disappearance of the carbon bearing the hydroxyl group (around 70 ppm) from the starting material is also indicative of a successful reaction.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₃₀O₃, MW: 270.41 g/mol ).

  • IR (Infrared Spectroscopy): The IR spectrum should exhibit strong absorption bands for the ketone C=O stretch (around 1715 cm⁻¹) and the carboxylic acid C=O stretch (around 1700 cm⁻¹).

Discussion

The presented protocol offers a reliable and straightforward method for the synthesis of this compound. The choice of Dess-Martin periodinane as the oxidant ensures mild reaction conditions and high selectivity, making this procedure suitable for researchers with standard organic synthesis skills. Careful monitoring of the reaction and proper purification techniques are crucial for obtaining a high-purity product. The characterization of the final compound is essential to confirm its identity and purity before its use in biological or chemical studies.

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  • NIST. (n.d.). Hexadecanoic acid, 9,10,16-trihydroxy-, (R,S)-(.+/-.)-. In NIST Chemistry WebBook. Retrieved from [Link]

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Application Notes and Protocols for the Extraction of 10-Oxohexadecanoic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive guide for the extraction, isolation, and characterization of 10-Oxohexadecanoic acid from plant sources. This compound, a keto-substituted fatty acid, is not typically found as a free molecule in plant tissues. Instead, it is a constituent monomer of the complex biopolyesters cutin and suberin, which form the protective outer layers of plants.[1][2] Consequently, its extraction requires a multi-step process involving the initial isolation of the polymeric matrix, followed by chemical depolymerization to release the constituent monomers. This guide details the requisite protocols, from sample preparation and polymer isolation to transesterification, purification by column chromatography, and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers in plant biochemistry, natural product chemistry, and drug development, providing the technical foundation for obtaining and verifying this specific oxo-fatty acid.

Foundational Principles and Pre-Extraction Strategy

The successful isolation of this compound hinges on a critical principle: the target molecule is covalently locked within a complex, insoluble polymer. Standard solvent extraction techniques designed for free lipids will not yield this compound. The entire workflow must be oriented around the chemical liberation of this monomer from its native matrix.

The Plant Source: A Matrix of Cutin and Suberin

This compound, along with its isomers and hydroxylated counterparts like 10,16-dihydroxyhexadecanoic acid, are primary building blocks of cutin.[3][4] Cutin is the principal structural component of the plant cuticle, the protective film covering the epidermis of leaves, young stems, and fruits.[3][5] Suberin is a related, but distinct, polyester found in cell walls of phellem (cork), as well as in endodermal and exodermal layers in roots.[1][6]

  • Causality: The choice of plant material is paramount. Tissues with substantial cuticular layers, such as the peels of fruits (e.g., tomato, apple) or the epidermis of thick leaves (e.g., Agave americana, Clivia miniata), are rich sources for these monomers.[7][8] For the purpose of this guide, we will reference protocols often applied to tomato fruit peels, a well-characterized source of C16 cutin monomers.[7]

The Depolymerization Imperative

The cutin polymer is a network of fatty acids and glycerol linked by ester bonds.[5][9] To isolate this compound, these ester linkages must be chemically cleaved. This process, known as depolymerization, transforms the insoluble polymer into a mixture of soluble monomers.

  • Expert Insight: The most common and effective method for this is base-catalyzed transesterification .[5][10] Using a reagent like sodium methoxide (NaOMe) in methanol simultaneously cleaves the ester bonds of the polymer and methylates the carboxyl group of the released fatty acids. This yields Fatty Acid Methyl Esters (FAMEs), which are more volatile and less polar than their corresponding free acids, making them ideal for subsequent purification and analysis by gas chromatography.

Initial Sample Preparation

Proper preparation of the raw plant material is essential to maximize the efficiency of all subsequent steps.

  • Cleaning: Thoroughly wash the plant material with deionized water to remove surface contaminants.

  • Drying: Lyophilize (freeze-dry) or oven-dry the material at a moderate temperature (e.g., 40-50 °C) to remove water, which can interfere with organic solvent penetration and the depolymerization reaction.

  • Grinding: Mill the dried material into a fine powder. This dramatically increases the surface area, facilitating complete solvent extraction of waxes and efficient chemical attack during depolymerization.

Comprehensive Workflow: From Plant Tissue to Purified Monomer

The following workflow is a holistic process. Each phase is critical for the success of the next.

ExtractionWorkflow Plant 1. Prepared Plant Material (Dried, Ground) Delipidation 2. Delipidation (Soxhlet Extraction) Plant->Delipidation Remove soluble waxes, pigments, free lipids Polymer 3. Isolated Polymer Matrix (Cutin/Suberin) Delipidation->Polymer Depolymerization 4. Depolymerization (Base-Catalyzed Transesterification) Polymer->Depolymerization Cleave ester bonds Monomers 5. Crude Monomer Mixture (FAMEs) Depolymerization->Monomers LLE 6. Liquid-Liquid Extraction Monomers->LLE Separate FAMEs from reaction medium Purification 7. Column Chromatography LLE->Purification Isolate target FAME by polarity PureCompound 8. Purified 10-Oxo-C16:0-Me Purification->PureCompound Analysis 9. Analysis (GC-MS, NMR) PureCompound->Analysis Confirm identity and purity

Caption: Overall workflow for this compound extraction.

Protocol 1: Delipidation and Isolation of the Polymer Matrix

Objective: To remove all solvent-extractable lipids (e.g., epicuticular waxes, free fatty acids, triglycerides, pigments) to yield the pure, insoluble cutin/suberin polymer.

Methodology: Soxhlet Extraction

  • Place 10-20 g of the finely ground plant material into a cellulose extraction thimble.

  • Place the thimble into a Soxhlet extractor.

  • Fill the boiling flask with a 2:1 (v/v) mixture of chloroform:methanol. Add boiling chips.

  • Assemble the Soxhlet apparatus with a condenser and heat the flask to reflux.

  • Allow the extraction to proceed for 12-24 hours, or until the solvent cycling through the siphon arm is colorless. This ensures exhaustive removal of soluble lipids.[5]

  • After extraction, carefully remove the thimble. The solid residue inside is the delipidated polymer matrix.

  • Air-dry the residue in a fume hood to remove residual solvent, then dry completely in a vacuum desiccator. This material is now ready for depolymerization.

Protocol 2: Depolymerization and Monomer Extraction

Objective: To chemically break down the polymer into its constituent fatty acid methyl esters (FAMEs) and extract them into an organic solvent.

Methodology: Sodium Methoxide-Catalyzed Transesterification [10]

  • Transfer ~100 mg of the dried polymer matrix to a reaction vial with a PTFE-lined cap.

  • Add 2 mL of 1 M Sodium Methoxide (NaOMe) in anhydrous methanol.

  • Add 1 mL of anhydrous methyl acetate. Causality: Methyl acetate acts as a co-solvent and competes with saponification (hydrolysis), which would yield free acids instead of the desired methyl esters.[10]

  • Add an internal standard (e.g., 50 µg of methyl heptadecanoate) for subsequent quantification.

  • Seal the vial tightly and heat at 60 °C for 2 hours with constant stirring.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of ~2 by adding ~50 µL of concentrated sulfuric acid. This protonates any carboxylate salts, ensuring they are in their less polar, extractable form.

  • Add 2 mL of a saturated aqueous NaCl solution. Causality: The salt increases the ionic strength of the aqueous phase, reducing the solubility of the organic FAMEs and driving them into the organic phase (salting out).

  • Extract the FAMEs by adding 3 mL of dichloromethane (CH₂Cl₂), vortexing vigorously for 1 minute, and centrifuging to separate the phases.

  • Carefully collect the lower organic phase (CH₂Cl₂) containing the FAMEs with a glass pipette.

  • Repeat the extraction (step 9-10) two more times, pooling all organic extracts.

  • Dry the pooled organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove trace water, then filter or decant into a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas to yield the crude FAME mixture.

Purification by Silica Gel Chromatography

Objective: To separate the target this compound methyl ester from other, less polar or more polar, FAMEs in the crude extract.

Principle: This technique separates compounds based on their polarity. The stationary phase (silica gel) is highly polar. Non-polar compounds elute first with a non-polar mobile phase (e.g., hexane), while more polar compounds are retained and require a more polar mobile phase (e.g., ethyl acetate) to elute. The keto and ester functional groups make this compound methyl ester moderately polar, allowing for its separation from non-polar alkanes and more polar dihydroxy- or trihydroxy-FAMEs.

Protocol 3: Flash Column Chromatography

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in 100% n-hexane and pack it into a glass chromatography column.

  • Dissolve the crude FAME mixture from Protocol 2 in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin elution with 100% n-hexane to wash off highly non-polar compounds (e.g., any remaining wax components). Collect fractions.

  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A stepwise gradient is effective:

    • 98:2 (v/v) n-hexane:ethyl acetate

    • 95:5 (v/v) n-hexane:ethyl acetate

    • 90:10 (v/v) n-hexane:ethyl acetate

    • Continue increasing ethyl acetate concentration as needed.

  • Collect small fractions (e.g., 5-10 mL) continuously throughout the elution.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound (visualized with a suitable stain like potassium permanganate).

  • Pool the fractions containing the purified this compound methyl ester.

  • Evaporate the solvent to obtain the purified product.

Analytical Verification

Final confirmation of the identity and purity of the isolated compound is non-negotiable for scientific rigor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying FAMEs. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for each component.

Parameter Typical Value / Condition Rationale
GC Column DB-5MS or similar (30 m x 0.25 mm x 0.25 µm)A mid-polarity column suitable for resolving a range of FAMEs.
Carrier Gas HeliumInert carrier gas for transporting the sample through the column.
Injection Mode Split (e.g., 10:1 ratio)Prevents column overloading with a concentrated sample.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Start at 100 °C, ramp to 300 °C at 10 °C/minA temperature gradient allows for the separation of compounds with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
MS Detector Scan mode (e.g., m/z 40-550)Detects a wide range of fragment masses to build a complete spectrum.

Data adapted from typical GC-MS analysis protocols for fatty acids.[11][12]

The resulting mass spectrum for this compound methyl ester should show a molecular ion peak (M⁺) corresponding to its molecular weight and characteristic fragmentation patterns resulting from the cleavage at the keto group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural confirmation, particularly for a novel isolation, NMR is indispensable.

  • ¹H NMR: Provides information on the number and chemical environment of all hydrogen atoms in the molecule. Key signals would include the methyl ester singlet (~3.7 ppm), alpha-carbonyl protons (~2.5 ppm), and the protons adjacent to the keto group.

  • ¹³C NMR: Shows a signal for each unique carbon atom. The carbonyl carbons of the ester (~174 ppm) and the ketone (~210 ppm) would be highly diagnostic.

Together, 1D and 2D NMR experiments can be used to unambiguously determine the connectivity and structure of the isolated molecule.[13]

Conclusion

The extraction of this compound from plant material is a departure from conventional lipid recovery, necessitated by its incorporation into the cutin and suberin biopolyesters. The process is fundamentally one of polymer chemistry, requiring delipidation to isolate the polymer, depolymerization via transesterification to liberate the monomers as FAMEs, and chromatographic purification to isolate the target compound. Rigorous analytical verification by GC-MS and NMR is essential for confirming the identity and purity of the final product. By following this structured, chemically-informed approach, researchers can reliably obtain this compound for further study in drug development, materials science, and plant biochemistry.

References

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Application Note: Advanced Analytical Strategies for the Quantification of 10-Oxohexadecanoic Acid and Related Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxo-Fatty Acids

Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. These molecules are involved in a myriad of biological processes and are often studied as biomarkers for various physiological and pathological states. A representative and extensively studied, though structurally different, fatty acid with an oxygenated functional group is trans-10-hydroxy-2-decenoic acid (10-HDA). 10-HDA is the principal and unique fatty acid found in royal jelly, a secretion from the glands of worker honeybees, and is a key indicator of its quality and authenticity[1][2]. Due to its various reported biological activities, including antibacterial, immunomodulatory, and anti-tumor properties, robust and reliable analytical methods for its quantification are in high demand[3].

While the user specified 10-Oxohexadecanoic acid, a long-chain keto fatty acid[4], the available scientific literature providing detailed analytical methods is more extensive for the related and commercially significant 10-HDA. Therefore, this application note will focus on the well-established analytical methodologies for 10-HDA as a model compound, with the principles and protocols being broadly applicable to other hydroxy and oxo-fatty acids, including this compound.

This guide provides detailed protocols for the two most powerful and widely used analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for trustworthy and reproducible results.

Overview of Core Analytical Methodologies: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for the analysis of 10-HDA and other similar fatty acids depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred technique for its ability to analyze many medium-chain fatty acids directly, often without the need for chemical derivatization[3]. This simplifies sample preparation, reduces the potential for analyte loss, and increases throughput. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity, making it ideal for complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for fatty acid analysis. However, due to the low volatility of fatty acids like 10-HDA, a chemical derivatization step is mandatory to convert them into more volatile and thermally stable compounds suitable for GC analysis[5][6]. Silylation is a common derivatization technique used for this purpose[7]. While requiring an extra sample preparation step, GC-MS provides excellent chromatographic resolution and is a highly robust and reliable method.

Protocol 1: Quantification of 10-HDA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a direct, sensitive, and high-throughput method for the quantification of 10-HDA in complex matrices like royal jelly or biological fluids, avoiding the need for derivatization.

Rationale for Methodological Choices
  • Direct Analysis: By avoiding derivatization, we minimize sample handling, reduce potential sources of error, and improve lab efficiency.

  • Reversed-Phase Chromatography (C18): A C18 column is ideal for separating medium-chain fatty acids based on their hydrophobicity, providing good retention and peak shape for 10-HDA.

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides exceptional selectivity and sensitivity, allowing for accurate quantification even at low concentrations and in complex matrices[2][8].

  • Negative Electrospray Ionization (ESI-): Fatty acids readily lose a proton from their carboxylic acid group, making them ideal for analysis in negative ionization mode, which typically results in a strong [M-H]⁻ signal.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 Weigh Sample s1 Add Internal Standard s0->s1 s2 Liquid-Liquid Extraction (e.g., Diethyl ether/Isopropanol) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 s5 Evaporate & Reconstitute s4->s5 lc UPLC/HPLC (C18 Column) s5->lc ms Triple Quadrupole MS (ESI-, MRM Mode) lc->ms dp Integration & Quantification ms->dp report Final Report dp->report

Caption: LC-MS/MS workflow for 10-HDA analysis.

Step-by-Step Protocol
  • Preparation of Standards and Internal Standard (IS) Solution:

    • Prepare a stock solution of 10-HDA (e.g., 1000 µg/mL) in methanol.

    • From the stock solution, prepare a series of working standard solutions by serial dilution (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL) in the mobile phase initial composition[3].

    • Prepare an internal standard stock solution (e.g., methyl 4-hydroxybenzoate (MHB) or a deuterated analog like C20:4 n6-d8) at 100 µg/mL in methanol.

  • Sample Preparation (Solid-Liquid Extraction):

    • Accurately weigh approximately 50-100 mg of the sample (e.g., royal jelly) into a centrifuge tube[3][9].

    • Add a known amount of the internal standard solution.

    • Add 3 mL of an extraction solvent mixture, such as diethyl ether/isopropanol (50/1, v/v)[3].

    • Sonicate or vortex vigorously for 30 minutes to ensure complete extraction[9].

    • Centrifuge at 4000 rpm for 5-10 minutes.

    • Carefully transfer the supernatant to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Instrumental Parameters:

ParameterRecommended Setting
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Start with 30-40% B, ramp to 95-100% B over 10-15 min, hold, and re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Key Settings Gas Temp: 300°C; Gas Flow: 8L/min; Nebulizer: 40 psi[2]
MRM Transition Precursor Ion (Q1): m/z 185.1; Product Ion (Q3): m/z 125.1 (example)

Protocol 2: Quantification of 10-HDA using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of 10-HDA using GC-MS, which necessitates a derivatization step to increase the volatility of the analyte.

Rationale for Methodological Choices
  • Derivatization: Silylation is a robust and widely used technique that replaces active hydrogens on the hydroxyl and carboxyl groups of 10-HDA with non-polar trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis[7][10].

  • Splitless Injection: For trace-level analysis, a splitless injection mode ensures that the majority of the sample is transferred to the GC column, maximizing sensitivity.

  • DB-5MS Column: A low-polarity column like a DB-5MS or equivalent is well-suited for the separation of derivatized fatty acids, providing good peak shapes and resolution.

  • Selected Ion Monitoring (SIM): For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s0 Weigh Sample s1 Add Internal Standard s0->s1 s2 Solvent Extraction s1->s2 s3 Evaporate to Dryness s2->s3 d0 Add Derivatizing Agent (e.g., BSTFA + TMCS) s3->d0 d1 Heat at 60-70°C d0->d1 gc Gas Chromatograph (DB-5MS Column) d1->gc ms Mass Spectrometer (EI, SIM/Scan Mode) gc->ms dp Peak Identification & Integration ms->dp report Final Report dp->report

Caption: GC-MS workflow for 10-HDA analysis including derivatization.

Step-by-Step Protocol
  • Sample Preparation and Extraction:

    • Follow steps 1 and 2 from the LC-MS/MS sample preparation protocol to extract the fatty acids and evaporate the solvent to complete dryness. It is crucial that no water remains, as it will react with the silylating reagent.

  • Derivatization (Silylation):

    • To the dry residue, add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 100 µL of a solvent like pyridine or acetonitrile to ensure the sample is fully dissolved.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumental Parameters:

ParameterRecommended Setting
GC System Gas Chromatograph with Autosampler
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 250 °C
Injection Mode Splitless
Injection Vol. 1 µL
Oven Program Initial 100 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 10 min.
MS System Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Scan (m/z 50-550) for identification; SIM for quantification.

Method Validation and Performance

A robust analytical method must be validated to ensure its reliability. Key validation parameters should be assessed according to established guidelines.

Validation ParameterTypical LC-MS/MS PerformanceTypical GC-MS Performance
Linearity (R²) > 0.99[2]> 0.99
Limit of Detection (LOD) 2-6 µg/mL[11]Dependent on derivatization efficiency and injection volume.
Limit of Quantification (LOQ) 10 µg/mL[11]Typically in the low ng/mL range.
Accuracy (% Recovery) 95.0 - 100.0%[12]90 - 110%
Precision (% RSD) Intra-day: < 5%; Inter-day: < 10%[2][13]Intra-day: < 10%; Inter-day: < 15%

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound and related fatty acids like 10-HDA. The choice of method will depend on the specific application, sample matrix, and available instrumentation. LC-MS/MS offers the advantage of simpler sample preparation by avoiding derivatization, making it suitable for high-throughput screening. GC-MS, while requiring a derivatization step, provides excellent chromatographic separation and is a highly robust and well-established technique. The detailed protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish accurate and reproducible analytical methods for these important lipid molecules.

References

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  • Moutsatsou, P., Papoutsi, Z., Kapsokefalou, M., & Tsiou, P. (2020). Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry. Molecules, 25(23), 5727. [Link]

  • Ji, N., Yu, R., & Kim, D. (2008). quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa. Journal of Apicultural Science, 52(2). [Link]

  • Dubey, R. N., Sathiyanarayanan, L., Rao, L., & Mohite, S. (2022). A comparative Study for determination of 10-HDA in various Indian Royal Jelly samples using HPLC, HPTLC, and LC-MS/MS Techniques. ResearchGate. [Link]

  • Dubey, R. N., Sathiyanarayanan, L., Rao, L., & Mohite, S. (2022). A comparative Study for determination of 10-HDA in various Indian Royal Jelly samples using HPLC, HPTLC, and LC-MS/MS Techniques. ResearchSquare. [Link]

  • GARDINI, S., & SABATINI, A. (2005). DETERMINATION OF TRANS-10-HYDROXY-2-DECENOIC ACID (10-HDA) IN ROYAL JELLY FROM SÃO PAULO STATE, BRAZIL. Ciência e Tecnologia de Alimentos, 25(1), 68-72. [Link]

  • Muñoz, O., Copaja, S., & Montenegro, G. (2011). Determination of 10 - Hydroxy - 2 - Decenoic acid in Royal Jelly by capillary electrophoresis. Journal of the Chilean Chemical Society, 56(3), 738-741. [Link]

  • Zhou, J., Xue, X., Li, Y., Zhao, J., & Zhang, J. (2007). Optimized Determination Method for trans-10-Hydroxy-2-Decenoic Acid Content in Royal Jelly by High-Performance Liquid Chromatography with an Internal Standard. Journal of AOAC INTERNATIONAL, 90(1), 244-249. [Link]

  • Muñoz, O., Copaja, S., & Montenegro, G. (2011). Determination of 10 - hydroxy - 2 - decenoic acid in royal jelly by capillary electrophoresis. SciSpace. [Link]

  • Wang, Y., Ma, L., Zhang, W., Li, J., & Zheng, Z. (2023). Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica. MDPI. [Link]

  • Rund, K., Obeid, R., & Schebb, N. H. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(24), 6113-6125. [Link]

  • Restek Corporation. (n.d.). GC Derivatization. [Link]

  • Li, M., Li, X., Wang, M., & Xu, G. (2020). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Analytica Chimica Acta, 1104, 80-88. [Link]

  • Mesaros, C., Lee, S. H., & Blair, I. A. (2009). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Rund, K., Obeid, R., & Schebb, N. H. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PubMed. [Link]

  • Kalluru, H., Kandimalla, R., & Vangala, V. R. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]

  • Kumar, P. S., & Rajan, S. (2013). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library. [Link]

  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5710. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for 16-Hydroxy-10-oxohexadecanoic acid (HMDB0041287). [Link]

  • Rund, K., Obeid, R., & Schebb, N. H. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • Lin, Y. H., & Chen, Y. C. (2016). an efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. Journal of Food and Drug Analysis, 24(3), 568-576. [Link]

  • Permentier, H., & Bischoff, R. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 429. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Oladipupo, A., & Adebiyi, A. (2019). Gas chromatography-mass spectroscopy (GC-MS) studies of fixed oil of leaf of Tetrapleura tetraptera Taub. (Mimosaceae). Journal of Pharmacognosy and Phytochemistry, 8(5), 2224-2228. [Link]

  • Gikas, E., & Bazoti, F. N. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]

  • Takatori, T., & Yamaoka, A. (1979). Separation and identification of 9-chloro-10-methoxy (9-methoxy-10-chloro)hexadecanoic and octadecanoic acids in adipocere. Forensic Science International, 14(1), 63-71. [Link]

  • Ugi, E. E., & Obochi, G. O. (2021). Gas chromatography-Mass spectrometry (GC-MS) analysis of bioactive components present in grape citrus peel in Nigeria. GSC Biological and Pharmaceutical Sciences, 16(1), 143-150. [Link]

  • AOCS. (n.d.). Official Methods and Recommended Practices of the AOCS. [Link]

  • Li, J., Zhang, L., & Wang, H. (2024). GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. MDPI. [Link]

  • Odo, C. E., & Udenwobele, D. I. (2024). GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. Journal of Medicinal and Medical Chemistry, 4(1), 1-10. [Link]

  • Sharma, S., & Singh, V. (2023). Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. Research Journal of Pharmacy and Technology, 16(12), 6045-6050. [Link]

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Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the analysis of 10-Oxohexadecanoic acid using gas chromatography-mass spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and field-proven methodologies.

Introduction: The Significance of this compound and the Role of GC-MS

This compound is an oxidized fatty acid, a class of molecules known as oxylipins, which are gaining increasing attention in biomedical research. Oxylipins are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, immune response, and metabolic regulation. The precise and accurate quantification of specific oxylipins like this compound in biological matrices is crucial for elucidating their roles in health and disease, and for the discovery of potential biomarkers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds. However, the inherent low volatility and polar nature of this compound, due to its carboxylic acid and ketone functional groups, necessitate a chemical derivatization step to render it amenable to GC analysis. This guide will detail a robust two-step derivatization strategy, followed by a validated GC-MS methodology for its sensitive and specific detection.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The journey to reliable quantitative data begins with meticulous sample preparation. The primary goals are to efficiently extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte for optimal detection.[1]

Extraction of this compound from Biological Matrices

For biological fluids such as plasma, serum, or urine, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) approach is recommended.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from plasma or serum.

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Acidification: Acidify the sample by adding 10 µL of 6M HCl. This step is crucial to protonate the carboxylic acid group, making it less polar and more extractable into an organic solvent.

  • Extraction: Add 500 µL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. Centrifuge at 10,000 x g for 10 minutes to achieve phase separation.

  • Collection: Carefully transfer the upper organic layer containing the lipids to a clean glass vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup compared to LLE and can be advantageous for complex matrices.

  • Sample Pre-treatment: To 100 µL of plasma or serum, add an internal standard and 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Oasis MAX) with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elution: Elute the this compound and other fatty acids using an appropriate organic solvent, such as methanol containing a small percentage of formic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

Part 2: Derivatization - Enhancing Volatility for GC-MS Analysis

Derivatization is a critical step that chemically modifies a compound to make it suitable for GC analysis.[2] For this compound, a two-step derivatization is employed to target both the ketone and carboxylic acid functional groups.

Two-Step Derivatization: Methoximation followed by Silylation

This robust method first protects the ketone group as a stable methoxime derivative, followed by the conversion of the carboxylic acid group into a more volatile trimethylsilyl (TMS) ester.[3]

Protocol 3: Two-Step Derivatization

  • Oximation of the Ketone Group:

    • To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Seal the vial and heat at 60°C for 60 minutes. This reaction converts the ketone group into a methoxime, preventing enolization and improving chromatographic peak shape.

  • Silylation of the Carboxylic Acid Group:

    • After the oximation reaction, add 50 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes. This step converts the carboxylic acid into its volatile TMS ester.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Visualization of the Derivatization Workflow

DerivatizationWorkflow DriedExtract Dried Sample Extract Oximation Step 1: Oximation (Methoxyamine HCl in Pyridine, 60°C) DriedExtract->Oximation Silylation Step 2: Silylation (BSTFA + 1% TMCS, 70°C) Oximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis

Caption: Two-step derivatization workflow for this compound.

Part 3: GC-MS Instrumentation and Method Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography (GC) Parameters
ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of derivatized fatty acids.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow Mode)Ensures consistent retention times.
Inlet Temperature 280°CFacilitates the rapid volatilization of the derivatized analyte.
Injection Volume 1 µLA standard injection volume for this type of analysis.
Injection Mode SplitlessMaximizes the transfer of the analyte onto the column, enhancing sensitivity.
Oven Program Initial: 100°C (hold 2 min), Ramp 1: 15°C/min to 180°C, Ramp 2: 5°C/min to 250°C, Ramp 3: 20°C/min to 320°C (hold 5 min)A typical temperature program for the separation of fatty acid derivatives.[4]
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
MS System Agilent 5975C or equivalentA robust and sensitive mass selective detector.
Ionization Mode Electron Ionization (EI)A standard ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI, leading to extensive and well-characterized fragmentation.
Source Temp. 230°CPrevents condensation of the analytes in the ion source.
Quadrupole Temp. 150°CMaintains stable ion transmission.
Acquisition Mode Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity and specificity for quantification.
Predicted Mass Spectrum and Characteristic Ions for SIM Analysis

The derivatized molecule will have a methoxime group at the C10 position and a TMS ester at the carboxylic acid end. The fragmentation in EI-MS is expected to be influenced by these modifications.

Predicted Fragmentation:

  • Alpha-cleavage adjacent to the methoxime group: This is a likely fragmentation pathway, leading to characteristic ions.

  • Cleavage at the TMS ester group: Loss of a methyl group from the TMS moiety (-15 Da) and the characteristic ion at m/z 73 [Si(CH3)3]+ are expected.

  • McLafferty rearrangement: Possible if the alkyl chain allows for the appropriate hydrogen transfer.

Table of Predicted Characteristic Ions for SIM Analysis:

Predicted Ion (m/z)Predicted FragmentRationale
[M-15]+ Loss of a methyl group from a TMS moietyCommon fragmentation for TMS derivatives.
[M-31]+ Loss of a methoxy radical from the methoxime groupCharacteristic fragmentation of methoximes.
73 [Si(CH3)3]+A base peak in the mass spectra of many TMS derivatives.
Specific alpha-cleavage ions Fragments from cleavage around the C10 positionThese would be highly specific to the position of the oxo group.

It is imperative to confirm these predicted ions by analyzing a pure standard of this compound that has been subjected to the same derivatization procedure.

Part 4: Method Validation - Ensuring Trustworthy Results

A validated analytical method is essential for generating reliable and reproducible data.[5] The following parameters should be assessed.

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) should be < 15% for both intra- and inter-day precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Part 5: Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Visualization of the Complete Analytical Workflow

AnalyticalWorkflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Oximation Oximation Extraction->Oximation Silylation Silylation Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing Result Final Concentration DataProcessing->Result

Caption: Complete analytical workflow for this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound by GC-MS. By following the detailed protocols for sample preparation, derivatization, and instrumental analysis, researchers can achieve sensitive and reliable quantification of this important oxylipin. The principles of method validation outlined herein are crucial for ensuring the integrity and reproducibility of the generated data, which is paramount in the fields of biomedical research and drug development.

References

  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (URL: [Link])

  • Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. (URL: [Link])

  • Fatty Acid Mass Spectrometry Protocol. (URL: [Link])

  • GC Derivatization. (URL: [Link])

  • Gas chromatography-Mass spectrometry (GC-MS) analysis of bioactive components present in grape citrus peel in Nigeria. (URL: [Link])

  • Derivatization Methods in GC and GC/MS. (URL: [Link])

  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. (URL: [Link])

  • GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). (URL: [Link])

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. (URL: [Link])

  • GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. (URL: [Link])

  • Organic Solvents Retention Time Table. (URL: [Link])

  • Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. (URL: [Link])

  • Mass spectrum of hexadecanoic acid methyl ester. (URL: [Link])

  • Protocol for fatty acid analysis using GC-MS. (URL: [Link])

  • A Review on GC-MS and Method Development and Validation. (URL: [Link])

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (URL: [Link])

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. (URL: [Link])

  • EI mass spectrum of the enol‐TMS derivative of methyl 3‐oxo‐didecanoate... (URL: [Link])

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"liquid chromatography-mass spectrometry analysis of 10-Oxohexadecanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of 10-Oxohexadecanoic Acid using Liquid Chromatography-Mass Spectrometry

Introduction: The Significance of this compound

This compound is a long-chain oxo-fatty acid, a class of molecules also known as oxylipins.[1][2][3] These oxidized lipids are critical signaling molecules and biomarkers in a vast array of biological processes. As a plant metabolite, this compound and its isomers are involved in plant defense mechanisms and development.[1] In mammalian systems, related keto fatty acids are intermediates in fatty acid metabolism and have been implicated in various physiological and pathological states.[2][4]

The analysis of these compounds presents a significant challenge due to their typically low endogenous concentrations and their existence within complex biological matrices.[5][6][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application. Its exceptional sensitivity allows for the detection of trace-level analytes, while its specificity, particularly when using Multiple Reaction Monitoring (MRM), enables precise quantification even in the presence of overwhelming background interference.[5]

This application note provides a comprehensive, field-proven framework for the robust analysis of this compound, guiding the user from sample preparation through to data analysis with an emphasis on the rationale behind each methodological choice.

Overall Analytical Workflow

The successful quantification of this compound is a multi-step process that demands careful attention to detail at each stage. The logical flow from sample collection to final data output is designed to maximize recovery, minimize analytical variability, and ensure the generation of reliable, reproducible results.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Plasma, Serum, Tissue) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Add IS early to control for variable recovery Sample_Prep Sample Preparation (PPT, LLE, or SPE) Internal_Standard->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation Inject Clean Extract MS_Detection MS/MS Detection (ESI-, MRM Mode) LC_Separation->MS_Detection Elute Analyte Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Acquire Data Quantification Quantification (Calibration Curve) Data_Processing->Quantification Generate Peak Areas

Caption: High-level workflow for this compound analysis.

Part 1: Rigorous Sample Preparation Methodologies

The quality of your data is fundamentally dependent on the quality of your sample preparation. For oxylipins like this compound, the primary goals are to efficiently extract the analyte from the matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample to a level suitable for LC-MS/MS detection.[8]

Expert Insight: The choice of extraction method depends on the sample matrix and the required limits of detection. For cleaner matrices or higher concentrations, a simple protein precipitation may suffice. However, for complex matrices like plasma or tissue homogenates, a more rigorous Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly recommended to reduce matrix effects and improve sensitivity.[5]

Protocol 1: Protein Precipitation (PPT) - For Rapid Screening
  • Principle: This method uses a water-miscible organic solvent to denature and precipitate proteins, releasing the analyte into the supernatant. It is fast but provides the least clean-up.

  • Step-by-Step Protocol:

    • To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog).

    • Add 300 µL of ice-cold acetonitrile or methanol containing an antioxidant like 0.1% butylated hydroxytoluene (BHT) to prevent auto-oxidation.[5]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 75:25 Water:Acetonitrile with 0.1% formic acid).

    • Vortex, centrifuge to pellet any insoluble debris, and transfer to an LC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - For Improved Cleanliness
  • Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids. For fatty acids, this typically involves acidification to protonate the carboxyl group, making it more soluble in an organic solvent.

  • Step-by-Step Protocol:

    • To 200 µL of sample in a glass tube, add the internal standard.

    • Acidify the sample by adding 50 µL of 10% acetic acid to ensure the analyte is in its neutral form.

    • Add 1 mL of an extraction solvent, such as ethyl acetate or a hexane/isopropanol mixture (3:2, v/v).[9]

    • Vortex for 3 minutes to facilitate extraction.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.[9]

    • Carefully transfer the upper organic layer to a clean glass tube.[9]

    • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts to maximize recovery.

    • Evaporate the combined organic extracts to dryness under nitrogen.

    • Reconstitute as described in PPT Protocol (Step 8) for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - For Maximum Sensitivity & Specificity
  • Principle: This is the most effective method for sample clean-up and concentration. A mixed-mode anion exchange/reversed-phase sorbent is ideal, as it specifically retains acidic compounds like this compound while allowing neutral and basic interferences to be washed away.

  • Step-by-Step Protocol (using a mixed-mode anion exchange cartridge):

    • Sample Pre-treatment: Start with a protein-precipitated sample (see PPT protocol, steps 1-5). Dilute the supernatant 1:1 with water containing 2% formic acid. This ensures the analyte is protonated for retention on the reversed-phase component of the sorbent.

    • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 drop/second).

    • Wash Step 1 (Remove Hydrophilic Interferences): Wash the cartridge with 1 mL of 10% methanol in water.

    • Wash Step 2 (Remove Lipophilic Neutral Interferences): Wash the cartridge with 1 mL of hexane.

    • Analyte Elution: Elute the this compound and other retained acids using 1 mL of 5% ammonium hydroxide in methanol. The basic pH deprotonates the analyte, releasing it from the anion exchange sorbent.

    • Final Steps: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for analysis.

Part 2: LC-MS/MS Instrumental Parameters

Optimal instrumental conditions are crucial for achieving the desired separation, sensitivity, and specificity. The following parameters provide a robust starting point for method development.

Liquid Chromatography (LC) Conditions

The goal of the LC separation is to resolve this compound from isomers and other matrix components that could cause ion suppression.[8] A reversed-phase C18 column is the standard choice for this class of molecules.[8]

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides superior resolution and shorter run times compared to traditional HPLC.
Column ACQUITY Premier BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mmC18 provides excellent retention for long-chain fatty acids. Small particle size enhances efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity of the mobile phase.
Mobile Phase A Water + 0.1% Formic AcidThe acidifier ensures the analyte remains protonated for consistent retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common strong solvent for reversed-phase separation of lipids.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Vol. 5 µLShould be optimized based on analyte concentration and system sensitivity.
Gradient Time (min) %B
0.025
1.025
8.095
10.095
10.125
12.025
Mass Spectrometry (MS) Conditions

Targeted quantification is best achieved on a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization in negative mode (ESI-) is ideal for carboxylic acids, which readily deprotonate to form [M-H]⁻ ions.

ParameterRecommended SettingRationale
MS System Tandem Quadrupole (e.g., Xevo TQ-XS)The gold standard for sensitive and specific quantification using MRM.
Ionization Mode ESI Negative (ESI-)Carboxylic acids are highly responsive in negative mode, forming stable [M-H]⁻ ions.
Capillary Voltage 2.0 - 3.0 kVTo be optimized for maximal signal intensity.
Desolvation Temp. 550 - 650 °CEnsures efficient desolvation of the eluent from the LC.
Cone Gas Flow 50 - 150 L/hrHelps in the desolvation process.
Desolvation Gas Flow 800 - 1000 L/hrThe primary gas for solvent evaporation.
Collision Gas ArgonStandard collision gas for CID fragmentation.
MRM Transitions for this compound

The molecular weight of this compound (C₁₆H₃₀O₄) is 286.41 g/mol .[1] The precursor ion in negative mode will be the [M-H]⁻ ion at m/z 285.4. Fragmentation (Collision-Induced Dissociation, CID) of this precursor will yield characteristic product ions. Based on common fragmentation pathways for keto acids and fatty acids, two transitions are proposed for confident identification and quantification.[10][11]

AnalytePrecursor Ion ([M-H]⁻, m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)Proposed Identity
This compound (Quantifier)285.4241.40.053515Loss of CO₂ (decarboxylation)
This compound (Qualifier)285.4155.10.053520Cleavage alpha to the carbonyl group

Trustworthiness: The use of a quantifier and a qualifier ion transition is essential. The ratio of their peak areas should remain constant across all standards and samples. A significant deviation in this ratio in a sample may indicate a co-eluting interference, compromising the data's validity.

Part 3: Data Analysis, System Suitability, and Troubleshooting

Quantification

Absolute quantification is achieved by constructing a calibration curve. A series of standards with known concentrations of this compound are prepared, each containing a fixed concentration of the internal standard. The peak area ratio (Analyte Area / Internal Standard Area) is plotted against the analyte concentration. A linear regression with a weighting of 1/x is typically applied. The concentration of the analyte in unknown samples is then calculated from this curve.[8]

System Suitability

Before running a batch of samples, system suitability should be confirmed:

  • Blank Injection: Inject a solvent blank to ensure no carryover from previous injections.

  • LLOQ Injection: Inject the Lowest Limit of Quantitation (LLOQ) standard to confirm the system has adequate sensitivity (typically Signal/Noise > 10).[9]

  • QC Checks: Quality Control (QC) samples at low, medium, and high concentrations should be run interspersed with unknown samples to monitor accuracy and precision throughout the analytical run.

Common Troubleshooting Scenarios
IssuePotential Cause(s)Recommended Solution(s)
Low/No Signal Improper MS tuning; Sample degradation; Poor extraction recovery; Incorrect ionization mode.Tune MS with analyte standard; Ensure samples are kept cold and antioxidants are used; Re-evaluate sample prep protocol; Confirm ESI- mode is selected.
Poor Peak Shape (Tailing/Fronting) Column degradation; Improper mobile phase pH; Sample overload.Replace column; Ensure mobile phase pH is at least 2 units below analyte pKa; Dilute sample.
High Background Noise Contaminated mobile phase or LC system; Insufficient sample clean-up.Use fresh, high-purity solvents; Implement a more rigorous sample prep method (e.g., SPE).
Inconsistent Retention Time LC pump malfunction; Column equilibration issue; Air bubbles in the system.Service the LC pump; Ensure adequate column equilibration time between injections; Degas mobile phases.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of this compound. By combining optimized sample preparation using Solid-Phase Extraction with the specificity of tandem mass spectrometry, this protocol provides the necessary sensitivity and accuracy for researchers in drug development and life sciences. The key to success lies in meticulous sample handling to prevent analyte degradation and the implementation of a rigorous quality control system to ensure data integrity.

References

  • Kulagina, N. V., & Golovko, M. Y. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 26(21), 6683. Available at: [Link]

  • Schebb, N. H., et al. (2022). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. Available at: [Link]

  • MDPI. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Available at: [Link]

  • MDPI. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Available at: [Link]

  • Lee, S. H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • White, P. J., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 491, 36-44. Available at: [Link]

  • Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Available at: [Link]

  • Buescher, J. M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(7), 3537-3544. Available at: [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Journal of Chromatography B, 1230, 123906. Available at: [Link]

  • PubChem. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 163. Available at: [Link]

  • FooDB. (n.d.). Showing Compound 16-Hydroxy-10-oxohexadecanoic acid (FDB021204). Available at: [Link]

  • PubChem. (n.d.). 10-Hydroxy-16-oxo-hexadecanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • HMDB. (n.d.). Showing metabocard for 16-Hydroxy-10-oxohexadecanoic acid (HMDB0041287). Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectra of (A) 10-hydroxydecanoic acid; (B) 3-hydroxydecanoic acid. Available at: [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Available at: [Link]

  • Roodenburg, L., et al. (2013). Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma. Journal of Chromatography B, 925, 63-68. Available at: [Link]

  • MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

  • Norwegian Research Information Repository. (2019). Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • IKSAD Publishing House. (2025). Hexadecanoic acid: Significance and symbolism. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Zhu, Y., et al. (2019). Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population. Clinica Chimica Acta, 495, 185-190. Available at: [Link]

  • DePauw University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

Sources

Application Note: Structural Elucidation of 10-Oxohexadecanoic Acid Using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Purity in Fatty Acid Derivatives

10-Oxohexadecanoic acid is a keto fatty acid, a class of molecules with significant roles in biochemistry and as synthetic intermediates. As a 16-carbon chain fatty acid with a carbonyl group at the C-10 position, its precise structural characterization is paramount. Ambiguity in the position of the oxo group along the alkyl chain can lead to vastly different chemical and biological properties. Therefore, confirming the exact isomeric structure is a critical quality control step in both research and industrial settings.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation of such molecules.[1][2] Unlike mass spectrometry, which provides molecular weight and fragmentation data, NMR offers a complete picture of the molecular framework by probing the chemical environment of each carbon and hydrogen atom. This application note provides a comprehensive guide and detailed protocols for the complete structural verification of this compound using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments.

Foundational Principles: Decoding the NMR Spectrum

The power of NMR lies in two key principles: chemical shift and spin-spin coupling.

  • Chemical Shift (δ): The location of a signal (peak) in an NMR spectrum, measured in parts per million (ppm), is dictated by the electronic environment of the nucleus. Electron-withdrawing groups, such as the carboxylic acid and ketone carbonyls in this compound, "deshield" nearby nuclei, causing their signals to appear at higher ppm values (downfield). Conversely, nuclei in electron-rich environments are shielded and appear at lower ppm values (upfield). The broad range of ¹³C chemical shifts (typically 0-220 ppm) makes it particularly powerful for identifying different types of carbon atoms.[3][4][5]

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons interact, causing their respective signals to split into multiplets (e.g., triplets, quartets). The pattern of this splitting reveals the number of neighboring protons, providing direct evidence of molecular connectivity. This is fundamental to piecing together the carbon chain.

Experimental Workflow: From Sample to Structure

The path from a powdered sample to a confirmed molecular structure is a systematic process. This workflow ensures data quality and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation P1 Weigh 10-20 mg of This compound P2 Dissolve in 0.7 mL CDCl3 with 0.03% TMS P1->P2 P3 Transfer to 5 mm High-Quality NMR Tube P2->P3 A1 Acquire 1D ¹H Spectrum P3->A1 Insert into Spectrometer A2 Acquire 1D ¹³C{¹H} Spectrum A1->A2 A3 Acquire 2D COSY & HSQC Spectra A2->A3 D1 Process & Analyze 1D Spectra (¹H, ¹³C) A3->D1 D2 Assign Signals & Propose Structure D1->D2 D3 Analyze 2D Correlation Spectra (COSY, HSQC) D2->D3 D4 Confirm Connectivity & Finalize Structure D3->D4

Sources

Application Notes & Protocols: Investigating the Bioactivity of 10-Oxohexadecanoic Acid with In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering the Potential of 10-Oxohexadecanoic Acid

This compound (10-O-HDA) is an oxo-long-chain fatty acid identified as a plant metabolite.[1][2][3] While its precise biological functions are not yet extensively characterized, its structural similarity to other bioactive fatty acids suggests a high potential for therapeutic and research applications. Fatty acids are integral to numerous physiological and pathological processes, including inflammation, cell proliferation, and metabolic regulation.[4][5] For instance, related compounds have demonstrated anti-inflammatory, anti-obesity, and anti-cancer properties.[4][6][7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of 10-O-HDA. We present a series of detailed, validated in vitro assays designed to probe its potential effects on cell viability, inflammation, skin barrier integrity, cell migration, and adipogenesis. Each protocol is presented with the underlying scientific principles and rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

PART 1: Foundational Assays - Cytotoxicity and Cell Viability

Scientific Rationale: Before assessing any specific bioactivity, it is crucial to determine the cytotoxic profile of 10-O-HDA. This initial screening identifies the concentration range in which the compound does not harm the cells, ensuring that any observed effects in subsequent functional assays are not merely a consequence of cell death. The MTT and XTT assays are robust, colorimetric methods that measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[11][12]

Key Difference: The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, while the XTT assay produces a water-soluble orange formazan, simplifying the protocol.[10]

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing the effect of 10-O-HDA on cell viability. Optimization for specific cell lines is recommended.

Materials:

  • Selected cell line (e.g., HaCaT, RAW 264.7, HCT-116)

  • Complete culture medium

  • 96-well flat-bottom plates

  • 10-O-HDA stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 10-O-HDA in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same concentration of solvent, typically <0.5% DMSO) and untreated controls.[10]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11] Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][12]

  • Solubilization: Carefully remove the culture medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Reaction & Readout seed 1. Seed Cells (96-well plate) attach 2. Incubate 24h (Allow Attachment) seed->attach treat 3. Add 10-O-HDA (Serial Dilutions) attach->treat incubate_treat 4. Incubate (24-72 hours) treat->incubate_treat add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate_treat->add_mtt solubilize 6. Add Solubilization Solution add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow of the MTT cell viability assay.

PART 2: Probing Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of many diseases.[5] Fatty acids are known modulators of inflammatory pathways.[6][13] This assay determines if 10-O-HDA can suppress the inflammatory response in macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a potent inflammatory response in RAW 264.7 macrophage cells, leading to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 2: Inhibition of LPS-Induced Cytokine Production

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • 24-well or 48-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • 10-O-HDA stock solution

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 10-O-HDA (determined from Protocol 1). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells treated with LPS only, and cells treated with 10-O-HDA only.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the culture supernatant from each well for cytokine analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the 10-O-HDA treated groups to the "LPS only" group to determine the percentage of inhibition.

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription HDA 10-O-HDA (Hypothesized Point of Inhibition) HDA->IKK Inhibition? HDA->NFkB Inhibition?

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

PART 3: Assessing Skin Barrier Function

Scientific Rationale: The skin barrier, primarily formed by the stratum corneum and tight junctions in the epidermis, prevents water loss and protects against external insults.[14] Impaired barrier function is a hallmark of dry skin and inflammatory skin diseases.[15][16] Trans-Epithelial Electrical Resistance (TEER) is a non-invasive, quantitative method to measure the integrity of cellular barriers in vitro.[17] A high TEER value indicates a well-formed, confluent monolayer with tight cell-to-cell junctions, representing a strong barrier. This assay can determine if 10-O-HDA enhances or restores skin barrier function.

Protocol 3: Trans-Epithelial Electrical Resistance (TEER) Assay

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)

  • Complete keratinocyte growth medium

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed keratinocytes onto the apical (upper) chamber of the Transwell® inserts at a high density to ensure the formation of a confluent monolayer. Culture with medium in both the apical and basolateral (lower) chambers.

  • Monolayer Maturation: Culture the cells for several days to weeks until a stable, high TEER value is achieved, indicating monolayer confluence and barrier formation. Change the medium every 2-3 days.

  • Treatment: Once the barrier is established, treat the cells by adding 10-O-HDA to the culture medium. If modeling barrier disruption, a chemical irritant (e.g., SDS) can be added prior to or concurrently with 10-O-HDA treatment.

  • TEER Measurement:

    • Sterilize the electrode probe in ethanol and allow it to air dry.[18]

    • Equilibrate the plate to room temperature, as TEER is temperature-sensitive.[18]

    • Place the shorter electrode prong in the apical chamber and the longer prong in the basolateral chamber, ensuring they do not touch the cell monolayer.[19]

    • Record the resistance (in Ohms, Ω) once the reading stabilizes.

  • Data Calculation:

    • Measure the resistance of a blank Transwell® insert with medium but no cells (R_Blank).

    • Subtract the blank resistance from your sample resistance: R_Corrected = R_Sample - R_Blank.

    • Calculate the final TEER value by multiplying the corrected resistance by the surface area of the membrane (in cm²): TEER (Ω·cm²) = R_Corrected × Area.[17][18]

  • Monitoring: Measure TEER at various time points (e.g., 0, 24, 48, 72 hours) after treatment to monitor the effect of 10-O-HDA on barrier integrity over time.

ParameterTypical Value (24-well plate)
Transwell® Surface Area0.33 cm²
Blank Resistance (R_Blank)~100 Ω
Confluent Monolayer Resistance> 600 Ω
Calculated TEER> 165 Ω·cm²
Table 1: Example parameters for TEER calculation. Actual values will vary based on cell type and experimental conditions.[18]

PART 4: Evaluating Cell Migration and Wound Healing

Scientific Rationale: Cell migration is fundamental to wound healing, tissue regeneration, and cancer metastasis.[20][21] The scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[20][22] It involves creating a cell-free gap ("wound") in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap. This assay can reveal if 10-O-HDA promotes or inhibits cell migration, which has implications for both regenerative medicine and oncology.

Protocol 4: In Vitro Scratch (Wound Healing) Assay

Materials:

  • Adherent cell line (e.g., human dermal fibroblasts for wound healing; MDA-MB-231 for cancer)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip[22][23]

  • Phase-contrast microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a 6-well plate and grow them until they form a fully confluent monolayer.[23]

  • Serum Starvation (Optional): To minimize cell proliferation, which can confound migration results, you may replace the growth medium with low-serum or serum-free medium for 12-24 hours before making the scratch.[20]

  • Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[22][23] Apply firm, consistent pressure.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris.[23] Replace with fresh medium containing the desired concentration of 10-O-HDA. Include an untreated control.

  • Imaging: Immediately capture the first image of the scratch (T=0) at predefined locations for each well.[22] Continue capturing images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the gap in the control well is nearly closed.[23]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial T=0 area.

Calculation: Wound Closure (%) = [(Area_T0 - Area_Tx) / Area_T0] × 100

Scratch_Assay cluster_prep Monolayer Prep cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells (Grow to Confluence) scratch 2. Create Scratch (Pipette Tip) seed->scratch wash 3. Wash with PBS scratch->wash treat 4. Add Medium +/- 10-O-HDA wash->treat image_t0 5. Image at T=0 treat->image_t0 incubate 6. Incubate image_t0->incubate image_tx 7. Image at Intervals (e.g., 12h, 24h) incubate->image_tx measure 8. Measure Gap Area (ImageJ) image_tx->measure calculate 9. Calculate % Wound Closure measure->calculate

Caption: Workflow for the in vitro scratch assay.

PART 5: Investigating Anti-Adipogenesis Effects

Scientific Rationale: Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes. This process is regulated by a cascade of transcription factors, most notably PPARγ and C/EBPα.[24][25] Dysregulation of adipogenesis is linked to obesity and metabolic syndrome. Some fatty acids can modulate this process.[4] This assay uses the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis, to determine if 10-O-HDA can inhibit the differentiation process. Lipid accumulation, a hallmark of mature adipocytes, is visualized and quantified using Oil Red O staining.[24][26]

Protocol 5: 3T3-L1 Adipogenesis Inhibition Assay

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM with 10% calf serum (Growth Medium)

  • DMEM with 10% fetal bovine serum (FBS)

  • Adipogenesis Induction Medium (DMEM/10% FBS supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin - "MDI")

  • Adipogenesis Maintenance Medium (DMEM/10% FBS with 10 µg/mL Insulin)

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Growth to Confluence: Seed 3T3-L1 cells and grow them in Growth Medium until they are 100% confluent. Continue to culture for an additional 2 days post-confluence (Day 0).[24]

  • Induction of Differentiation (Day 0): Replace the medium with Induction Medium (MDI), with or without various concentrations of 10-O-HDA. This is the start of the differentiation process.

  • Maintenance (Day 3): After 3 days, replace the medium with Maintenance Medium (Insulin only), again with or without 10-O-HDA.[24]

  • Feeding: Replace with fresh Maintenance Medium (+/- 10-O-HDA) every 2-3 days for a total of 7-10 days, by which time mature adipocytes with visible lipid droplets should have formed in the control wells.

  • Oil Red O Staining:

    • Wash cells with PBS and fix with 10% formalin for 30 minutes.

    • Wash again and stain with Oil Red O solution for 20-30 minutes. This will stain the intracellular lipid droplets red.[24]

    • Wash extensively with water to remove unbound dye.

  • Quantification:

    • Microscopy: Capture images to visually assess the reduction in lipid-laden cells.

    • Extraction: Add isopropanol to each well to extract the Oil Red O dye from the lipid droplets.[24] Transfer the colored solution to a 96-well plate and measure the absorbance at 490-520 nm.[24]

  • Data Analysis: Compare the absorbance of the 10-O-HDA-treated wells to the differentiated control wells to quantify the inhibition of lipid accumulation.

References

  • Improveyourimages.com. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • JoVE. (2019). Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • Protocols.io. (2022). Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). Retrieved from [Link]

  • STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using inhibition of the adipogenesis of adipose-derived stem cells in vitro for toxicity prediction. Retrieved from [Link]

  • Dynamic42. (2025). What is TEER? - Trans-Epithelial Electrical Resistance Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Adipogenesis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Radboudumc. (2024). Sensitive quantification of skin barrier properties in vitro. Retrieved from [Link]

  • Karger Publishers. (2023). Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. Retrieved from [Link]

  • Journal of Microbiology and Biotechnology. (n.d.). In Vitro Evidence of Anti-Inflammatory and Anti-Obesity Effects of Medium-Chain Fatty Acid-Diacylglycerols. Retrieved from [Link]

  • MDPI. (2017). Non-Invasive Assessment of Skin Barrier Properties: Investigating Emerging Tools for In Vitro and In Vivo Applications. Retrieved from [Link]

  • PubMed. (2023). Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. Retrieved from [Link]

  • Frontiers. (n.d.). Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Retrieved from [Link]

  • Locsense. (2024). Electrical Impedance Spectroscopy Quantifies Skin Barrier Function in Organotypic In Vitro Epidermis Models. Retrieved from [Link]

  • PubMed. (2017). In Vitro Evidence of Anti-Inflammatory and Anti-Obesity Effects of Medium-Chain Fatty Acid-Diacylglycerols. Retrieved from [Link]

  • University of Southampton. (n.d.). Effects of fatty acids on inflammatory markers studies in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Anti-inflammatory effects of n-3 polyunsaturated fatty acids in THP-1 macrophages: promising in-vitro insights. Retrieved from [Link]

  • PubChem. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 16-Hydroxy-10-oxohexadecanoic acid (FDB021204). Retrieved from [Link]

  • HMDB. (2012). Showing metabocard for 16-Hydroxy-10-oxohexadecanoic acid (HMDB0041287). Retrieved from [Link]

  • Journal of International Dental and Medical Research. (n.d.). Palmitic acid of Musa Paradisiaca induces apoptosis through caspase-3 in human oral squamous cell carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 10-HDA on gene expression level of (a) PPARγ, (b) C/EBPα,.... Retrieved from [Link]

  • PubMed Central. (2024). 10(E)-Pentadecenoic Acid Inhibits Melanogenesis Partly Through Suppressing the Intracellular MITF/Tyrosinase Axis. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural basis for the activation of PPARγ by oxidized fatty acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Prediction aided in vitro analysis of octa-decanoic acid from Cyanobacterium Lyngbya sp. as a proapoptotic factor in eliciting anti-inflammatory properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Effect of fatty acids on melanogenesis and tumor cell growth in melanoma cells. Retrieved from [Link]

  • SciELO Brasil. (n.d.). Oral anticancer promising of hexadecanoic acid through molecular interaction to nuclear factor-kappa-B p65/RELA and tumor suppre. Retrieved from [Link]

  • MDPI. (n.d.). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2024). In-vitro Anticancer and In-silico Assessment of Oxalis corniculata against Colorectal Cancer (HCT 116) Cell Line. Retrieved from [Link]

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  • SAR Publication. (2025). Antioxdent, Antifungal Activities of n-Hexadecanoic Acid Extracted from Algae. Retrieved from [Link]

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Application Notes & Protocols for Cell-Based Experiments with 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in conducting cell-based experiments with 10-Oxohexadecanoic acid (10-ODA). While direct research on 10-ODA is emerging, its structural similarity to other bioactive fatty acids suggests its potential involvement in critical cellular processes. This guide synthesizes information from related fatty acid research to propose robust protocols for handling, preparation, and application of 10-ODA in key cell-based assays. We will explore its potential mechanisms of action through pathways like PPARγ, GPR40, and AMPK, and provide detailed, self-validating protocols for assessing cytotoxicity, anti-inflammatory activity, and metabolic modulation.

Scientific Background: The Rationale for Investigating this compound

This compound is a long-chain oxo fatty acid, a class of molecules known to be involved in various biological processes[1][2][3]. While specific data on 10-ODA is limited, the extensive research on structurally similar fatty acids provides a strong rationale for its investigation as a potential modulator of cellular signaling. Many fatty acids are not merely metabolic substrates but also potent signaling molecules that interact with specific cellular receptors.

Based on the known biology of medium and long-chain fatty acids, three key signaling pathways are of primary interest for investigating the effects of 10-ODA:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): A nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and inflammation.[4][5] Natural and synthetic fatty acids are known to be endogenous ligands for PPARγ, directly influencing gene transcription.[6][7]

  • G-Protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is highly expressed in pancreatic β-cells and is activated by medium- to long-chain fatty acids to stimulate insulin secretion in a glucose-dependent manner.[8][9][10] Its activation initiates a Gαq-mediated signaling cascade, leading to increased intracellular calcium.[8][11]

  • AMP-Activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis. AMPK activation, which can be triggered by fatty acids, shifts metabolism from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways, such as fatty acid oxidation.[12][13] This activation can occur independently of changes in cellular AMP levels, suggesting a direct sensing mechanism.[14][15]

These pathways are interconnected and represent critical nodes in metabolic and inflammatory diseases, making 10-ODA a compound of interest for therapeutic discovery.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODA This compound (10-ODA) GPR40 GPR40 (FFAR1) ODA->GPR40 Binds/Activates AMPK AMPK Activation ODA->AMPK Modulates PPARg PPARγ Activation ODA->PPARg Binds/Activates PLC PLC GPR40->PLC Gαq FAO ↑ Fatty Acid Oxidation AMPK->FAO Ca ↑ Intracellular Ca²⁺ PLC->Ca Gene Target Gene Transcription PPARg->Gene Regulates

Figure 1: Potential signaling pathways modulated by 10-ODA.

Core Protocol: Reagent Preparation and Handling

The lipophilic nature of 10-ODA necessitates careful preparation to ensure solubility, stability, and bioavailability in aqueous cell culture media. Using an appropriate vehicle and complexing with protein carriers are critical for obtaining reproducible results and avoiding artifacts from compound precipitation or non-specific cytotoxicity.

2.1 Materials

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fatty Acid-Free Bovine Serum Albumin (BSA), low endotoxin

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Water bath or heat block set to 37°C

2.2 Protocol: Preparation of 100 mM Stock Solution in DMSO

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of 10-ODA powder. For example, weigh 2.86 mg to prepare 10 mL of a 1 mM solution, or 28.6 mg for 1 mL of a 100 mM solution. Perform this in a fume hood.

  • Solubilization: Add the appropriate volume of sterile DMSO to the 10-ODA powder to achieve a final concentration of 100 mM.

  • Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2.3 Protocol: Preparation of 10X Working Solution with BSA Causality: Free fatty acids can be cytotoxic and have low solubility in aqueous media. Complexing them with a carrier protein like BSA mimics their physiological transport in vivo, enhances solubility, and improves delivery to cells. A 5:1 molar ratio of 10-ODA to BSA is a common starting point.

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS. For example, dissolve 1 g of fatty acid-free BSA in 10 mL of PBS. Warm to 37°C and stir until fully dissolved. Filter-sterilize through a 0.22 µm filter.

  • Dilute Stock: In a sterile tube, dilute the 100 mM 10-ODA DMSO stock into the warm 10% BSA solution. For example, to make a 10 mM 10-ODA/BSA working stock, add 100 µL of 100 mM 10-ODA to 900 µL of 10% BSA solution.

  • Incubation: Vortex gently and incubate at 37°C for at least 30-60 minutes with occasional mixing to allow for complex formation.

  • Final Dilution: This 10X working solution can now be diluted 1:10 directly into your cell culture medium to achieve the final desired concentration (e.g., adding 100 µL to 900 µL of medium for a final 1 mM concentration).

  • Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO and BSA that is present in the highest concentration of your experimental treatment.

Application Note I: Assessment of Cytotoxicity and Cell Viability

Objective: To determine the optimal, non-toxic concentration range of 10-ODA for subsequent functional assays. This is a mandatory first step for any new compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product that can be solubilized and quantified by spectrophotometry.[16][17]

cluster_workflow Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with 10-ODA Dose-Response B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Figure 2: Workflow for the MTT cell viability assay.

3.1 Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 10-ODA/BSA working solution in culture medium. A common range to test is from 1 µM to 1000 µM.

  • Aspirate & Treat: Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of 10-ODA. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO/BSA).

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization buffer to each well.

  • Readout: Place the plate on a shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Parameter Recommendation Rationale
Cell Line HepG2 (liver), A549 (lung), C2C12 (muscle)Choose a cell line relevant to the expected biological effect.
Seeding Density 5,000 - 10,000 cells/wellEnsure cells are in a logarithmic growth phase and not over-confluent.
Concentration Range 1 µM - 1000 µM (log dilutions)A wide range is needed to identify the full dose-response curve.
Incubation Time 24, 48, 72 hoursAssess both acute and chronic toxicity.
Controls Untreated, Vehicle (DMSO+BSA), Positive (e.g., Doxorubicin)Essential for validating the assay and interpreting results.

Application Note II: Investigating Anti-Inflammatory Potential

Objective: To determine if 10-ODA can suppress the inflammatory response in cells challenged with a pro-inflammatory stimulus.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. It activates the NF-κB signaling pathway, leading to the production and release of pro-inflammatory cytokines such as TNF-α and interleukins (e.g., IL-1β, IL-8).[18] This protocol measures the ability of 10-ODA to inhibit the production of these key inflammatory mediators.

cluster_workflow Anti-Inflammatory Assay Workflow A 1. Seed Cells (e.g., RAW 264.7) B 2. Pre-treat with 10-ODA (1-2h) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL) B->C D 4. Incubate (6-24h) C->D E 5. Collect Supernatant D->E F 6. Measure Cytokine (e.g., TNF-α via ELISA) E->F G 7. Analyze Data F->G

Figure 3: Workflow for assessing anti-inflammatory activity.

4.1 Protocol: LPS-Induced Cytokine Release Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh serum-free or low-serum medium containing various non-toxic concentrations of 10-ODA (determined from the viability assay). Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL. Include the following controls:

    • Negative Control: Cells with medium only (no 10-ODA, no LPS).

    • Vehicle Control: Cells with vehicle + LPS.

    • Positive Control: Cells with a known anti-inflammatory drug (e.g., Dexamethasone) + LPS.

  • Incubation: Incubate the plate for 6 to 24 hours, depending on the cytokine being measured (TNF-α peaks earlier, around 6-8 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to pellet any detached cells.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Normalize the cytokine levels to the vehicle control group. A significant reduction in cytokine levels in the 10-ODA treated groups indicates anti-inflammatory activity.

Application Note III: Elucidating Metabolic Effects via Glucose Uptake

Objective: To investigate whether 10-ODA modulates cellular glucose metabolism, a potential downstream effect of AMPK or PPARγ activation.

Principle: This assay uses a fluorescently-tagged glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to visualize and quantify glucose uptake into cells. Increased fluorescence intensity inside the cells corresponds to higher rates of glucose uptake.

cluster_workflow Glucose Uptake Assay Workflow A 1. Seed Cells (e.g., C2C12) B 2. Differentiate to Myotubes (if needed) A->B C 3. Serum Starve (4-6h) B->C D 4. Treat with 10-ODA (30min - 18h) C->D E 5. Add 2-NBDG (30-60 min) D->E F 6. Wash Cells E->F G 7. Measure Fluorescence (Plate Reader/Microscopy) F->G H 8. Analyze Data G->H

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Application Notes and Protocols for the Quantification of 10-Oxohexadecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 10-Oxohexadecanoic Acid as a Biomarker

This compound, a 16-carbon saturated fatty acid with a ketone group at the tenth carbon, is an emerging molecule of interest in the field of lipidomics. While extensive research has focused on hydroxy fatty acids, the biological role of keto fatty acids is a rapidly developing area of investigation. These molecules are often products of fatty acid oxidation and can serve as indicators of metabolic stress and disease states. Specifically, this compound has been investigated for its potential as a biomarker for oxidative stress.[1] Its quantification in biological matrices such as plasma, tissues, and cell cultures can provide valuable insights for researchers in drug development and clinical diagnostics.

This guide provides detailed protocols for the robust and sensitive quantification of this compound using two primary analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of platform will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and the availability of instrumentation.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₃₀O₃
Molecular Weight 270.41 g/mol
Structure A 16-carbon chain with a carboxylic acid group at one end and a ketone group at the 10th carbon.
Synonyms 10-Keto-palmitic acid, 10-Keto-hexadecanoic acid

Analytical Workflow Overview

The quantification of this compound in complex biological samples requires a multi-step workflow to ensure accuracy and reproducibility. The general steps include sample preparation, involving extraction and, for GC-MS, derivatization, followed by instrumental analysis and data processing.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (LLE or SPE) BiologicalSample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Part 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of fatty acids, often without the need for chemical derivatization. This approach is particularly advantageous for high-throughput analysis.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol details a liquid-liquid extraction (LLE) procedure suitable for plasma samples. For tissue samples, homogenization in a suitable buffer is required prior to extraction.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Isopropanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample. The concentration of the IS should be chosen to be in the mid-range of the expected analyte concentration.

  • Protein Precipitation and Extraction: Add 400 µL of a cold extraction solvent mixture of isopropanol:hexane:ethyl acetate (75:12.5:12.5, v/v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 20% B, ramp to 98% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

Detection is performed in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 269.2Fragment 1Optimize experimentally
Fragment 2Optimize experimentally
Internal Standard 273.2Corresponding fragmentOptimize experimentally

Note: The specific product ions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution and is a robust technique for fatty acid analysis. However, it requires a derivatization step to increase the volatility and thermal stability of the analyte.

Protocol 3: Sample Preparation and Derivatization for GC-MS Analysis

This protocol employs solid-phase extraction (SPE) for sample cleanup, followed by silylation.

Materials:

  • Plasma or homogenized tissue sample

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • SPE cartridges (e.g., aminopropyl-bonded silica)

  • Hexane (GC grade)

  • Diethyl ether (GC grade)

  • Acetic acid (GC grade)

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (GC grade)

Procedure:

  • Sample Loading: Acidify 100 µL of plasma or tissue homogenate with 10 µL of 1 M HCl and add 10 µL of the internal standard. Load the sample onto an SPE cartridge pre-conditioned with hexane.

  • Washing: Wash the cartridge with 2 mL of hexane to remove neutral lipids.

  • Elution: Elute the free fatty acids with 2 mL of diethyl ether containing 2% acetic acid.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried extract.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Protocol 4: GC-MS Instrumental Analysis

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

GC Parameters:

ParameterRecommended Setting
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

MS Parameters:

Detection is performed in electron ionization (EI) mode using Selected Ion Monitoring (SIM) or full scan mode for qualitative analysis.

Analyte (as TMS derivative)Monitored Ions (m/z)
This compound-TMS Characteristic fragment ions
Internal Standard-TMS Corresponding fragment ions

Note: The characteristic fragment ions for the TMS derivative of this compound need to be determined from the mass spectrum of a derivatized standard.

Data Analysis and Quality Control

For both LC-MS/MS and GC-MS, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations, each containing the internal standard at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.

Method Validation

A full method validation should be performed according to established guidelines, assessing the following parameters:

  • Linearity: The range over which the assay is accurate.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific research needs and available resources. Proper method validation is crucial to ensure reliable and reproducible results, which will ultimately contribute to a better understanding of the role of keto fatty acids in health and disease.

References

  • PubChem. 16-Hydroxy-10-oxohexadecanoic acid. National Center for Biotechnology Information. [Link]

  • FooDB. 16-Hydroxy-10-oxohexadecanoic acid. Food Database. [Link]

  • PubChem. 10-Hydroxy-16-oxo-hexadecanoic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Human Metabolome Database. 16-Hydroxy-10-oxohexadecanoic acid. HMDB. [Link]

  • Janasz et al. Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Molecules. [Link]

  • Hou, C. T. Production of 10-ketostearic acid and 10-hydroxystearic acid by strains of Sphingobacterium thalpophilum isolated from composted manure. Current Microbiology. [Link]

  • Jeong et al. 16-Cyclopentadienyl Tricarbonyl 99mTc 16-Oxo-hexadecanoic Acid: Synthesis and Evaluation of Fatty Acid Metabolism in Mouse Myocardium. Journal of Medicinal Chemistry. [Link]

  • FooDB. 3-Oxohexadecanoic acid. Food Database. [Link]

  • Hou, C. T. Biocatalytic production of 10-hydroxystearic acid, 10-ketostearic acid, and their primary fatty amides. ResearchGate. [Link]

  • Jenkins et al. The production of 10-hydroxystearic and 10-ketostearic acids is an alternative route of oleic acid transformation by the ruminal microbiota in cattle. The Journal of Nutrition. [Link]

  • Ferreri et al. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLOS ONE. [Link]

  • Ferreri et al. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PMC. [Link]

  • Jenkins, B. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. [Link]

  • ScienceDirect. Hexadecanoic acid: Significance and symbolism. ScienceDirect. [Link]

  • Hou, C. T. Production of 10-Ketostearic Acid from Oleic Acid by Flavobacterium sp. Strain DS5 (NRRL B-14859). Applied and Environmental Microbiology. [Link]

  • Jeong et al. 16-Cyclopentadienyl Tricarbonyl 99mTc 16-Oxo-hexadecanoic Acid: Synthesis and Evaluation of Fatty. American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 10-Oxohexadecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable keto-fatty acid. Here, we address common challenges and frequently asked questions to help you improve your synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, typically achieved through the oxidation of a corresponding hydroxy fatty acid, can present several challenges. Below is a table outlining common problems, their probable causes, and actionable solutions to get your synthesis back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., PCC, Dess-Martin periodinane) may have degraded due to improper storage or age. 2. Poor Substrate Solubility: The starting material, 10-hydroxyhexadecanoic acid or a protected precursor, may not be fully dissolved in the reaction solvent. 3. Inappropriate Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition.1. Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test its activity on a simple, reliable substrate. 2. Improve Solubility: Select a more suitable solvent or solvent mixture. For long-chain fatty acids, solvents like dichloromethane (DCM) or a mixture including THF can be effective. Gentle warming may also help, but monitor for potential side reactions. 3. Optimize Temperature: For most common oxidations of secondary alcohols, room temperature is a good starting point. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be attempted, with careful monitoring by TLC.
Presence of Multiple Spots on TLC (Low Purity) 1. Incomplete Reaction: The starting material is still present. 2. Formation of Byproducts: Over-oxidation, side reactions with other functional groups, or degradation of the product may have occurred. 3. Incomplete Deprotection (if applicable): If starting from a protected diol like 10,16-dihydroxyhexadecanoic acid, the protecting group on the 16-hydroxy position may not be fully removed.[1][2]1. Extend Reaction Time/Add More Reagent: Monitor the reaction by TLC. If starting material persists, extend the reaction time or add more oxidizing agent in portions. 2. Refine Reaction Conditions: Use a milder, more selective oxidizing agent. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Control the temperature carefully. 3. Optimize Deprotection: Ensure sufficient deprotection reagent (e.g., TBAF for silyl ethers) is used and allow adequate reaction time. Monitor the deprotection step by TLC to confirm the complete removal of the protecting group.[1]
Difficulty in Product Isolation and Purification 1. Emulsion Formation during Workup: The long aliphatic chain can act as a surfactant, making phase separation difficult during aqueous workup. 2. Co-elution during Column Chromatography: The product and impurities may have similar polarities, making separation by silica gel chromatography challenging. 3. Product is an Oil or Waxy Solid: This can make handling and crystallization for purification difficult.[3]1. Break Emulsions: Add brine (saturated NaCl solution) during the aqueous wash steps to increase the ionic strength of the aqueous phase and facilitate separation. Centrifugation can also be effective. 2. Optimize Chromatography: Use a different solvent system for elution. A shallow gradient can improve separation. Alternatively, consider other purification techniques like preparative HPLC or crystallization. 3. Induce Crystallization: If the product is an oil, try dissolving it in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it or adding a non-solvent to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most frequently cited route involves the selective oxidation of a precursor molecule containing a hydroxyl group at the C-10 position. A common and practical starting material is 10,16-dihydroxyhexadecanoic acid, which can be isolated from natural sources like tomato cutin.[2][4] This approach requires a protection-oxidation-deprotection sequence, as illustrated in the workflow diagram below.

Synthesis_Workflow A 10,16-Dihydroxyhexadecanoic Acid B Protection of 16-OH Group A->B e.g., TBDMSCl, Imidazole C 16-O-Protected-10-hydroxyhexadecanoic Acid B->C D Oxidation of 10-OH Group C->D e.g., PCC, DMP E 16-O-Protected-10-oxohexadecanoic Acid D->E F Deprotection of 16-O-Protecting Group E->F e.g., TBAF G This compound F->G H Purification G->H Column Chromatography I Final Product H->I

Caption: General workflow for the synthesis of this compound.

The key to a high yield in this process is the careful selection of a protecting group for the primary alcohol at C-16 that is stable to the oxidation conditions used for the secondary alcohol at C-10. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are often employed for this purpose due to their ease of introduction and selective removal under mild conditions.[1]

Q2: Which oxidizing agent is best for converting the 10-hydroxy group to a ketone?

The choice of oxidizing agent is critical for achieving a high yield and minimizing byproducts.

  • Pyridinium Chlorochromate (PCC): This is a commonly used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is relatively inexpensive and effective. However, it is a chromium-based reagent, which raises environmental and health concerns, and the workup can sometimes be complicated by the chromium byproducts.[1]

  • Dess-Martin Periodinane (DMP): This is a hypervalent iodine reagent that offers several advantages over chromium-based oxidants. It is known for its mild reaction conditions, high selectivity for alcohols, and often shorter reaction times. The workup is generally straightforward.

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then acts as the oxidant. It is a very mild and efficient method, but it requires low temperatures (typically -78 °C) and the reaction can produce dimethyl sulfide, which has a strong, unpleasant odor.

For most applications, Dess-Martin Periodinane is an excellent first choice due to its balance of reactivity, selectivity, and ease of use.

Q3: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the progress of organic reactions.

  • Procedure:

    • Prepare a TLC plate (typically silica gel).

    • Spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give a starting material Rf of ~0.4-0.5.

    • Visualize the spots using a suitable method, such as a UV lamp (if the compounds are UV-active) or by staining (e.g., with potassium permanganate or vanillin stain).

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while a new spot corresponding to the product should appear. The product, being a ketone, will likely be less polar than the starting alcohol and will therefore have a higher Rf value on the TLC plate. The reaction is considered complete when the starting material spot is no longer visible.

Q4: Are there alternative, "greener" synthetic routes to this compound?

Yes, the field of biocatalysis offers promising alternatives to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not yet widely established, related research points to future possibilities. For instance, microbial systems using recombinant E. coli have been engineered to produce other hydroxy and keto fatty acids.[5] These methods often involve whole-cell biocatalysts or isolated enzymes that can perform specific oxidation reactions under mild, aqueous conditions, thus avoiding the use of harsh chemicals and organic solvents.[6] As research in this area progresses, enzymatic routes may become a viable and more sustainable option for the synthesis of this compound.

Troubleshooting Decision Tree

If you are encountering issues with your synthesis, the following decision tree can help you diagnose the problem systematically.

Troubleshooting_Tree A Low Yield or Complex Mixture? B Check TLC of Reaction Mixture A->B C Mostly Starting Material? B->C Yes D Multiple New Spots? B->D No, multiple spots E Product Streak or Spot at Baseline? B->E No, product streaking F Inactive Reagent or Poor Conditions C->F G Side Reactions Occurring D->G H Purification/Workup Issue E->H I Use Fresh Reagent, Optimize Temp/Solvent F->I Solution J Use Milder Oxidant, Control Temp G->J Solution K Optimize Workup, Modify Chromatography H->K Solution

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • Arrieta-Baez, D., et al. (2011). Protective and oxidative reactions of 10,16-dihydroxyhexadecanoic acid... ResearchGate. Available at: [Link]

  • Priyadarshini, S., et al. (2017). In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli. Microbial Cell Factories, 16(1), 82. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of 10-Hydroxy- and 9-Oxo-2e-Decenoic Acids from Oleic Acid. ResearchGate. Available at: [Link]

  • Arrieta-Baez, D., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Molecules, 16(5), 4134-4147. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Mead, J. F., & Levis, G. M. (1963). A 1 J4C, DL-3-hydroxyhexadecanoic acid. ResearchGate. Available at: [Link]

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Structure Database (LMSD). Available at: [Link]

  • PubChem. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Arrieta-Baez, D., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 16-Hydroxyhexadecanoic acid (HMDB0006294). Available at: [Link]

  • CAS Common Chemistry. (n.d.). 10-Hydroxyhexadecanoic acid. Available at: [Link]

  • Gallasch, B., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). ResearchGate. Available at: [Link]

  • Lee, J. Y., et al. (2014). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. Bulletin of the Korean Chemical Society, 35(6), 1641-1644. Available at: [Link]

  • PubChem. (n.d.). 10-Hydroxydecanoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Schmid, J., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. International Journal of Molecular Sciences, 23(15), 8443. Available at: [Link]

  • Google Patents. (n.d.). CA2040925C - Method of purifying polyunsaturated aliphatic compounds.
  • Wang, W., et al. (2021). Opportunities and Challenges for Microbial Synthesis of Fatty Acid-Derived Chemicals (FACs). Frontiers in Bioengineering and Biotechnology, 8, 626332. Available at: [Link]

Sources

"overcoming 10-Oxohexadecanoic acid solubility issues"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 10-Oxohexadecanoic Acid

Guide: Overcoming Solubility Challenges for Experimental Success

Welcome to the technical support guide for this compound. As a long-chain keto-fatty acid, this compound (10-OHA) is a valuable molecule for research in lipid metabolism and the development of bioactive compounds.[1] However, its long, 16-carbon aliphatic chain renders it poorly soluble in aqueous solutions, a common hurdle for researchers in biological and chemical applications.

This guide provides field-proven insights and detailed protocols to overcome these solubility issues, ensuring reproducible and accurate experimental outcomes. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to adapt these methods to your specific experimental needs.

Part 1: Understanding the Core Problem: Physicochemical Properties

The primary challenge with this compound stems from its molecular structure: a long, nonpolar hydrocarbon tail and a single polar carboxylic acid head group. In aqueous environments, the hydrophobic tail drives the molecules to aggregate and precipitate out of solution.

Understanding its key properties is the first step to devising a successful solubilization strategy.

PropertyValueSource
Molecular Formula C₁₆H₃₀O₃[1]
Molecular Weight 270.41 g/mol [1]
Classification Long-chain keto fatty acid[2][3]
Predicted pKa ~4.4 - 5.0[2][4]
Aqueous Solubility Very Low[3][5]

The pKa is a critical parameter. The pKa is the pH at which the carboxylic acid group is 50% protonated (-COOH) and 50% deprotonated (-COO⁻).

  • Below the pKa (Acidic pH): The molecule is predominantly in its neutral, protonated (-COOH) form, which is highly hydrophobic and insoluble.

  • Above the pKa (Neutral to Basic pH): The molecule is deprotonated, forming the negatively charged carboxylate salt (-COO⁻). This dramatically increases its polarity and, therefore, its solubility in water.

This pH-dependent behavior is a key tool for solubilization, as illustrated below.

G cluster_troubleshoot Troubleshooting Steps start Start: Prepare Concentrated Stock in DMSO/Ethanol dilute Dilute stock into aqueous medium start->dilute precipitate Precipitation Observed? dilute->precipitate success Success: Homogeneous Solution precipitate->success No ts1 Is this for a cell culture experiment? precipitate->ts1 Yes ts2 Use BSA Conjugation Protocol (See Protocol 3) ts1->ts2 Yes ts3 Adjust pH of aqueous medium to > pKa (e.g., pH 7.4) before adding stock ts1->ts3 No ts2->dilute New Attempt ts4 Re-attempt dilution (add stock dropwise with vigorous mixing) ts3->ts4 ts4->dilute New Attempt

Caption: Troubleshooting workflow for precipitation upon dilution of organic stock.

Q3: How do I prepare a 10-OHA solution for cell culture experiments?

For cell-based applications, simply diluting an organic stock into the medium is not recommended due to precipitation and potential toxicity from high local concentrations of free fatty acids. The gold standard is to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA). [6]BSA acts as a physiological carrier, enhancing solubility, ensuring stable delivery to cells, and mitigating lipotoxicity. [6][7] A detailed, step-by-step method for preparing a 10-OHA-BSA complex is provided in Protocol 3 .

Q4: What is the maximum concentration of DMSO or ethanol I should use in my cell culture?

This is highly dependent on the cell line being used. However, general guidelines to minimize solvent-induced artifacts are:

  • Final DMSO concentration: Keep at or below 0.1% . Some robust cell lines may tolerate up to 0.5%, but this must be validated. [8]* Final Ethanol concentration: Keep at or below 0.1% . Some sources recommend not exceeding 0.05%. [6] Trustworthiness Check: Always perform a toxicity assay with a range of solvent concentrations on your specific cell line to determine the maximum non-toxic concentration before beginning your experiments with 10-OHA.

Q5: Can I use heat or sonication to dissolve this compound?

Yes, these can be effective aids, but with important caveats:

  • Heating: Gentle warming of the solvent (e.g., to 37-50°C) can significantly aid in dissolving the initial solid 10-OHA. [6]However, when preparing BSA complexes, do not heat the BSA solution above 50°C, as this can cause protein denaturation and aggregation. [6]* Sonication/Vortexing: Vigorous vortexing is essential when diluting the stock solution. Sonication can also be used to break up small aggregates and create a more uniform dispersion, but it may not be sufficient to prevent precipitation on its own. [5]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the most common preparation methods.

Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)

This protocol describes how to create a high-concentration stock solution for long-term storage.

Materials:

  • This compound (MW: 270.41 g/mol )

  • High-purity DMSO (≥99.5%)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Analytical balance and weighing paper

  • Pipettes

Procedure:

  • Calculation: To make 1 mL of a 100 mM stock solution, you need:

    • 270.41 g/mol * 0.1 mol/L * 0.001 L = 0.02704 g = 27.04 mg

  • Weighing: Carefully weigh out 27.04 mg of this compound.

  • Dissolving: Add the weighed 10-OHA to your vial. Add 800 µL of DMSO.

  • Mixing: Cap the vial and vortex vigorously. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Vortex again until the solution is clear.

  • Final Volume: Add DMSO to bring the final volume to exactly 1.0 mL.

  • Storage: Purge the vial with an inert gas like argon or nitrogen to prevent oxidation, cap tightly, and store at -20°C. Properly stored, this stock should be stable for several months.

Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment (Non-Cellular Assays)

This method is suitable for biochemical or chemical assays where BSA is not required.

Materials:

  • 100 mM 10-OHA stock in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • 1 M NaOH solution

  • pH meter

Procedure:

  • Buffer Preparation: Take your desired final volume of aqueous buffer (e.g., 10 mL).

  • pH Adjustment: While stirring, monitor the pH and slowly add drops of 1 M NaOH until the buffer pH is at least 1.5-2 units above the pKa of 10-OHA (e.g., pH 7.4). This ensures the deprotonated state.

  • Dilution: To make a 100 µM working solution, you will need 10 µL of the 100 mM stock.

  • Mixing: While vigorously vortexing or stirring the pH-adjusted buffer, add the 10 µL of stock solution drop-by-drop. Adding the stock slowly to a rapidly mixing solution is critical to prevent localized precipitation.

  • Final Check: The final solution should be clear. If any cloudiness appears, the concentration may be too high for the specific buffer system.

Protocol 3: Preparation of a 10-OHA-BSA Complex for Cell Culture

This is the recommended method for all in vitro cell-based experiments. This protocol creates a 5 mM 10-OHA solution with a 5:1 molar ratio of fatty acid to BSA.

Materials:

  • 100 mM 10-OHA stock in DMSO (from Protocol 1)

  • Fatty acid-free BSA powder

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or other appropriate buffer

  • Sterile 1 M NaOH

  • 50 mL sterile conical tube

  • 37°C water bath or incubator

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare BSA Solution: Weigh out the required amount of BSA for a 1 mM solution in your desired volume. For 10 mL, you will need:

    • 66,500 g/mol (MW of BSA) * 0.001 mol/L * 0.010 L = 0.665 g = 665 mg

    • Add 665 mg of fatty acid-free BSA to ~9 mL of sterile DPBS in the 50 mL conical tube. Dissolve by gently swirling or rocking. Do not vortex, as this can cause frothing and denaturation.

  • Prepare 10-OHA Sodium Salt: In a separate sterile microfuge tube, add 500 µL of your 100 mM 10-OHA stock in DMSO. Add an equimolar amount of NaOH to saponify the fatty acid (e.g., 50 µL of 1 M NaOH). Vortex briefly. This pre-converts the fatty acid to its salt form, aiding solubility.

  • Complexation: Warm the BSA solution to 37°C. While gently swirling the BSA solution, add the 10-OHA/NaOH mixture dropwise.

  • Incubation: Cap the tube, seal with paraffin film, and incubate at 37°C for at least 1 hour (overnight is also acceptable) with gentle, continuous rocking or rotation. This allows for efficient binding of the fatty acid to the albumin.

  • Final Volume & Sterilization: Adjust the final volume to 10 mL with sterile DPBS. Sterilize the final complex by passing it through a 0.22 µm syringe filter.

  • Storage & Use: This 5 mM stock solution can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for longer periods. Dilute this stock into your cell culture medium to achieve your final desired experimental concentration.

References

  • FooDB. (n.d.). Showing Compound 16-Hydroxy-10-oxohexadecanoic acid (FDB021204). Retrieved from [Link]

  • PubChem. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 16-Hydroxy-10-oxohexadecanoic acid (HMDB0041287). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Williams, K. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. Retrieved from [Link]

  • Google Patents. (2020). WO2020208050A1 - Cell culture media comprising keto acids.
  • Cunha, D. A., et al. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. Retrieved from [Link]

  • Kobayashi, T. (2016). What is the most appropriate way to treat cells with fatty acids? ResearchGate. Retrieved from [Link]

  • Journal of Lipid Update. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link]

  • PMC. (n.d.). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). CID 159134677. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 3-Oxohexadecanoic acid (FDB027880). Retrieved from [Link]

  • ResearchGate. (2009). Preferential solvatation of human serum albumin in dimethylsulfoxide-H2O binary solution. Retrieved from [Link]

  • PubChem. (n.d.). 10-Hydroxy-16-oxo-hexadecanoic acid. Retrieved from [Link]

  • ResearchGate. (2021). Identification and Root Cause Analysis of Cell Culture Media Precipitates in the Viral Deactivation Treatment with High-Temperature/Short-Time Method. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • PubChem. (n.d.). 15-Oxohexadecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxohexadecanoic acid. Retrieved from [Link]

  • AOCS. (n.d.). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Thuy, V. T. T., et al. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Andrea's Help Sheet on Preparing Solutions. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 10-Oxohexadecanoic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 10-Oxohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and stability of this valuable keto fatty acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experimental outcomes.

Introduction to this compound Stability

This compound is a long-chain fatty acid characterized by a ketone group at the tenth carbon. This structural feature, while integral to its biological function, also introduces specific stability considerations that must be addressed for successful long-term storage. The primary degradation pathways of concern are oxidative damage and potential reactions involving the ketone and carboxylic acid functionalities. Understanding and mitigating these pathways are crucial for maintaining the purity and biological activity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: The main culprits in the degradation of this compound, like many fatty acids, are exposure to oxygen, light, and elevated temperatures.[1] These factors can initiate and accelerate oxidative processes, leading to the formation of undesirable byproducts and a decrease in the purity of the compound. The presence of the ketone group can also make the molecule susceptible to other chemical reactions if not stored under appropriate conditions.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is highly recommended to store this compound at -20°C or lower . Lower temperatures significantly slow down the rate of chemical reactions, including oxidation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but for periods longer than a week, freezing is essential to ensure stability.

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, for optimal long-term stability, it is best practice to store this compound under an inert atmosphere such as argon or nitrogen . Oxygen is a key initiator of lipid peroxidation, a major degradation pathway for fatty acids.[1] By displacing oxygen, you can significantly inhibit this process. This is particularly critical if the compound is stored as a solid or in a solvent that can dissolve oxygen.

Q4: Can I store this compound in a solvent? If so, which solvents are recommended?

A4: Storing this compound in a suitable organic solvent can be advantageous, as it can be readily aliquoted for experiments without repeated freeze-thaw cycles of the entire stock. Recommended solvents include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and other solvent-mediated reactions. When preparing a stock solution, it should be purged with an inert gas before sealing and freezing. Aqueous solutions are not recommended for storage for more than one day.

Q5: How does the ketone group in this compound affect its stability compared to a standard saturated fatty acid like palmitic acid?

A5: The ketone group introduces a site of potential reactivity. While this compound is not a beta-keto acid and therefore not prone to the rapid decarboxylation seen in those compounds upon heating, the ketone functionality can still participate in other reactions.[2][3][4] For instance, it can potentially undergo reactions like aldol additions or condensations under non-ideal storage conditions (e.g., presence of acidic or basic impurities). Therefore, maintaining neutral pH and high purity of the storage solvent is critical.

Q6: Should I add an antioxidant to my stored this compound?

A6: The addition of antioxidants can be a protective measure, especially if the compound will be handled frequently or if there is a risk of oxygen exposure.[1][5][6] Synthetic antioxidants like butylated hydroxytoluene (BHT) or natural antioxidants like tocopherol (Vitamin E) can be used at low concentrations (e.g., 0.01-0.1%) to scavenge free radicals and inhibit oxidation.[6] However, it is important to ensure that the chosen antioxidant does not interfere with downstream applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Oxidation of the fatty acid chain.Store the compound under an inert atmosphere (argon or nitrogen) and at -20°C or below. Minimize exposure to light by using amber vials. Consider adding a suitable antioxidant.
Contamination from the storage solvent or container.Use high-purity, anhydrous solvents. Store in clean, inert glass vials with PTFE-lined caps.
Degradation due to repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling of the entire batch.
Loss of biological activity in experiments Degradation of the compound leading to reduced purity.Re-evaluate storage conditions. Confirm the purity of the compound using an appropriate analytical method before use.
Incompatibility with the experimental buffer or solvent.Ensure the compound is fully dissolved and stable in the chosen vehicle for your experiment. Prepare fresh dilutions for each experiment.
Visible changes in the appearance of the solid compound (e.g., discoloration, clumping) Oxidation or absorption of moisture.Discard the affected batch and obtain a fresh supply. Review storage procedures to ensure a dry, inert environment.
Difficulty dissolving the compound The compound may have degraded or polymerized.Attempt to dissolve a small amount in a reliable solvent like DMSO. If it remains insoluble, it is likely degraded and should not be used.

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage

Objective: To properly prepare and store this compound to maintain its stability and purity over an extended period.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., ethanol, DMSO)

  • Inert gas (argon or nitrogen) with a regulator and tubing

  • Amber glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

Procedure:

  • Work in a clean, dry environment. If possible, perform these steps in a glove box or under a gentle stream of inert gas.

  • Determine the desired concentration for your stock solution (e.g., 10 mg/mL).

  • Weigh the required amount of this compound into a clean amber glass vial.

  • Add the appropriate volume of the chosen high-purity, anhydrous solvent.

  • Gently purge the headspace of the vial with inert gas for 30-60 seconds to displace any oxygen.

  • Immediately cap the vial tightly.

  • Vortex gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles for the entire batch.

  • Purge the headspace of each aliquot vial with inert gas before sealing.

  • Label all vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the vials at -20°C or below.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Reversed-phase C18 column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

Procedure:

  • Prepare a standard solution of high-purity this compound at a known concentration in the mobile phase.

  • Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution.[7]

  • Set up the HPLC method. The specific parameters (e.g., gradient, flow rate, column temperature) will need to be optimized for your system and column. A good starting point for a C18 column would be a gradient from 50% to 100% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.

  • Inject the standard and sample solutions and record the chromatograms.[7]

  • Analyze the data. Determine the area percentage of the main peak in the sample chromatogram to assess purity.[7] Compare the retention time of the main peak in the sample to that of the standard to confirm its identity. The presence of additional peaks may indicate impurities or degradation products. For further characterization of these unknown peaks, a mass spectrometer detector is highly beneficial.[8][9][10]

Visualization of Degradation and Storage Workflow

Degradation Pathway of this compound

A This compound C Peroxy Radicals A->C Initiation B Oxidative Stress (Oxygen, Light, Heat) B->A D Hydroperoxides C->D Propagation E Secondary Oxidation Products (Aldehydes, Ketones, etc.) D->E Decomposition F Loss of Purity and Biological Activity E->F

Caption: Primary oxidative degradation pathway for this compound.

Decision Workflow for Storage of this compound

start Receive/Synthesize This compound storage_duration Storage Duration? start->storage_duration short_term Short-term (< 1 week) storage_duration->short_term Short long_term Long-term (> 1 week) storage_duration->long_term Long refrigerate Store at 2-8°C short_term->refrigerate freeze Store at -20°C or below long_term->freeze solvent_q Store as Solid or in Solvent? refrigerate->solvent_q inert_atm Store under Inert Atmosphere (Argon/Nitrogen) freeze->inert_atm inert_atm->solvent_q solid Store as Solid solvent_q->solid Solid solvent Store in Anhydrous Solvent (e.g., DMSO) solvent_q->solvent Solvent end Use in Experiment solid->end aliquot Aliquot into Single-Use Vials solvent->aliquot aliquot->end

Caption: Decision-making workflow for the optimal storage of this compound.

References

  • Harper's Illustrated Biochemistry, 31st ed. (2018). Fatty Acid Oxidation & Ketogenesis.
  • Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. (n.d.).
  • Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. (2018).
  • Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis. (n.d.). PubMed Central.
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020).
  • Chemical Storage Guidelines. (n.d.). Environmental Health & Safety.
  • Decarboxyl
  • Antioxidants used in oils, fats and fatty foods. (2025).
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020).
  • Long Chain Fatty Acid Degradation in Aerobic Conditions. (n.d.). Aquafix Inc.
  • Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. (2025).
  • The Effects of Antioxidants and Packaging Methods on Inhibiting Lipid Oxidation in Deep Fried Crickets (Gryllus bimacul
  • Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. (n.d.). MDPI.
  • Hexadecanoic acid(57-10-3). (n.d.). ChemicalBook.
  • Fatty Acid Degrad
  • analytical methods to authenticate fats and oils: principles, comparison and applic
  • cis-10-Hexadecenoic acid. (n.d.). EvitaChem.
  • Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against P
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
  • Metabolism of Very Long-Chain Fatty Acids: Genes and P
  • Enhancing oxidative stability and shelf life of frying oils with antioxidants. (2024). AOCS.
  • Hexadecanoic acid (FDB011679). (n.d.). FooDB.
  • Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temper
  • Heating effect on beta keto acid (decarboxylation)
  • Why do beta-keto acids readily release carbon-dioxide upon he

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Technical Support Center: Troubleshooting 10-Oxohexadecanoic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the GC-MS analysis of 10-Oxohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established expertise and practical field experience to ensure scientific integrity and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for the GC-MS analysis of this compound?

A1: Derivatization is a critical step for several reasons:

  • Increased Volatility: this compound is a relatively large molecule with two polar functional groups (a carboxylic acid and a ketone). These groups make the molecule non-volatile, which is unsuitable for gas chromatography as the analyte needs to be in a gaseous state to travel through the column.[1][2][3] Derivatization replaces the active hydrogens on these functional groups with less polar moieties, thereby increasing the molecule's volatility.[1]

  • Improved Thermal Stability: The high temperatures used in the GC injector and column can cause underivatized this compound to degrade, leading to inaccurate quantification and the appearance of artifact peaks.[2] Derivatization creates more thermally stable derivatives that can withstand the GC conditions.

  • Enhanced Chromatographic Performance: The polarity of the underivatized molecule can lead to poor peak shapes, such as tailing, due to interactions with active sites in the GC system.[2][4][5] Derivatization results in sharper, more symmetrical peaks, leading to better resolution and more accurate integration.[2][6]

Q2: What is the recommended derivatization method for this compound?

A2: A two-step derivatization process involving oximation followed by silylation is highly recommended.[2]

  • Step 1: Oximation: This step specifically targets the ketone functional group. Reagents like methoxyamine hydrochloride (MeOx) react with the ketone to form an oxime. This is crucial to prevent enolization and stabilize the keto acid.[2]

  • Step 2: Silylation: After oximation, the carboxylic acid group and the hydroxyl group of the oxime are derivatized. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens with a trimethylsilyl (TMS) group.[1][2] This step significantly increases the volatility of the analyte.[1][7]

Q3: Which GC column is best suited for analyzing derivatized this compound?

A3: A non-polar or mid-polarity column is generally recommended.

  • Non-polar columns: Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, ZB-1ms) are a good starting point.[8]

  • Mid-polarity columns: Columns with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, ZB-5ms) offer slightly higher polarity and can provide good separation for a range of fatty acids and their derivatives. It is important to use a column specifically designed for mass spectrometry ("ms" designation) as they have lower bleed, which results in a cleaner baseline and better signal-to-noise ratio.

Q4: What are the characteristic mass spectral fragments for derivatized this compound?

A4: The mass spectrum of the derivatized this compound will depend on the specific derivatization reagents used. For a methoxime-trimethylsilyl (MeOx-TMS) derivative, you can expect to see:

  • A molecular ion (M+), although it may be of low abundance in electron ionization (EI).[9][10]

  • A prominent fragment corresponding to the loss of a methyl group (M-15) from a TMS group.

  • A significant ion at m/z 73, which is characteristic of the trimethylsilyl group [(CH₃)₃Si]⁺.

  • Other fragments resulting from the cleavage of the carbon chain, which can help to confirm the structure.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: No Peak or Very Small Peak for this compound

This is a common issue that can be frustrating. A systematic approach is the best way to identify the root cause.[8][11]

Workflow for Diagnosing "No Peak" Issue

NoPeak_Troubleshooting start No/Small Peak Detected check_instrument Check Instrument Performance (Run a known standard) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok sample_prep_issue Investigate Sample Preparation & Derivatization instrument_ok->sample_prep_issue Yes instrument_issue Troubleshoot GC-MS System (Inlet, Column, Detector) instrument_ok->instrument_issue No derivatization_fail Incomplete/Failed Derivatization sample_prep_issue->derivatization_fail adsorption_loss Analyte Adsorption (Active Sites) sample_prep_issue->adsorption_loss injection_problem Injection Issue sample_prep_issue->injection_problem fix_instrument System Maintenance: - Clean injector - Replace septum/liner - Check for leaks - Tune MS instrument_issue->fix_instrument fix_derivatization Optimize Derivatization: - Use fresh reagents - Ensure anhydrous conditions - Check reaction time/temp derivatization_fail->fix_derivatization fix_adsorption Deactivate System: - Use inert liner - Trim column front - Check for leaks adsorption_loss->fix_adsorption fix_injection Optimize Injection: - Check syringe - Verify injection volume - Use appropriate injection mode injection_problem->fix_injection

Caption: A systematic approach to troubleshooting the absence of an analyte peak.

Possible Causes and Solutions:

Possible Cause Explanation & Troubleshooting Steps
Incomplete or Failed Derivatization The polar nature of this compound requires successful derivatization for it to pass through the GC system.[1] Solutions: - Use Fresh Reagents: Silylating reagents are highly sensitive to moisture.[7] Use fresh reagents from a new, sealed vial. - Ensure Anhydrous Conditions: Any moisture in the sample or solvent will preferentially react with the silylating agent, reducing the derivatization efficiency. Dry your sample extract thoroughly before adding the derivatization reagents. - Optimize Reaction Conditions: Ensure the correct reaction temperature and time are used as specified in your protocol. For sterically hindered groups, a catalyst like TMCS can increase the reactivity of the silylating reagent.[6]
Analyte Adsorption Active sites in the GC flow path, such as the injector liner or the front of the column, can irreversibly adsorb polar analytes.[4][12] Solutions: - Use an Inert Flow Path: Employ deactivated inlet liners and gold-plated seals to minimize active sites.[12] - Column Maintenance: Trim the first 10-20 cm of the column to remove accumulated non-volatile residues and active sites.[4] - Check for Leaks: Leaks in the system can introduce oxygen, which can damage the stationary phase and create active sites.[11]
Injection Problems Issues with the injection process can prevent the sample from reaching the column.[11] Solutions: - Check the Syringe: The syringe may be clogged or damaged. - Injection Volume: Ensure an appropriate injection volume is used. Too small a volume may not be representative, while too large a volume can cause backflash in the inlet.[11] - Injection Speed: For manual injections, a smooth and rapid injection is crucial to ensure the entire sample is introduced as a tight band.[11]
Instrument Malfunction A problem with the GC-MS system itself could be the cause. Solutions: - Run a Known Standard: Inject a standard compound that does not require derivatization to confirm that the GC-MS system is functioning correctly. - System Checks: Verify carrier gas flow, check for leaks, and ensure the detector is turned on and properly tuned.[8]
Issue 2: Peak Tailing for this compound

Peak tailing is a common chromatographic problem that can compromise resolution and quantification.[4][5]

Decision Tree for Troubleshooting Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed check_all_peaks Do all peaks tail? start->check_all_peaks physical_issue Physical/Flow Path Issue check_all_peaks->physical_issue Yes chemical_issue Chemical/Activity Issue check_all_peaks->chemical_issue No (only polar analytes) check_column_install Check Column Installation (Correct position in inlet/detector) physical_issue->check_column_install check_column_cut Inspect Column Cut (Should be clean and square) physical_issue->check_column_cut check_liner Check Inlet Liner (Active sites, contamination) chemical_issue->check_liner check_derivatization Incomplete Derivatization? chemical_issue->check_derivatization fix_column_install Re-install column correctly. check_column_install->fix_column_install fix_column_cut Re-cut column (5-10 cm). check_column_cut->fix_column_cut fix_liner Replace with a new, deactivated liner. check_liner->fix_liner fix_derivatization Re-optimize derivatization (See Issue 1). check_derivatization->fix_derivatization

Caption: A decision tree for diagnosing the cause of peak tailing.

Possible Causes and Solutions:

Possible Cause Explanation & Troubleshooting Steps
Active Sites in the System If only the derivatized this compound and other polar compounds are tailing, it is likely due to secondary interactions with active sites in the injector or on the column.[4][12] Solutions: - Replace the Inlet Liner: The glass liner in the injector is a common source of activity. Replace it with a new, deactivated liner.[8] - Trim the Column: Remove the front section of the column to eliminate contamination and active sites.[8] - Condition the Column: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any residual impurities.
Poor Column Installation If all peaks in the chromatogram are tailing, the problem is more likely to be physical.[4] Solutions: - Improper Column Cut: A jagged or uneven column cut can cause turbulence and lead to peak tailing. Re-cut the column using a ceramic scoring wafer to ensure a clean, square cut.[4] - Incorrect Column Position: Ensure the column is installed at the correct depth in both the injector and the detector as per the instrument manufacturer's guidelines.[8]
Incomplete Derivatization If the derivatization is incomplete, the remaining polar functional groups will interact with the system and cause tailing. Solution: - Review and Optimize Derivatization Protocol: Refer to the solutions for "Incomplete or Failed Derivatization" in Issue 1.
Column Overload Injecting too much sample can lead to fronting, but in some cases, can also manifest as tailing. Solution: - Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.
Issue 3: Poor Reproducibility of Peak Area

Inconsistent peak areas can make quantitative analysis unreliable.

Possible Causes and Solutions:

Possible Cause Explanation & Troubleshooting Steps
Inconsistent Injection Volume Variations in the injected volume will directly affect the peak area. Solutions: - Autosampler vs. Manual Injection: An autosampler will provide much better reproducibility than manual injection.[11] - Check for Air Bubbles: Ensure there are no air bubbles in the syringe. - Syringe Maintenance: Clean the syringe regularly and replace it if it is damaged.
Variable Derivatization Efficiency If the derivatization reaction is not going to completion consistently, the amount of derivatized analyte will vary between samples. Solution: - Standardize the Derivatization Protocol: Ensure that all samples and standards are treated identically. Use precise timing for reagent addition and incubation steps.[2] The use of an internal standard that is structurally similar to the analyte can help to correct for variations in derivatization and injection.[2]
Injector Discrimination The injector may not be transferring all components of the sample to the column with the same efficiency, especially if there is a wide range of boiling points. Solution: - Optimize Injector Parameters: Adjust the injector temperature and injection mode (e.g., splitless time) to ensure complete vaporization and transfer of the analyte to the column.[1][11]
System Contamination and Carryover Residues from previous injections can elute in subsequent runs, leading to inaccurate peak areas.[13] Solutions: - Run a Solvent Blank: Inject a blank solvent after a high-concentration sample to check for carryover.[13] - Clean the Injector: Regularly clean the injector port and replace the liner and septum.[8]

Experimental Protocols

Protocol 1: Two-Step Derivatization of this compound

This protocol outlines the oximation followed by silylation for the analysis of this compound.

Materials:

  • Dried sample extract containing this compound

  • Pyridine

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Oximation: a. To the dried sample extract in a reaction vial, add 50 µL of the MeOx solution. b. Seal the vial tightly and heat at 60°C for 60 minutes to convert the keto group to a methoxime. c. Cool the vial to room temperature.

  • Silylation: a. Add 50 µL of BSTFA + 1% TMCS to the vial.[14] b. Seal the vial tightly and heat at 70°C for 30 minutes. This will derivatize the carboxylic acid group and any other active hydrogens. c. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis of derivatized this compound. These parameters may need to be optimized for your specific instrument and column.

Parameter Recommended Setting Rationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column that provides good general-purpose separation for fatty acid derivatives.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column that is compatible with most mass spectrometers.[15]
Inlet Temperature 250 - 280 °CHigh enough to ensure rapid vaporization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless (1 µL injection volume)Suitable for trace analysis. A split injection may be used for more concentrated samples.
Oven Program Initial temp: 100°C, hold for 2 min Ramp: 10°C/min to 280°C Hold: 5-10 minThis program allows for the separation of a range of fatty acid derivatives. The final hold ensures that all components elute from the column.[16][17]
MS Transfer Line Temp 280 °CShould be at or slightly above the final oven temperature to prevent condensation of the analyte.
Ion Source Temp 230 °CA standard temperature for electron ionization sources.
Quadrupole Temp 150 °CA standard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[9]
Mass Range m/z 50 - 650A wide enough range to capture the molecular ion and key fragments of the derivatized analyte.

References

  • Phenomenex, Inc. (n.d.). GC/MS Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2013). GCMS problem running fatty acids. Retrieved from [Link]

  • Gao, Y., et al. (2019). Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic. Marine Drugs, 17(7), 395.
  • Phenomenex, Inc. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Wood, R., & Raju, P. K. (1965). Analysis of Long-Chain Fatty Acids by Gas-Liquid Chromatography. Analytical Chemistry, 37(8), 1045-1046.
  • A, A., et al. (2022). A comparative Study for determination of 10-HDA in various Indian Royal Jelly samples using HPLC, HPTLC, and LC-MS/MS Techniques.
  • S, S., et al. (2014). GC-MS Analysis of phytchemicals,Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds.
  • BenchChem. (2025).
  • Wolever, T. M., & Cui, J. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. PubMed Central.
  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (2021). How to Select the Correct GC Column for your Application. Retrieved from [Link]

  • ResearchGate. (n.d.). 242 questions with answers in GC-MS ANALYSIS | Science topic.
  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • El-Aasr, M., et al. (2021). Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma. Scientific Reports, 11(1), 10816.
  • Al-Asmari, A. K., et al. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences.
  • LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]

  • Creative Proteomics. (n.d.).
  • ResearchGate. (n.d.). e: Mass Spectra of n-Hexadecanoic Acid.
  • LibreTexts Chemistry. (2024). 12.2: Interpreting Mass Spectra.
  • ResearchGate. (2025). Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition.
  • BenchChem. (n.d.).
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Apiservices. (n.d.). quantitative analysis of trans-10-hydroxy-2-decenoic acid in royal jelly products purchased in usa.
  • ResearchGate. (2025).
  • Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Wakeford, M. (2020, May 22). Interpreting Mass Spectra [Video]. YouTube.
  • El-Aasr, M., et al. (2020). A Validated Stability-Indicating HPTLC Assay for Determination of 10-Hydroxy-2-Decenoic Acid Content in Royal Jelly Products Using Robust Regression Methods. PubMed.
  • NIST/EPA/NIH. (n.d.). Mass Spectral Library.

Sources

Technical Support Center: Optimizing Mobile Phase for 10-Oxohexadecanoic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 10-Oxohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mobile phase optimization. Here, we move beyond simple protocols to explain the fundamental principles that govern robust and sensitive analysis, empowering you to troubleshoot and refine your methods effectively.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals & Initial Method Setup

Q1: What are the key physicochemical properties of this compound that I should consider for method development?

A1: Understanding the analyte's properties is the cornerstone of successful method development. This compound is a long-chain keto fatty acid.[1][2] Its structure dictates its behavior in a reversed-phase LC-MS system.

PropertyValue / TypeImplication for LC-MS Method Development
Molecular Formula C₁₆H₃₀O₄The long alkyl chain (16 carbons) makes it nonpolar, favoring retention on reversed-phase (e.g., C18) columns.[1][2]
Monoisotopic Mass 286.2144 g/mol This is the target mass for MS detection (e.g., for the [M-H]⁻ ion at m/z 286.2144 in negative mode).
Structure Long-chain fatty acidIndicates it is an acidic compound.[1][2]
pKa (Strongest Acidic) ~5.02The carboxylic acid group will be deprotonated (negatively charged) at a mobile phase pH above ~5. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa.[3][4][5]

Q2: What is a good starting point for column and mobile phase selection for this compound?

A2: A logical starting point leverages the compound's hydrophobic nature and acidic functional group.

  • Column: A high-purity, end-capped C18 column (e.g., 2.1 or 3.0 mm i.d., <3 µm particle size) is the most common and effective choice for retaining and separating fatty acids.[3][6] The C18 stationary phase provides the necessary hydrophobic interaction with the analyte's long carbon chain.

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid.

  • Rationale: The addition of 0.1% formic acid will lower the mobile phase pH to approximately 2.7-2.8.[7] This is well below the pKa of the carboxylic acid group (~5.02), ensuring the analyte remains in its neutral, un-ionized form.[8] This suppressed ionization is critical for achieving good retention and symmetrical peak shapes on a reversed-phase column.[3][9]

Q3: Should I use positive or negative ionization mode for this compound?

A3: For molecules with a carboxylic acid group like this compound, negative ion mode is strongly recommended .

  • Mechanism: In negative electrospray ionization (ESI), the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻. This is a very stable and efficient process for this functional group.[10]

  • Sensitivity: While positive mode can sometimes form adducts like [M+H]⁺ or [M+Na]⁺, the ionization efficiency is typically much lower for acidic compounds.[10] Negative ion mode often provides a cleaner background and, therefore, better signal-to-noise for acidic analytes.[11] Fatty acids are commonly analyzed in negative ion mode for this reason.[12][13]

Section 2: Troubleshooting & Optimization

Q4: My chromatographic peak for this compound is tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for an acidic compound like this is a classic problem, often pointing to unwanted secondary interactions with the stationary phase.

  • Primary Cause - Silanol Interactions: The most common culprit is the interaction between the negatively charged, ionized form of your analyte and residual silanol groups (-Si-OH) on the silica surface of the HPLC column.[14][15] Even on high-quality, end-capped columns, some silanols remain. If the mobile phase pH is not sufficiently low, a portion of the this compound will be ionized and can interact with these sites, causing tailing.[3]

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting peak tailing.

Q5: My signal intensity is very low in negative ion mode. How can I optimize the mobile phase to improve ionization?

A5: Low sensitivity in negative ESI is often related to the mobile phase composition hindering the formation or stability of the [M-H]⁻ ion in the gas phase.

  • The Role of Additives: While acidic conditions are great for chromatography, they are not always optimal for negative ionization. An acidic mobile phase (like 0.1% formic acid) provides an excess of protons (H⁺), which can suppress the deprotonation needed to form [M-H]⁻.

  • Optimization Strategy - Buffered Systems: A better approach is often to use a buffered mobile phase that promotes deprotonation while still maintaining a pH suitable for chromatography.

    • Try Ammonium Acetate or Ammonium Formate: Using a mobile phase containing 5-10 mM ammonium acetate or ammonium formate can be highly effective.[16][17] These buffers can help stabilize the spray and facilitate the deprotonation process in the ESI source. For negative mode, ammonium acetate is often a good choice.[16]

    • Experiment with pH: While a low pH is needed for chromatography, you can experiment with slightly higher pH values (e.g., pH 4.0-4.5) using a formate or acetate buffer to see if it improves MS signal without significantly compromising peak shape.[7] Remember, the optimal pH is a balance between chromatographic performance and ionization efficiency.

Mobile Phase AdditiveTypical ConcentrationProsCons
Formic Acid 0.05 - 0.1%Excellent for peak shape of acids; volatile.[7][18]Can suppress negative ionization.
Acetic Acid 0.05 - 0.2%Volatile; can be a good compromise for negative mode.[19]Less effective at lowering pH than formic acid.
Ammonium Formate 5 - 10 mMGood buffering capacity; volatile; often improves ESI stability.[16]Requires careful pH adjustment with formic acid.
Ammonium Acetate 5 - 10 mMExcellent for negative mode ESI; volatile.[16][17]Buffers at a higher pH range (~3.8-5.8) which may not be ideal for peak shape if pH is not controlled.[7]

Q6: I am seeing multiple adducts in my mass spectrum (e.g., [M+Cl]⁻, [M+CH₃COO]⁻). How can I promote a single, consistent ion for better quantification?

A6: Adduct formation is common in ESI-MS and arises from the analyte associating with ions present in the mobile phase or from contaminants.[20][21] The key to robust quantification is to promote the formation of a single, highly abundant ion.

  • Identify the Source:

    • [M+Cl]⁻: This adduct often comes from chlorinated solvents (e.g., dichloromethane) used in sample preparation or from glassware washed with certain detergents. Ensure all solvents are high-purity LC-MS grade and glassware is meticulously rinsed with solvent.

    • [M+CH₃COO]⁻ or [M+HCOO]⁻: These are acetate and formate adducts, respectively. They will naturally occur if you use acetate or formate buffers in your mobile phase.

  • Promote the Desired Ion ([M-H]⁻):

    • Clean Up Your System: Start with fresh, high-purity solvents (e.g., LC-MS grade water, acetonitrile, methanol) and additives.

    • Use a Weaker Acid: If you are using an acetate or formate buffer, the adducts [M+CH₃COO]⁻ or [M+HCOO]⁻ may be more abundant than [M-H]⁻. Sometimes, switching to a mobile phase with a very low concentration of a weak base like ammonium hydroxide can enhance the [M-H]⁻ ion, though this must be carefully balanced against chromatographic performance.[22]

    • Optimize Source Conditions: Adjust mass spectrometer source parameters like capillary voltage and gas temperatures. Sometimes, gentler source conditions can favor the formation of the primary deprotonated ion over adducts.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol provides a structured approach to finding the optimal mobile phase pH that balances chromatographic peak shape and MS signal intensity.

  • Preparation of Stock Solutions:

    • Stock A1: 0.2% Formic Acid in Water.

    • Stock A2: 20 mM Ammonium Formate in Water.

    • Organic Mobile Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Testing pH Conditions:

    • Condition 1 (Low pH):

      • Mobile Phase A: 100% Stock A1 (0.2% Formic Acid, pH ~2.7).

      • Run your standard gradient and analyze the peak shape and MS intensity of this compound.

    • Condition 2 (Buffered Low pH):

      • Mobile Phase A: Mix Stock A1 and Stock A2 to achieve a final concentration of 10 mM Ammonium Formate, pH adjusted to 3.0 with formic acid.

      • Repeat the analysis. This condition often improves MS signal stability.[23][24]

    • Condition 3 (Buffered Intermediate pH):

      • Mobile Phase A: Mix Stock A1 and Stock A2 to achieve a final concentration of 10 mM Ammonium Formate, pH adjusted to 4.0 with formic acid.

      • Repeat the analysis.

  • Evaluation:

    • Compare the peak symmetry (tailing factor) and the absolute MS signal intensity across the three conditions.

    • Select the pH that provides the best compromise: a sharp, symmetrical peak with the highest and most stable signal. For acidic compounds, this is typically the lowest pH that gives an acceptable MS signal.[9]

References

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  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

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  • ResearchGate. (n.d.). Electrospray ionization spectra in positive (A) and negative (B) ion mode. Retrieved from [Link]

  • LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. Retrieved from [Link]

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  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Journal of Lipid Research. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). Showing metabocard for 16-Hydroxy-10-oxohexadecanoic acid (HMDB0041287). Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Oxohexadecanoic acid (FDB027880). Retrieved from [Link]

  • SpringerLink. (2021). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS. Retrieved from [Link]

  • Advanced Chemistry Development. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 10-Oxohexadecanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of 10-Oxohexadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the expertise to minimize background noise and achieve high-quality, reproducible data.

Introduction: The Challenge of Analyzing Oxo-Fatty Acids

This compound, a C16 oxo-fatty acid, presents unique challenges in mass spectrometry analysis. Like other fatty acids, it can be prone to issues such as poor ionization efficiency and susceptibility to contamination. The presence of a ketone functional group introduces specific fragmentation pathways that can be both an analytical tool and a source of complexity. This guide will walk you through common issues and provide robust solutions grounded in scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: High Background Noise and Contamination

Q1: I'm observing a high, noisy baseline in my chromatogram when analyzing this compound. What are the likely sources and how can I fix it?

A1: A high and noisy baseline is a common issue in LC-MS analysis and can significantly reduce your signal-to-noise ratio, making it difficult to detect your analyte of interest.[1][2] The primary culprits are often contamination from various sources.

Underlying Causes and Solutions:

  • Mobile Phase Contamination: Solvents and additives are a frequent source of background noise.[1][3] Even high-purity solvents can become contaminated over time.

    • Troubleshooting Steps:

      • Use Fresh, High-Purity Solvents: Always use LC-MS grade solvents and additives.[1] Prepare fresh mobile phases daily.

      • Clean Solvent Bottles: Thoroughly clean solvent bottles before use to remove any residues.[1]

      • Avoid Parafilm: Do not use parafilm to cover solvent bottles, as it can leach plasticizers.[1]

      • Online Filtration: Consider installing an in-line filter or guard column to remove particulate contamination from the mobile phase before it reaches the column and mass spectrometer.[4]

  • Instrument Contamination: Residues can build up in the ion source, transfer capillary, and ion optics over time.[1][2]

    • Troubleshooting Steps:

      • Regular Cleaning: Implement a regular cleaning schedule for the ion source, transfer capillary, and other accessible components according to the manufacturer's recommendations.[1][2]

      • System Flushes: Flush the entire LC-MS system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove strongly retained contaminants.

  • Sample-Related Contamination: The sample itself or the materials used during sample preparation can introduce contaminants.[3][5]

    • Troubleshooting Steps:

      • High-Quality Consumables: Use high-quality, low-bleed vials, caps, and pipette tips. Be aware that plasticizers like phthalates are common contaminants from plastic labware.[3][5]

      • Proper Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be very effective.[5]

      • Glove Usage: Always wear nitrile gloves when handling samples and instrument components to prevent contamination from skin oils and other residues.[3]

Q2: I'm seeing persistent, repeating peaks in my blank injections. What are these "ghost peaks" and how do I get rid of them?

A2: Ghost peaks are signals that appear in blank injections and are indicative of carryover from previous samples or contamination within the LC-MS system.[2]

Underlying Causes and Solutions:

  • Sample Carryover: Strongly retained compounds from a previous injection can slowly elute in subsequent runs.

    • Troubleshooting Steps:

      • Optimize Wash Steps: Increase the volume and/or the strength of the needle wash solvent in your autosampler.

      • Gradient Elution: Ensure your gradient is sufficient to elute all components of your sample. A steep gradient at the end of the run can help wash off strongly retained compounds.

      • Blank Injections: Run several blank injections after a high-concentration sample to ensure the system is clean before analyzing your next sample.

  • System Contamination: As mentioned in Q1, contamination of the LC system, column, or mass spectrometer can lead to persistent background signals.

    • Troubleshooting Steps: Follow the cleaning procedures outlined in A1. If the problem persists, you may need to systematically isolate and clean or replace components (e.g., injection valve, tubing, column).

Category 2: Analyte-Specific Issues for this compound

Q3: I'm struggling with low sensitivity for this compound. How can I improve its ionization and detection?

A3: Fatty acids, including this compound, can have inherently poor ionization efficiency in electrospray ionization (ESI), especially in negative ion mode.[6][7]

Improving Sensitivity:

  • Mobile Phase Optimization:

    • Additives: The addition of a small amount of a weak acid (e.g., 0.1% formic acid) or a volatile salt (e.g., ammonium acetate) to the mobile phase can improve ionization efficiency.[8]

    • Solvent Composition: Higher organic content in the mobile phase at the point of elution can enhance desolvation and improve sensitivity.[9]

  • Derivatization: Chemical derivatization is a powerful technique to improve the ionization efficiency of fatty acids.[4][6][7][10] By adding a permanently charged group to the molecule, you can significantly enhance its signal in the mass spectrometer.

    • Recommended Derivatization Strategy: Consider derivatizing the carboxylic acid group of this compound. Reagents like 2-picolylamine or Girard's Reagent T can be used to introduce a positive charge, allowing for analysis in positive ion mode with much higher sensitivity.[4][11]

    Workflow for Derivatization:

    DerivatizationWorkflow Sample Sample containing this compound Deriv_Reagent Add Derivatization Reagent (e.g., 2-picolylamine) Sample->Deriv_Reagent Reaction Incubate under optimized conditions (e.g., 60°C for 30 min) Deriv_Reagent->Reaction Quench Quench Reaction (if necessary) Reaction->Quench LCMS_Analysis LC-MS/MS Analysis (Positive Ion Mode) Quench->LCMS_Analysis

    Caption: General workflow for derivatization of this compound.

  • Mass Spectrometer Tuning: Ensure that the mass spectrometer is properly tuned and calibrated for the mass range of interest.[12] Optimize source parameters such as capillary voltage, gas flows, and temperatures for your specific analyte and mobile phase.[9][13]

Q4: What are the expected fragmentation patterns and common adducts for this compound in ESI-MS?

A4: Understanding the fragmentation of your analyte is crucial for developing selective MRM/SRM methods and for confirming its identity.[8][14]

Predicted Fragmentation of this compound (C₁₆H₃₀O₄, Molecular Weight: 286.41 g/mol ): [12]

In negative ion mode (as [M-H]⁻ at m/z 285.2), common fragments would arise from:

  • Loss of H₂O: [M-H-18]⁻

  • Loss of CO₂: [M-H-44]⁻

  • Cleavage adjacent to the ketone group: This can lead to a variety of characteristic fragments.

In positive ion mode, especially after derivatization, the fragmentation will be dictated by the derivatizing agent.

Common Adducts:

In ESI, it's common to observe adducts with ions present in the mobile phase or from contaminants.[13] Be aware of the following potential adducts for this compound:

Adduct IonChargeObserved m/zCommon Source
[M+H]⁺+1287.2Protonated molecule
[M+Na]⁺+1309.2Sodium from glassware or solvents
[M+K]⁺+1325.2Potassium from glassware or solvents
[M+NH₄]⁺+1304.2Ammonium from mobile phase additives
[M-H]⁻-1285.2Deprotonated molecule
[M+Cl]⁻-1321.2Chloride from solvents
[M+HCOO]⁻-1331.2Formate from mobile phase
[M+CH₃COO]⁻-1345.2Acetate from mobile phase

Note: These are predicted m/z values. Actual observed values may vary slightly based on instrument calibration.

Troubleshooting Adduct Formation:

  • Minimize Contaminants: Use high-purity solvents and clean glassware to reduce unwanted sodium and potassium adducts.[13]

  • Optimize Mobile Phase: If a particular adduct is problematic, try changing the mobile phase additive. For example, if you have high sodium adducts, you might try adding a small amount of ammonium formate to promote the formation of the ammonium adduct instead.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound from Biological Matrices

This protocol provides a general guideline for extracting fatty acids from a complex biological matrix like plasma or tissue homogenate.

Materials:

  • Sample (e.g., 200 µL plasma)

  • Internal Standard (a deuterated analog of a similar fatty acid)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample, add the internal standard.

  • Add 1.5 mL of methanol and vortex thoroughly to precipitate proteins.

  • Add 5 mL of MTBE and vortex for 10 minutes.

  • Add 1.25 mL of water and vortex for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 90:10) for LC-MS analysis.

Protocol 2: Derivatization of this compound with 2-Picolylamine

This protocol is for improving the detection of this compound in positive ion mode ESI-MS.

Materials:

  • Dried sample extract from Protocol 1

  • 2-Picolylamine solution (in a suitable solvent like acetonitrile)

  • Coupling agent (e.g., EDC/NHS)

  • Heating block or water bath

Procedure:

  • To the dried sample extract, add the 2-picolylamine solution and the coupling agent.

  • Vortex briefly to mix.

  • Incubate the reaction mixture at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for LC-MS analysis. It may be necessary to dilute the sample prior to injection.

Troubleshooting Decision Tree

TroubleshootingTree Start High Background Noise in this compound Analysis CheckBlanks Run Blank Injections (Solvent and Matrix) Start->CheckBlanks NoiseInBlanks Is the noise present in the blank injections? CheckBlanks->NoiseInBlanks MobilePhase Investigate Mobile Phase: - Use fresh, high-purity solvents - Clean solvent bottles NoiseInBlanks->MobilePhase Yes SamplePrep Investigate Sample Preparation: - Check for contaminants in reagents - Use high-quality consumables NoiseInBlanks->SamplePrep No SystemContamination Investigate System Contamination: - Clean ion source and optics - Flush LC system MobilePhase->SystemContamination Resolved Problem Resolved SystemContamination->Resolved Carryover Is the noise only present after a sample injection (carryover)? SamplePrep->Carryover OptimizeWash Optimize Autosampler Wash: - Increase wash volume - Use a stronger wash solvent Carryover->OptimizeWash Yes Carryover->Resolved No Gradient Optimize LC Gradient: - Add a high-organic wash step at the end of the run OptimizeWash->Gradient Gradient->Resolved

Sources

Technical Support Center: Purification of Synthetic 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of synthetic 10-Oxohexadecanoic acid. As researchers and drug development professionals, you understand that the purity of a synthetic compound is paramount to the reliability and reproducibility of your experimental outcomes. This compound, a C16 long-chain keto fatty acid, presents unique purification challenges due to its dual functionality—a mid-chain ketone and a terminal carboxylic acid—and its physicochemical properties.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs) - Foundational Challenges

This section addresses common high-level questions and concerns that arise during the handling and initial assessment of crude synthetic this compound.

Q1: What are the most probable impurities in my synthetic this compound, and how do they influence my purification strategy?

A1: The impurity profile of your synthetic product is intrinsically linked to its synthetic route. However, for long-chain fatty acids synthesized via oxidation or coupling reactions, a common set of impurities can be anticipated:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 10-hydroxyhexadecanoic acid or other long-chain aliphatic compounds. These often have different polarities, making them separable by chromatography.

  • Over-oxidized Byproducts: Harsh oxidation conditions can lead to the formation of dicarboxylic acids (e.g., adipic acid, suberic acid from cleavage) or other more polar species.

  • Isomeric Impurities: Positional isomers (e.g., 9-Oxohexadecanoic acid or 11-Oxohexadecanoic acid) can form depending on the selectivity of the reaction. These are often the most challenging to separate due to their nearly identical physical properties.

  • Residual Solvents and Reagents: Standard workup procedures should remove most of these, but trace amounts can persist.

Understanding this profile is critical. For instance, if you have highly polar byproducts, a simple liquid-liquid extraction or a primary recrystallization might be sufficient for initial cleanup. However, separating positional isomers will almost certainly require high-resolution chromatography.

Q2: My crude product is a waxy solid or a viscous oil, making it difficult to handle and purify. What are the best practices for this?

A2: This is a common characteristic of long-chain fatty acids, whose physical state is sensitive to minor impurities that can disrupt crystal lattice formation.[1]

  • For Waxy Solids: Gentle heating (e.g., to 40-50°C) can often liquefy the product enough for accurate weighing and dissolution in a solvent for the next purification step. Always work with the minimum heat necessary to avoid potential degradation.

  • For Viscous Oils: Dissolving the entire crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) can create a stock solution that is easier to handle and aliquot for purification trials (like recrystallization solvent screening) or direct loading onto a chromatography column. This also ensures homogeneity of the crude material.

  • Trituration: If you suspect the presence of non-polar impurities, you can "wash" the waxy solid with a cold, non-polar solvent like hexane. The desired keto acid should have low solubility in cold hexane, while oily, non-polar impurities may be washed away.

Q3: How do I choose the most appropriate analytical technique to reliably assess the purity of my this compound at different stages?

A3: A multi-pronged approach is often best. No single technique tells the whole story. The choice depends on the information you need.[][3]

Technique Primary Use Case Strengths Limitations & Considerations
HPLC-UV/MS Quantitative purity assessment, impurity profiling.High resolution for separating closely related isomers. MS provides mass identification of impurities.[4][5]Requires a chromophore for UV detection (the ketone group is a weak chromophore). Can be complicated by keto-enol tautomerism.[5]
GC-MS Purity assessment, identification of volatile/semi-volatile impurities.Excellent separation efficiency and sensitivity.[6][7]Requires derivatization to a volatile ester (e.g., Fatty Acid Methyl Ester, FAME) which adds a step and potential for artifacts.[7][8]
¹H and ¹³C NMR Structural confirmation, identification of major impurities.Provides definitive structural information. Can quantify purity with an internal standard (qNMR).Lower sensitivity for trace impurities compared to chromatographic methods. Overlapping signals can complicate analysis.
Acid-Base Titration Assay of total acidic content.Simple, inexpensive method to determine the overall purity based on the carboxylic acid moiety.[6]Non-specific; it will quantify any acidic impurity and will not provide an impurity profile.
Part 2: Troubleshooting Guide - Recrystallization

Recrystallization is the first line of defense for purifying solid compounds. It is a powerful technique that exploits differences in solubility at different temperatures.[1][9][10]

Q1: I am struggling to find a single solvent that will dissolve my compound when hot but not when cold. What is my next course of action?

A1: This is a classic scenario that calls for a two-solvent recrystallization method .[10] The principle is to find a pair of miscible solvents with opposing solubility characteristics for your compound.

  • Solvent 1 ("Soluble" Solvent): A solvent in which your this compound is readily soluble, even at room temperature. Examples might include dichloromethane, ethyl acetate, or acetone.

  • Solvent 2 ("Anti-Solvent"): A solvent in which your compound is poorly soluble, even when hot. Examples often include hexane, heptane, or water.

The Causality: You dissolve your compound in a minimum amount of the hot "soluble" solvent (Solvent 1). Then, you slowly add the "anti-solvent" (Solvent 2) to the hot solution until it just begins to turn cloudy (the saturation point). A drop or two of Solvent 1 is then added to redissolve the precipitate. As this carefully prepared saturated solution cools, the solubility of your compound dramatically decreases, forcing it to crystallize out, leaving impurities behind in the solvent mixture.

Q2: My compound refuses to crystallize from solution, even after it has cooled completely. How can I induce crystallization?

A2: A supersaturated solution that resists crystallization is a common frustration. This can be due to the presence of "tarry" impurities that inhibit nucleation or simply the kinetics of crystal formation.[9] Here are several techniques to try, in order of preference:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystallization.

  • Cooling Further: Move the flask to an ice-water bath (~0 °C) or even a freezer.[9] Drastically lowering the temperature will reduce solubility further, but be aware that rapid cooling can sometimes trap impurities.

  • Concentration: Gently evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.

Q3: I performed a recrystallization, but my product purity only marginally improved. What factors should I optimize?

A3: The effectiveness of recrystallization hinges on allowing the crystal lattice to form slowly and selectively.

  • Cooling Rate: This is the most critical factor. Crashing the product out of solution by cooling too quickly will trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature first, then move it to an ice bath.

  • Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to low or no yield. Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[9] Using room temperature solvent can dissolve a significant portion of your product.

  • Purity of the Crude Material: If the crude material is less than ~90% pure, a single recrystallization may be insufficient. A second recrystallization or a preliminary purification step (like an acid-base extraction) may be necessary.

Part 3: Troubleshooting Guide - Column Chromatography

When recrystallization is insufficient, particularly for separating structurally similar impurities, column chromatography is the method of choice.[11]

Q1: My HPLC chromatogram shows significant peak tailing for this compound. What is causing this, and how can I achieve a symmetrical peak?

A1: Peak tailing is typically a result of unwanted secondary interactions between your analyte and the stationary phase. For an acidic compound like this, the primary culprit is often interaction with residual silanol groups (Si-OH) on silica-based columns.[4]

Causality & Solutions:

  • Silanol Interactions: The acidic proton of the carboxylic acid can interact strongly with basic silanol groups on the silica surface, causing some molecules to "stick" and elute later, creating a tail.

    • Solution 1: Use an End-Capped Column: High-quality, modern columns are "end-capped," meaning most of the residual silanol groups have been chemically deactivated. Ensure you are using such a column.[4]

    • Solution 2: Modify the Mobile Phase: Add a small amount of a competing acid, like 0.1% formic acid or acetic acid, to your mobile phase. This will protonate the silanol groups, minimizing their interaction with your compound.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • System Dead Volume: Poorly made connections or voids at the head of the column can cause band broadening and tailing.

    • Solution: Check all fittings and consider replacing the column if a void is suspected.[4]

dot

Caption: Troubleshooting common causes of HPLC peak tailing.

Q2: I am getting poor separation between my target compound and a key impurity. How can I optimize my chromatographic method?

A2: Improving resolution in chromatography involves manipulating the "selectivity" of your system. This means changing the chemistry to make the column interact differently with your compound versus the impurity.

  • Change Mobile Phase Composition: If using reversed-phase HPLC (e.g., C18 column), subtly changing the ratio of your organic solvent (acetonitrile or methanol) to water can have a large impact.

  • Switch Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry is the next logical step. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded column, which offer different interaction mechanisms.

  • Consider Normal Phase Chromatography: For some separations, normal phase chromatography (e.g., silica column with a hexane/ethyl acetate mobile phase) may provide better selectivity than reversed-phase.

Q3: My recovery from the chromatography column is very low. Where might my product be lost?

A3: Low recovery is a frustrating issue that can stem from several factors throughout the process.[12]

  • Irreversible Adsorption: Your compound might be binding irreversibly to the stationary phase. This is more common with highly active, non-end-capped silica or if the compound is unstable on the column.

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove your compound from the column. Try increasing the percentage of the strong solvent in your mobile phase at the end of the run (a "wash" step).

  • Degradation on the Column: Some compounds can degrade on contact with the stationary phase, especially if it has acidic or basic sites.

  • Adsorption to Surfaces: Long-chain fatty acids can adsorb to glass and plastic surfaces. Using silanized glassware can help minimize this loss.[12]

Part 4: Protocols & Workflows

This section provides detailed methodologies and a logical workflow for purifying this compound.

Workflow 4.1: Purification Strategy Decision Tree

This diagram outlines a logical path from crude product to purified compound.

dot

Purification_Workflow Start Crude Synthetic Product Assess Assess Purity (e.g., by HPLC or NMR) Start->Assess CheckPurity Purity > 98%? Assess->CheckPurity End Pure Compound CheckPurity->End Yes IsSolid Is it a solid? CheckPurity->IsSolid No Recryst Attempt Recrystallization IsSolid->Recryst Yes Chromatography Purify by Column Chromatography (HPLC/Flash) IsSolid->Chromatography No Assess2 Re-assess Purity Recryst->Assess2 CheckPurity2 Purity > 98%? Assess2->CheckPurity2 CheckPurity2->End Yes CheckPurity2->Chromatography No Assess3 Combine Fractions & Assess Purity Chromatography->Assess3 CheckPurity3 Purity > 98%? Assess3->CheckPurity3 CheckPurity3->End Yes ReChrom Re-Chromatograph under new conditions CheckPurity3->ReChrom No

Caption: A decision-making workflow for purifying synthetic compounds.

Protocol 4.2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a starting point for assessing the purity of this compound.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the carboxylic acid chromophore) or a Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) if available.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient:

      • Start at 60% B.

      • Linear ramp to 100% B over 20 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 4.3: General-Purpose Two-Solvent Recrystallization

This protocol can be adapted based on the results of solvent screening.

  • Solvent Selection: Screen solvent pairs. A good starting point for this compound could be Ethyl Acetate (soluble solvent) and Hexane (anti-solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to completely dissolve the solid.

  • Saturation: While the solution is still hot, add hexane dropwise with swirling until you see persistent cloudiness. Add 1-2 more drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Keto Fatty Acids.
  • Benchchem. (n.d.). Overcoming challenges in the purification of unstable lipids.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • ResearchGate. (2014). How can I purify fatty acids by column chromatography?.
  • Creative Proteomics. (n.d.). Analytical Strategies for Long-Chain Fatty Acids Profiling.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Benchchem. (n.d.). A Researcher's Guide to the Purity of Commercial Octadecanedioic Acid.
  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2010). Chromatographic determination of fatty acids in biological material. Toxicology and Applied Pharmacology, 248(1), 1-8.
  • Benchchem. (n.d.). Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods.
  • Vlahov, G. (2015). In-depth assessment of analytical methods for olive oil purity, safety, and quality characterization. Journal of Agricultural and Food Chemistry, 63(23), 5509-5523.
  • Palmquist, D. L. (2002). Challenges with fats and fatty acid methods. Journal of Animal Science, 80(E-Suppl_2), E156-E160.

Sources

Technical Support Center: Method Validation for 10-Oxohexadecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 10-Oxohexadecanoic acid (10-HXO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the robust and reliable measurement of this keto fatty acid in biological matrices. As a long-chain fatty acid, 10-HXO presents unique analytical challenges that require a well-validated method to ensure data integrity.[1] This center is structured to address common questions and issues encountered during method development, validation, and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying 10-HXO and other oxidized fatty acids in biological samples.[2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility and thermal stability of the fatty acid.[4]

Q2: Why is derivatization sometimes necessary for the analysis of keto fatty acids?

A2: Derivatization is often employed in both GC-MS and LC-MS to improve the analytical properties of the target compound. For GC-MS, derivatization is essential to make the fatty acid volatile enough for gas-phase analysis. In LC-MS, while not always necessary, derivatization can significantly enhance ionization efficiency, leading to improved sensitivity.[5] For keto acids, derivatization with reagents like o-phenylenediamine (OPD) can create stable, unique products that are readily detected by mass spectrometry.[6]

Q3: What type of internal standard should I use for 10-HXO quantification?

A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for accurate quantification. An ideal internal standard would be this compound labeled with deuterium (d) or carbon-13 (¹³C). SIL internal standards closely mimic the chromatographic behavior and ionization response of the analyte, effectively compensating for variations in sample extraction and matrix effects.[2] If a specific SIL standard for 10-HXO is unavailable, a deuterated analog of a structurally similar fatty acid, such as 15(S)-HETE-d8, can be considered.[2]

Q4: What are the critical validation parameters I need to assess for my 10-HXO quantification method?

A4: According to regulatory guidelines from bodies like the FDA and EMA, a full method validation should include the assessment of:

  • Selectivity and Specificity: The ability to measure 10-HXO without interference from other matrix components.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of 10-HXO that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.

  • Stability: The stability of 10-HXO in the biological matrix under different storage and handling conditions.

Q5: How should I prepare my biological samples (e.g., plasma) for 10-HXO analysis?

A5: A typical sample preparation workflow for fatty acids in plasma involves several steps to isolate the analyte and remove interferences.[7][8][9][10] This often includes:

  • Protein Precipitation: To remove the bulk of proteins, which can interfere with the analysis.

  • Hydrolysis: If you are interested in the total 10-HXO concentration (both free and esterified), a saponification (base hydrolysis) step is necessary to release the fatty acid from lipids.[2][7]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further purify and concentrate the analyte. SPE is often preferred for its efficiency and selectivity.[7][10]

The following diagram illustrates a general sample preparation workflow:

SamplePrepWorkflow Start Biological Sample (e.g., Plasma) AddIS Add Internal Standard Start->AddIS Hydrolysis Saponification (Optional, for total 10-HXO) AddIS->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Acidify Derivatization Derivatization (Optional) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Reconstitute

Caption: General sample preparation workflow for 10-HXO analysis.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the quantification of this compound.

Issue 1: Poor Sensitivity / No Peak Detected
Potential Cause Troubleshooting Steps & Explanation
Inefficient Ionization 10-HXO, like other fatty acids, may ionize poorly in positive ion mode. Solution: Switch to negative ion mode electrospray ionization (ESI-), as the carboxylic acid group readily deprotonates to form [M-H]⁻ ions.[11]
Suboptimal MS/MS Transition The selected precursor and product ions may not be the most abundant. Solution: Infuse a standard solution of 10-HXO to optimize the MS parameters and identify the most intense and stable MRM transitions.
Analyte Degradation Oxidized fatty acids can be unstable. Solution: Ensure proper sample handling and storage. Keep samples on ice during preparation and store at -80°C for long-term stability.[12] Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent further oxidation.[13]
Low Extraction Recovery The chosen extraction method may not be efficient for 10-HXO. Solution: Evaluate different LLE solvent systems or SPE sorbents. A systematic approach to optimize the pH of the aqueous phase during LLE can significantly improve recovery.
Derivatization Issues (if applicable) The derivatization reaction may be incomplete or the derivative may be unstable. Solution: Optimize reaction conditions (temperature, time, reagent concentration). Ensure the absence of water if using moisture-sensitive reagents.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Steps & Explanation
Inconsistent Sample Preparation Manual extraction steps can introduce variability. Solution: Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes.
Matrix Effects Co-eluting matrix components can suppress or enhance the analyte signal, leading to erratic results.[14][15][16][17] Solution: Improve chromatographic separation to resolve 10-HXO from interfering compounds. A longer gradient or a different column chemistry may be necessary. Also, ensure the use of an appropriate SIL internal standard to compensate for these effects.
Carryover The analyte may adsorb to parts of the LC system and elute in subsequent injections. Solution: Optimize the autosampler wash solution to include a strong organic solvent. A needle wash with a solvent that effectively solubilizes fatty acids is crucial.
Injector Inaccuracy The autosampler may be injecting inconsistent volumes. Solution: Perform an injector precision test. Check for air bubbles in the syringe and sample loop.
Issue 3: Inaccurate Results (Poor Accuracy)
Potential Cause Troubleshooting Steps & Explanation
Incorrect Standard Concentrations Errors in the preparation of calibration standards will lead to systematic errors in quantification. Solution: Prepare fresh standards from a certified reference material. Verify the concentration of the stock solution by a second, independent method if possible.
Unaccounted Matrix Effects A significant and consistent matrix effect can lead to a bias in the results.[14][15][16][17] Solution: Perform a quantitative assessment of the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[17] If the matrix effect is significant, further optimization of the sample cleanup or chromatography is needed.
Analyte Instability Degradation of 10-HXO in the processed sample (e.g., in the autosampler) can lead to lower than expected results. Solution: Perform autosampler stability experiments by re-injecting the same sample over a period of time. If instability is observed, consider lowering the autosampler temperature.
Calibration Model Issues The chosen regression model (e.g., linear, weighted) may not accurately describe the instrument's response. Solution: Evaluate different weighting factors (e.g., 1/x, 1/x²) for the linear regression. A quadratic fit may be necessary if the response is non-linear.

Method Validation Workflow and Acceptance Criteria

A robust method validation is essential to ensure the reliability of your data. The following diagram outlines the key stages of bioanalytical method validation, and the table provides typical acceptance criteria based on FDA and EMA guidelines.

ValidationWorkflow cluster_pre Pre-Validation cluster_core Core Validation Parameters cluster_stability Stability Assessment MethodDev Method Development (LC & MS Optimization) SamplePrep Sample Preparation Optimization MethodDev->SamplePrep Selectivity Selectivity & Specificity SamplePrep->Selectivity Calibration Calibration Curve & LLOQ Selectivity->Calibration AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) Calibration->AccuracyPrecision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Recovery Extraction Recovery MatrixEffect->Recovery FreezeThaw Freeze-Thaw Stability Recovery->FreezeThaw BenchTop Bench-Top Stability FreezeThaw->BenchTop LongTerm Long-Term Storage Stability BenchTop->LongTerm Autosampler Post-Preparative Stability LongTerm->Autosampler

Sources

Technical Support Center: Enhancing the-Sensitivity of 10-Oxohexadecanoic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 10-Oxohexadecanoic acid (10-HXO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the sensitive detection of this long-chain keto fatty acid. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are not only effective but also robust and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: Why is the sensitive detection of this compound challenging?

A1: The inherent chemical properties of this compound present several analytical hurdles. As a long-chain fatty acid, it possesses a terminal carboxylic acid group and a ketone group at the 10th carbon.[1][2][3] The primary challenges include:

  • Lack of a Strong Chromophore or Fluorophore: In its native state, 10-HXO does not absorb ultraviolet or visible light strongly, nor does it fluoresce, making it difficult to detect with high sensitivity using standard HPLC-UV or fluorescence detectors.[4]

  • Ionization Efficiency in Mass Spectrometry: While mass spectrometry (MS) is a powerful tool, the ionization efficiency of fatty acids can be variable. In positive ion mode, the carboxylic acid group can readily lose a water molecule, which can impact sensitivity and data interpretation.[5] Negative mode is often more suitable but can be susceptible to matrix effects.[5]

  • Presence in Complex Matrices: 10-HXO is often analyzed in biological samples like plasma, serum, or tissue homogenates.[6][7] These matrices contain a high abundance of other lipids and phospholipids that can interfere with the analysis, causing ion suppression or enhancement in LC-MS.[6][7][8]

Q2: What are the primary analytical techniques for detecting this compound?

A2: The two most common and powerful techniques for the quantitative analysis of 10-HXO are:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This technique requires a chemical derivatization step to attach a fluorescent tag to the 10-HXO molecule.[4][9][10] This significantly enhances the sensitivity of detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that can directly measure the mass-to-charge ratio of 10-HXO and its fragments.[11][12] It is often the method of choice for complex biological samples due to its specificity.[12]

Q3: What is derivatization and why is it important for 10-HXO analysis?

A3: Derivatization is a chemical reaction that modifies the analyte (in this case, 10-HXO) to produce a new compound with properties that are more suitable for a specific analytical method.[13] For 10-HXO, derivatization is crucial for:

  • Increasing Detection Sensitivity: By attaching a molecule with a strong fluorophore or a readily ionizable group, the signal intensity in fluorescence detection or mass spectrometry can be dramatically increased.[13][14]

  • Improving Chromatographic Properties: Derivatization can alter the polarity of 10-HXO, leading to better peak shape and resolution during HPLC separation.

Section 2: Troubleshooting Guide for LC-MS/MS Analysis

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or No Peak Detected

Possible Cause & Solution

  • Suboptimal Ionization Mode:

    • Explanation: 10-HXO, being a carboxylic acid, is generally more amenable to negative ion mode electrospray ionization (ESI-).[5] In positive mode, it may not ionize efficiently or may undergo in-source fragmentation.

    • Troubleshooting Step: Switch to negative ion mode ESI. If you must use positive mode, consider derivatization to introduce a readily protonatable group.

  • Inappropriate Mobile Phase Composition:

    • Explanation: The mobile phase pH and additives significantly influence ionization efficiency. For negative mode, a basic mobile phase can enhance deprotonation of the carboxylic acid. However, this may not be compatible with reversed-phase columns. A common compromise is to use a mobile phase with a modifier like ammonium acetate.[15]

    • Troubleshooting Step:

      • Ensure your mobile phase is compatible with MS (volatile buffers).

      • For negative mode, try a mobile phase of acetonitrile or methanol with a small amount of ammonium acetate or formate.

      • Optimize the mobile phase pH.

  • Matrix Effects (Ion Suppression):

    • Explanation: Co-eluting compounds from the sample matrix, particularly phospholipids in plasma or serum, can compete with 10-HXO for ionization, leading to a suppressed signal.[6][7][8]

    • Troubleshooting Step:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

      • Modify Chromatography: Adjust the HPLC gradient to separate 10-HXO from the region where matrix components elute.

      • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., 13C-labeled 10-HXO) is the gold standard for correcting for matrix effects and improving quantitative accuracy.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause & Solution

  • Column Overload:

    • Explanation: Injecting too much sample onto the column can lead to peak fronting.

    • Troubleshooting Step: Dilute your sample or reduce the injection volume.

  • Secondary Interactions with the Column:

    • Explanation: The carboxylic acid group of 10-HXO can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Troubleshooting Step:

      • Use an end-capped column.

      • Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to saturate the active sites on the stationary phase. Note that this is for improving chromatography and may need to be balanced with ionization efficiency considerations.

  • Inappropriate Injection Solvent:

    • Explanation: If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.

    • Troubleshooting Step: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the initial mobile phase.

Issue 3: Inconsistent Retention Times

Possible Cause & Solution

  • Inadequate Column Equilibration:

    • Explanation: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection to ensure reproducible retention.

    • Troubleshooting Step: Increase the column equilibration time between runs. A general rule of thumb is to use at least 10 column volumes.[16]

  • Mobile Phase Instability:

    • Explanation: If the mobile phase composition changes over time (e.g., due to evaporation of the organic component), retention times will shift.

    • Troubleshooting Step: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Column Degradation:

    • Explanation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Troubleshooting Step: Replace the column with a new one of the same type.

Section 3: Advanced Protocols for Enhanced Sensitivity

For applications requiring the utmost sensitivity, derivatization is often necessary. Below are detailed protocols for two common approaches.

Protocol 1: Fluorescent Derivatization for HPLC-FLD Analysis

This protocol is based on the reaction of the keto group of 10-HXO with a fluorescent labeling reagent.

Principle:

The ketone functional group of this compound reacts with a derivatizing agent containing a hydrazine or amine moiety to form a stable, highly fluorescent product that can be detected with high sensitivity by a fluorescence detector. Common derivatization reagents for keto acids include o-phenylenediamine (OPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4][17]

Workflow Diagram:

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Reaction Buffer Evaporation->Reconstitution DerivReagent Add Derivatization Reagent (e.g., DMB) Reconstitution->DerivReagent Incubation Incubate (e.g., 60°C for 30 min) DerivReagent->Incubation Injection Inject onto HPLC-FLD System Incubation->Injection Separation Reversed-Phase Chromatography Injection->Separation Detection Fluorescence Detection Separation->Detection

Caption: Workflow for fluorescent derivatization and HPLC-FLD analysis of 10-HXO.

Step-by-Step Protocol (using DMB):
  • Sample Extraction:

    • To 100 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a solution containing 1,2-diamino-4,5-methylenedioxybenzene (DMB), a reducing agent, and a condensing agent in an acidic buffer.

    • Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to allow the reaction to complete.[17]

  • HPLC-FLD Analysis:

    • Inject an aliquot of the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of acetonitrile and water.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DMB derivative.

Protocol 2: Derivatization for Enhanced LC-MS/MS Sensitivity

This protocol focuses on derivatizing the carboxylic acid group to improve ionization efficiency in positive mode ESI.

Principle:

The carboxylic acid group of 10-HXO is reacted with a derivatizing agent to introduce a permanently charged or easily protonatable moiety. This enhances the response in positive ion mode ESI-MS/MS. A common strategy for fatty acids is amidation.[18]

Workflow Diagram:

LCMS_Deriv_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Amidation) cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Anhydrous Solvent Evaporation->Reconstitution Activation Add Activating Agent (e.g., EDC/NHS) Reconstitution->Activation AmineAddition Add Amine-containing Reagent Activation->AmineAddition Incubation Incubate AmineAddition->Incubation Injection Inject onto LC-MS/MS System Incubation->Injection Separation Reversed-Phase Chromatography Injection->Separation Detection Positive Ion Mode ESI-MS/MS (MRM) Separation->Detection

Caption: Workflow for amidation derivatization and LC-MS/MS analysis of 10-HXO.

Step-by-Step Protocol:
  • Sample Extraction:

    • Extract total lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer).

    • Evaporate the lipid extract to dryness.

  • Derivatization:

    • Reconstitute the dried extract in an anhydrous solvent (e.g., acetonitrile).

    • Add a carbodiimide activating agent (e.g., EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.

    • Add an amine-containing derivatization reagent.

    • Incubate to allow the amidation reaction to proceed.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a mobile phase suitable for positive ion mode (e.g., acetonitrile/water with 0.1% formic acid).

    • Detect the derivatized 10-HXO using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Section 4: Data Interpretation and Validation

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the limits of detection (LOD) and quantification (LOQ).

Derivatization ReagentAnalytical TechniqueTypical LODTypical LOQReference
o-Phenylenediamine (OPD)HPLC-FLDPicomole-levelNot explicitly stated[4]
1,2-Diamino-4,5-methylenedioxybenzene (DMB)HPLC-FLD1.3–5.4 nM4.2–18 nM[4][17]
3-Nitrophenylhydrazine (3-NPH)LC-MS/MS1-7 ng/mL3-19 ng/mL[19]

Note: The values for 3-NPH are for short-chain fatty acids but provide a relevant comparison for derivatization-based LC-MS/MS methods.

Self-Validating Systems: Ensuring Trustworthy Results

To ensure the integrity of your data, incorporate the following into your workflow:

  • Internal Standards: As mentioned previously, the use of a stable isotope-labeled internal standard is the most effective way to account for sample loss during preparation and for matrix effects.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within your calibration curve range. Analyze these with each batch of samples to monitor the accuracy and precision of the assay.

  • Calibration Curve: A multi-point calibration curve should be prepared in the same matrix as the samples (or a surrogate matrix) to ensure accurate quantification.

  • Matrix Effect Evaluation: To formally assess matrix effects, compare the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.[20]

By implementing these troubleshooting strategies and advanced protocols, you can significantly enhance the sensitivity and reliability of your this compound detection methods.

References

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  • T. Hayashi, H. Tsuchiya, H. Naruse. (1984). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography. Analytical Biochemistry, 141(2), 481-7. Retrieved from [Link]

  • L. Zhang, et al. (2013). Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats. Journal of Chromatography B, 938, 76-81. Retrieved from [Link]

  • Y. Ota, et al. (2016). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 8(34), 6449-6455. Retrieved from [Link]

  • M. R. D. R. G. da Silva, et al. (2023). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Journal of Chromatography B, 1224, 123751. Retrieved from [Link]

  • A. López-Bascón, et al. (2020). Matrix effect on lipid detection. ResearchGate. Retrieved from [Link]

  • P. Kumar. (2013). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 33-40. Retrieved from [Link]

  • A. K. Al-Asmari, et al. (2022). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 414(1), 135-155. Retrieved from [Link]

  • R. C. A. M. van Asten, et al. (2018). Aging of biological matrices and its effect on bioanalytical method performance. Bioanalysis, 10(14), 1145-1158. Retrieved from [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 16-Hydroxy-10-oxohexadecanoic acid (HMDB0041287). Retrieved from [Link]

  • D. Dao, R. E. Birdsall, Y. Q. Yu. (2018). Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations. Waters Corporation. Retrieved from [Link]

  • D. E. Stoll. (2017). A Look at Matrix Effects. LCGC International, 30(12), 24-31. Retrieved from [Link]

  • J. Fan, et al. (2012). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography B, 911, 1-9. Retrieved from [Link]

  • PubChem. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. Retrieved from [Link]

  • A. Jaochico, D. Sangaraju, S. K. Shahidi-Latham. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. Retrieved from [Link]

  • K. Borah, et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Redox Biology, 34, 101595. Retrieved from [Link]

  • PubChem. (n.d.). 10-Hydroxy-16-oxo-hexadecanoic acid. Retrieved from [Link]

  • Y. Wang, et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Retrieved from [Link]

  • A. K. Singh, et al. (2019). Derivatization Techniques for Chromatographic Analysis. ResearchGate. Retrieved from [Link]

  • M. F. Black, et al. (2018). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids produced when linoleic acid was used as substrate. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 16-hydroxy-10-oxohexadecanoic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 16-Hydroxy-10-oxohexadecanoic acid (FDB021204). Retrieved from [Link]

  • M. Czauderna, J. Kowalczyk. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • K. Joseph Santhanaraj, et al. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. Der Pharmacia Lettre, 8(13), 292-297. Retrieved from [Link]

  • S. J. O. L. De Vadder, et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6333-6342. Retrieved from [Link]

  • A. Rajasekaran. (2024). A comprehensive review on the analytical and bio-analytical methods for the determination of selpercatinib. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-11. Retrieved from [Link]

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Validation & Comparative

Validating the Biological Activity of 10-Oxohexadecanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and cellular signaling, the identification of novel bioactive lipids is a critical endeavor. Among these, oxidized fatty acids are emerging as key regulators of metabolic and inflammatory pathways. This guide provides an in-depth technical comparison for validating the biological activity of 10-Oxohexadecanoic acid, a molecule of growing interest. We will explore its potential as a dual Peroxisome Proliferator-Activated Receptor (PPAR) agonist and an anti-inflammatory agent, comparing its efficacy against established modulators and outlining rigorous, self-validating experimental protocols.

The Scientific Rationale: Why Investigate this compound?

This compound belongs to a class of oxo-fatty acids (oFAs) that are structurally similar to endogenous signaling molecules. Its biological relevance stems from the activities observed in closely related isomers, such as (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid, which have demonstrated dual agonism at PPARα and PPARγ[1]. These nuclear receptors are master regulators of lipid metabolism, glucose homeostasis, and inflammation, making them prime targets for therapeutic intervention in metabolic diseases and inflammatory disorders[2].

Furthermore, the anti-inflammatory properties of similar oxo-fatty acids, like 10-oxo-trans-11-octadecenoic acid (KetoC), have been documented. KetoC has been shown to suppress pro-inflammatory cytokines, such as TNFα and IL-6, in macrophage cell lines by acting on the G protein-coupled receptor 120 (GPR120) and inhibiting the NF-κB signaling pathway[3]. This precedent provides a strong mechanistic hypothesis for the potential anti-inflammatory action of this compound.

This guide will focus on three key biological activities for validation:

  • PPARα Agonism: Important for fatty acid oxidation and lipid lowering.

  • PPARγ Agonism: Crucial for insulin sensitization and adipogenesis.

  • Anti-inflammatory Activity: Essential for mitigating chronic inflammatory responses.

Comparative Framework: Benchmarking Against the Standards

To provide a meaningful assessment of this compound's biological activity, it is imperative to compare its performance against well-characterized compounds.

Biological Activity Test Compound Positive Control Negative Control
PPARα Agonism This compoundFenofibrateVehicle (e.g., DMSO)
PPARγ Agonism This compoundRosiglitazoneVehicle (e.g., DMSO)
Anti-inflammatory This compoundIndomethacinVehicle (e.g., DMSO)
Cytotoxicity This compoundDoxorubicinVehicle (e.g., DMSO)

Rationale for Comparator Selection:

  • Fenofibrate is a clinically used fibrate drug that selectively activates PPARα, providing a robust benchmark for lipid-lowering potential[4].

  • Rosiglitazone is a potent and selective PPARγ agonist of the thiazolidinedione class, widely used in research as a standard for insulin-sensitizing and adipogenic effects[5][6].

  • Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, serving as a classical reference for anti-inflammatory activity[7][8].

  • Doxorubicin , a well-known chemotherapeutic agent, is included as a positive control in cytotoxicity assays to ensure the assay is performing as expected.

Experimental Validation: Protocols and Data Interpretation

The following sections provide detailed, step-by-step protocols for the essential in vitro assays to validate the biological activity of this compound. The causality behind experimental choices is explained to ensure scientific integrity.

Assessing PPAR Agonism: The Luciferase Reporter Gene Assay

This assay provides a quantitative measure of a compound's ability to activate a specific PPAR isoform. The principle lies in the use of engineered cells that express a PPAR of interest and a reporter gene (luciferase) under the control of a PPAR-responsive promoter element (PPRE). Ligand binding to the PPAR induces the expression of luciferase, and the resulting luminescence is proportional to the receptor's activation.

Experimental Workflow for PPAR Luciferase Reporter Assay

PPAR_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Luminescence Reading seed_cells Seed reporter cells into a 96-well plate prep_compounds Prepare serial dilutions of this compound and controls treat_cells Add compounds to the cells prep_compounds->treat_cells incubate Incubate for 18-24 hours treat_cells->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells read_plate Measure luminescence with a plate reader lyse_cells->read_plate

Caption: Workflow for the PPAR Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture mammalian cells (e.g., HEK293T or COS-7) co-transfected with expression vectors for the full-length human PPARα or PPARγ, and a luciferase reporter plasmid containing a PPRE.

    • Seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound, Fenofibrate, and Rosiglitazone in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).

  • Incubation and Luminescence Measurement:

    • Incubate the plate for 18-24 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Plot the fold activation (relative to the vehicle control) against the log of the compound concentration.

  • Calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) using a non-linear regression analysis.

Comparative Data Table: PPAR Agonism

Compound PPARα EC50 (µM) PPARγ EC50 (µM)
This compoundTo be determinedTo be determined
Fenofibrate~30[4]>100
Rosiglitazone>100~0.06[5][6]

Note: The EC50 values for Fenofibrate and Rosiglitazone are literature-based and may vary slightly depending on the specific cell line and assay conditions.

Evaluating Cytotoxicity: The MTT Assay

Before concluding that a compound has a specific biological effect, it is crucial to assess its general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 3/4: MTT Assay seed_cells Seed cells (e.g., HepG2, 3T3-L1) into a 96-well plate prep_compounds Prepare serial dilutions of this compound and Doxorubicin treat_cells Add compounds to the cells prep_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed a relevant cell line (e.g., HepG2 for liver-related effects, or the same cell line used for the PPAR assay) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control for cytotoxicity (e.g., Doxorubicin) in culture medium.

    • Add 100 µL of the compound dilutions to the cells. Include a vehicle control.

  • MTT Assay and Absorbance Reading:

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Comparative Data Table: Cytotoxicity

Compound Cell Line IC50 (µM)
This compoundTo be determinedTo be determined
DoxorubicinHepG2~1-5 (literature value)
n-Hexadecanoic acidHCT-116~3.12 (converted from 0.8 µg/mL)[9]
9-Oxo-(10E,12E)-octadecadienoic acidHRA (ovarian cancer)Exhibits cytotoxicity[10]
Assessing Anti-inflammatory Activity: The Protein Denaturation Assay

Inflammation can lead to the denaturation of proteins. This assay provides a simple in vitro method to screen for anti-inflammatory activity by assessing a compound's ability to inhibit heat-induced protein denaturation.

Experimental Workflow for Protein Denaturation Assay

Protein_Denaturation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Measurement prep_solutions Prepare reaction mixture with albumin, compound, and buffer incubate_rt Incubate at 37°C prep_solutions->incubate_rt heat_denature Heat to induce denaturation (e.g., 72°C) incubate_rt->heat_denature cool Cool to room temperature heat_denature->cool read_absorbance Measure turbidity at 660 nm cool->read_absorbance

Caption: Workflow for the Protein Denaturation Assay.

Detailed Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg) or a 1% aqueous solution of bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of various concentrations of this compound or Indomethacin (e.g., 100 to 500 µg/mL).

    • Prepare a control solution with 0.2 mL of vehicle instead of the test compound.

  • Incubation and Denaturation:

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 72°C for 5 minutes.

    • Cool the samples to room temperature.

  • Turbidity Measurement:

    • Measure the turbidity of the samples spectrophotometrically at 660 nm.

Data Analysis and Interpretation:

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Plot the percentage inhibition against the compound concentration.

  • Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

Comparative Data Table: Anti-inflammatory Activity

Compound IC50 (µg/mL) for Protein Denaturation Inhibition
This compoundTo be determined
Indomethacin~10-100 (literature values vary based on assay conditions)[11][12]
n-Hexadecanoic acidDemonstrates anti-inflammatory activity by inhibiting phospholipase A2[13]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of the biological activities of this compound. By systematically evaluating its PPARα/γ agonism and anti-inflammatory potential in comparison to established standards, researchers can generate robust and reliable data. Positive results from these in vitro assays would warrant further investigation into the specific molecular mechanisms and progression to more complex cellular and in vivo models to fully elucidate the therapeutic potential of this promising bioactive lipid.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

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  • Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. (2016). NIH. [Link]

  • A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential. (n.d.). PubMed. [Link]

  • Indigo Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • Sæther, T., et al. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. PubMed. [Link]

  • Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. (2022). NIH. [Link]

  • Indigo Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • 3.9. Determination of the Anti-Inflammatory Activity: Inhibition of Albumin Denaturation. (n.d.). MDPI. [Link]

  • Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. (2022). JCDR. [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. (n.d.). ResearchGate. [Link]

  • Luciferase reporter assay of PPAR activation in COS-7 cells.... (n.d.). ResearchGate. [Link]

  • Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. (2023). PMC - NIH. [Link]

  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. (n.d.). Pharmacy Education. [Link]

  • The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. (n.d.). PubMed. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (n.d.). J-Stage. [Link]

  • The oxo-fatty acids 1 and 2 activate human natural promoters in a.... (n.d.). ResearchGate. [Link]

  • Rosiglitazone maleate - PPARg agonist, AMS.MC-1012-1. (n.d.). Amsbio. [Link]

  • Rosiglitazone Activation of PPARgamma Suppresses Fractalkine Signaling. (n.d.). PubMed - NIH. [Link]

  • Comparison between IC 50 (µM) of compounds 1-3 and indomethacin as a positive control (N = 3). (n.d.). ResearchGate. [Link]

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  • Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors. (n.d.). Semantic Scholar. [Link]

  • 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. (n.d.). PubMed. [Link]

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A Comparative Guide to Fatty Acid Signaling: 10-Oxohexadecanoic Acid vs. Hexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular communication, fatty acids have emerged as more than mere structural components or energy reserves. They are potent signaling molecules that modulate a vast array of physiological and pathological processes. This guide provides an in-depth comparison of two C16 fatty acids: the ubiquitous saturated fatty acid, hexadecanoic acid (more commonly known as palmitic acid), and its oxidized counterpart, 10-oxohexadecanoic acid. We will dissect their distinct signaling mechanisms, compare their downstream cellular effects, and provide robust experimental protocols for their investigation, offering a critical resource for researchers in metabolic disease, inflammation, and drug discovery.

Introduction: A Tale of Two Fatty Acids

Hexadecanoic acid is the most common saturated fatty acid in animals and plants, serving as a central hub in lipid metabolism.[1][2] Its signaling roles are complex and often context-dependent, implicated in everything from insulin secretion to inflammation.[3][4] In contrast, this compound, an oxo-fatty acid (OFA), represents a class of molecules gaining attention for their distinct bioactivities. While direct research on this compound is nascent, studies on structurally similar oxo-fatty acids reveal potent and specific signaling capabilities, particularly in regulating gene expression.[5][6] This guide will compare the well-established signaling pathways of hexadecanoic acid with those of related oxo-fatty acids, providing a framework for understanding their differential impacts on cellular function.

Hexadecanoic Acid: A Rapid, Membrane-Initiated Signal

Hexadecanoic acid primarily executes its rapid signaling functions by interacting with membrane-bound G-protein coupled receptors (GPCRs), most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[3][7]

Mechanism of Action: The GPR40 Pathway

Activation of GPR40 by hexadecanoic acid in pancreatic β-cells is a key mechanism for the fatty acid-induced amplification of glucose-stimulated insulin secretion (GSIS).[3][8]

  • Receptor Binding: Hexadecanoic acid binds to the GPR40 receptor on the plasma membrane.

  • G-Protein Activation: This binding activates the Gαq subunit of the associated G-protein.[7]

  • PLC Activation & Second Messengers: Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[7]

  • PKC and NADPH Oxidase Activation: The rise in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC). This cascade can also lead to the activation of NADPH oxidase, resulting in the production of superoxide, a reactive oxygen species (ROS) that also plays a role in potentiating insulin secretion in the short term.[3][8]

  • Insulin Exocytosis: The elevated cytoplasmic Ca²⁺ is the primary trigger for the fusion of insulin-containing granules with the cell membrane, resulting in insulin secretion.[7]

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum HA Hexadecanoic Acid GPR40 GPR40 (FFAR1) HA->GPR40 Binds Gaq Gαq GPR40->Gaq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates NADPH_Oxidase NADPH Oxidase ROS Superoxide (ROS) NADPH_Oxidase->ROS Produces Gaq->PLC Activates ER ER Ca²⁺ Store IP3->ER Binds PKC PKC DAG->PKC Activates Ca2 ↑ [Ca²⁺]i Ca2->PKC Activates InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle Triggers Fusion PKC->NADPH_Oxidase Activates InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion ER->Ca2 Releases Ca²⁺

Caption: Hexadecanoic acid signaling cascade via the GPR40 receptor.

Dual Role in Inflammation

The role of hexadecanoic acid in inflammation is multifaceted. While chronic exposure is often linked to pro-inflammatory responses and cellular stress, some evidence points to direct anti-inflammatory actions.

  • Pro-inflammatory: In various cell types, high levels of hexadecanoic acid can induce endoplasmic reticulum (ER) stress and activate inflammatory pathways, contributing to the pathology of metabolic diseases.[4]

  • Anti-inflammatory: Conversely, one study demonstrated that hexadecanoic acid can act as a competitive inhibitor of phospholipase A(2) (PLA2).[9] Since PLA2 is a key enzyme responsible for releasing arachidonic acid from membranes—the first step in producing pro-inflammatory eicosanoids—this inhibition represents a direct anti-inflammatory mechanism.[9]

This compound: A Transcriptional Regulator

Direct signaling data for this compound is limited. However, extensive research on structurally related marine oxo-fatty acids, such as (7E)-9-oxohexadec-7-enoic acid, reveals a distinct mechanism of action: activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] PPARs are ligand-activated transcription factors that function as master regulators of lipid and glucose metabolism.

Mechanism of Action: The PPARα/γ Pathway

Oxo-fatty acids act as dual agonists for PPARα and PPARγ, initiating a slower, transcription-based cellular response.[5]

  • Cellular Entry: The oxo-fatty acid enters the cell and diffuses into the nucleus.

  • PPAR Activation: It binds to the Ligand Binding Domain (LBD) of PPARα or PPARγ.

  • Heterodimerization: Ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[10]

  • Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes involved in:

    • PPARα: Fatty acid oxidation, lipid catabolism.

    • PPARγ: Adipogenesis, lipid storage, glucose homeostasis, and insulin sensitization.

    • Both: Upregulation of anti-diabetic adipokines and repression of pro-inflammatory cytokines.[5]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OFA Oxo-fatty Acid PPAR PPARα / PPARγ OFA->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Forms Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds DNA DNA mRNA mRNA PPRE->mRNA Initiates Transcription Proteins Metabolic & Anti-inflammatory Proteins mRNA->Proteins Translation

Caption: Oxo-fatty acid signaling via nuclear PPAR receptors.

Comparative Analysis: A Summary of Divergent Functions

The distinct signaling mechanisms of hexadecanoic acid and oxo-fatty acids lead to fundamentally different cellular outcomes.

FeatureHexadecanoic Acid (Palmitic Acid)This compound (via related OFAs)
Primary Receptor GPR40 (FFAR1), a cell surface GPCR[3]PPARα and PPARγ, nuclear receptors[5]
Signaling Speed Rapid (seconds to minutes)Slow (hours), requires transcription/translation
Mechanism G-protein coupling, second messengers (Ca²⁺, DAG)Ligand-activated transcription factor, PPRE binding[10]
Primary Metabolic Effect Potentiates glucose-stimulated insulin secretion[8]Regulates gene expression for lipid metabolism, glucose homeostasis, and insulin sensitivity[5]
Inflammatory Effect Context-dependent: can be pro-inflammatory (ER stress) or anti-inflammatory (PLA2 inhibition)[4][9]Primarily anti-inflammatory via repression of pro-inflammatory cytokine genes[5]

Experimental Protocols for Functional Characterization

To empirically validate the distinct signaling activities of these fatty acids, specific, robust assays are required. The choice of assay is dictated by the target receptor class.

Protocol 1: GPR40 Activation via Intracellular Calcium Flux Assay

This protocol measures the rapid increase in intracellular calcium following GPR40 activation, a hallmark of hexadecanoic acid signaling.

Causality: This assay directly measures the functional consequence of Gαq-coupled receptor activation. A positive result provides strong evidence of GPR40 agonism.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human GPR40 (or a relevant cell line like INS-1E) in a 96-well black, clear-bottom plate. Culture overnight to allow for adherence.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with the buffer to remove excess dye. Add buffer back to the wells.

  • Baseline Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for 15-30 seconds.

  • Compound Injection & Measurement: Inject hexadecanoic acid (solubilized with BSA) at various concentrations. Immediately begin measuring fluorescence kinetically for 2-3 minutes.

  • Controls:

    • Vehicle Control: Inject buffer with BSA alone to control for mechanical and solvent effects.

    • Positive Control: Use a known GPR40 agonist (e.g., GW9508) to validate assay performance.[3]

    • Negative Control: Use untransfected parental HEK293 cells to confirm the signal is GPR40-dependent.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline or the ratio of emissions (for Fura-2). Plot the peak response against the logarithm of the agonist concentration to determine the EC₅₀.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Step1 1. Plate GPR40-expressing HEK293 cells Step2 2. Load cells with Fluo-4 AM dye Step1->Step2 Step3 3. Wash to remove excess dye Step2->Step3 Step4 4. Measure baseline fluorescence Step3->Step4 Step5 5. Inject Hexadecanoic Acid Step4->Step5 Step6 6. Measure kinetic fluorescence increase Step5->Step6 Step7 7. Calculate ΔF over baseline Step6->Step7 Step8 8. Plot dose-response curve & calculate EC₅₀ Step7->Step8

Caption: Workflow for the intracellular calcium flux assay.

Protocol 2: PPARγ Activation via Luciferase Reporter Gene Assay

This protocol quantifies the ability of a compound to activate PPAR-mediated gene transcription.

Causality: This is a direct measure of the transcriptional activity that is the defining downstream function of PPAR activation. It is a highly sensitive and specific method for identifying nuclear receptor agonists.

Methodology:

  • Cell Culture & Transfection: Plate cells suitable for transfection (e.g., COS-1, HepG2) in a 96-well white, solid-bottom plate. Using a lipid-based transfection reagent, co-transfect cells with:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing multiple PPREs upstream of a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Compound Treatment: After 18-24 hours, replace the medium with fresh medium containing various concentrations of the oxo-fatty acid or hexadecanoic acid.

  • Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis & Measurement: Wash the cells with PBS. Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Controls:

    • Vehicle Control: Treat cells with the vehicle (e.g., DMSO) to establish baseline luciferase activity.

    • Positive Control: Use a potent PPARγ agonist (e.g., Rosiglitazone) to define the maximal response.[5]

    • Negative Control: Use a reporter plasmid without PPREs to ensure the response is PPRE-dependent.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold-induction over the vehicle control. Plot the fold-induction against the logarithm of the agonist concentration to determine the EC₅₀.

Luciferase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Step1 1. Plate COS-1 cells Step2 2. Co-transfect with: - PPARγ vector - PPRE-Luciferase vector - Renilla control vector Step1->Step2 Step3 3. Treat with Oxo-fatty Acid for 18-24 hours Step2->Step3 Step4 4. Lyse cells Step3->Step4 Step5 5. Measure Firefly & Renilla luminescence Step4->Step5 Step6 6. Normalize Firefly/Renilla Step5->Step6 Step7 7. Calculate Fold Induction & determine EC₅₀ Step6->Step7

Caption: Workflow for the PPAR luciferase reporter gene assay.

Conclusion and Future Directions

Hexadecanoic acid and this compound, despite their structural similarity, operate through fundamentally different signaling paradigms. Hexadecanoic acid acts as a rapid, extracellular ligand for the GPCR GPR40, while oxo-fatty acids function as intracellular, transcriptional regulators via PPARs. This divergence has profound implications for their physiological roles and therapeutic potential. The pro-secretory and often pro-inflammatory actions of hexadecanoic acid contrast sharply with the broad metabolic and anti-inflammatory gene programs initiated by oxo-fatty acids.

For drug development professionals, this comparison highlights the potential of leveraging fatty acid oxidation as a means to generate molecules with more targeted and beneficial signaling profiles. Further research is critically needed to characterize the specific signaling activities of this compound itself and to determine if it shares the PPAR-agonist properties of its structural relatives. Understanding this structure-activity relationship is paramount for designing novel therapeutics for metabolic and inflammatory diseases.

References

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  • Graciano, M. F., Valle, M. M., Curi, R., & Carpinelli, A. R. (2013). Evidence for the involvement of GPR40 and NADPH oxidase in palmitic acid-induced superoxide production and insulin secretion. Islets, 5(4), 155-164. [Link]

  • Aparna, V., Dileep, K. V., Mandal, P. K., Karthe, P., Sadasivan, C., & Haridas, M. (2012). Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment. Chemical biology & drug design, 80(3), 434–439. [Link]

  • Kuda, O., et al. (2018). Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. Diabetes, 67(7), 1304-1315. [Link]

  • Itoh, Y., Kawamata, Y., Harada, M., Kobayashi, M., Fujii, R., Fukusumi, S., Ogi, K., Hosoya, M., Tanaka, Y., Uejima, H., Tanaka, H., Maruyama, M., Satoh, R., Okubo, S., Kizawa, H., Komatsu, H., Matsumura, F., Noguchi, Y., & Shinohara, T. (2003). Role of GPR40 in fatty acid action on the beta cell line INS-1E. Biochemical and biophysical research communications, 311(2), 463-469. [Link]

  • Yore, M. M., et al. (2014). Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis. Cell, 159(2), 328-339. [Link]

  • FooDB. (n.d.). Showing Compound 16-Hydroxy-10-oxohexadecanoic acid (FDB021204). FooDB. [Link]

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  • Sæther, T., et al. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. ResearchGate. [Link]

  • Liu, H., et al. (2025). Hexadecanoic acid enhances the oxidative tolerance of Saccharomyces cerevisiae via regulating MF(α)2 to mitigate cell cycle progression. Food Microbiology. [Link]

  • Wang, Y., et al. (2025). 9-Hexadecenoic acid inhibits the aggressiveness of gastric cancer via targeting PTPN1/FTH1 signaling. Cancer Biotherapy and Radiopharmaceuticals. [Link]

  • PubChem. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. PubChem. [Link]

  • Dennis, E. A., & Norris, P. C. (2015). Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. The Journal of biological chemistry, 290(39), 23375–23383. [Link]

  • Aiello, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 92. [Link]

  • Chen, Y. F., et al. (2018). In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly. Mediators of inflammation, 2018, 5235938. [Link]

  • Colom, B., et al. (2021). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. Nutrients, 13(1), 226. [Link]

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A Comparative Guide to the Bioactivity of Oxohexadecanoic Acid Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Oxo-Fatty Acids

Oxo-fatty acids (oFAs) are a class of lipid molecules characterized by a ketone group along their fatty acid chain. These molecules have garnered significant interest in the scientific community for their diverse biological activities, including the regulation of metabolic and inflammatory pathways. A critical aspect of their function lies in their isomerism, where subtle differences in the position of the oxo group and the configuration of double bonds can lead to profound variations in their biological effects. This guide focuses on the comparative bioactivity of isomers of hexadecanoic acid, a 16-carbon saturated fatty acid, that have been modified with an oxo group. While the broad topic is 10-oxohexadecanoic acid isomers, the most comprehensive data currently available in the scientific literature pertains to the closely related 9-oxohexadecenoic acid isomers. These compounds serve as exemplary models for understanding the structure-activity relationships of oFAs.

Comparative Bioactivity of Oxohexadecenoic Acid Isomers

The primary mechanism through which many oxo-fatty acids exert their effects is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in the regulation of glucose and lipid metabolism, as well as inflammation.[1] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ.

A key study by Saether et al. (2018) provides a head-to-head comparison of two marine-derived oxohexadecenoic acid isomers: (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid . These compounds, isolated from the marine alga Chaetoceros karianus, have demonstrated dual agonism for both PPARα and PPARγ.[2]

PPARα and PPARγ Activation

Both (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid were found to be dose-dependent activators of PPARα and PPARγ, with EC50 values in the micromolar range.[2] This dual agonism is particularly noteworthy for drug development, as compounds that can modulate both of these receptors hold promise for the treatment of complex metabolic disorders like type 2 diabetes and dyslipidemia.

CompoundPPARα Activation (EC50)PPARγ Activation (EC50)
(7E)-9-oxohexadec-7-enoic acid~25 µM~30 µM
(10E)-9-oxohexadec-10-enoic acid~30 µM~35 µM
Reference: Saether et al. (2018)

The data indicates that both isomers are semi-potent dual PPARα/γ agonists.[2] The ability of these compounds to activate both receptors suggests they can influence a wide array of metabolic processes. PPARα activation is primarily associated with fatty acid catabolism, while PPARγ is a master regulator of adipogenesis and insulin sensitivity.[1]

Anti-Inflammatory and Insulin-Sensitizing Potential

The activation of PPARs by these oxohexadecenoic acid isomers also translates to significant anti-inflammatory and insulin-sensitizing effects. The study by Saether et al. (2018) revealed that both (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid can induce anti-diabetic gene programs in adipocytes. This is achieved by upregulating the expression of insulin-sensitizing adipokines and concurrently repressing pro-inflammatory cytokines.[2]

While specific IC50 values for the inhibition of inflammatory markers like NF-κB were not detailed in the primary comparative study, the observed repression of pro-inflammatory cytokines strongly suggests an anti-inflammatory mechanism. The activation of PPARγ is known to interfere with pro-inflammatory transcription factors such as NF-κB.

Regarding insulin sensitivity, the upregulation of insulin-sensitizing adipokines by these compounds is a promising indicator of their potential to improve glucose metabolism. Further studies are warranted to quantify their direct effects on glucose uptake in adipocytes and muscle cells.

Experimental Protocols for Assessing Bioactivity

To enable researchers to validate and expand upon these findings, we provide detailed protocols for key in vitro assays. The choice of these assays is based on their relevance to the known bioactivities of oxo-fatty acids and their widespread use in metabolic and inflammatory research.

PPARα/γ Transactivation Assay

This assay is fundamental for determining the ability of a compound to activate PPARs. It utilizes a reporter gene, typically luciferase, linked to a PPAR-responsive element.

Principle: A chimeric receptor is created by fusing the ligand-binding domain (LBD) of the PPAR of interest (α or γ) to a GAL4 DNA-binding domain (DBD). This construct is co-transfected into a suitable cell line (e.g., COS-1 or HEK293) with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a luciferase gene. Upon binding of a ligand to the PPAR LBD, the chimeric receptor binds to the UAS and activates the transcription of the luciferase gene. The resulting luminescence is measured and is proportional to the activation of the PPAR.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture COS-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect cells using a suitable transfection reagent with plasmids encoding the GAL4-DBD-PPAR-LBD fusion protein and the GAL4-UAS-luciferase reporter. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with DMEM containing the test compounds (e.g., (7E)-9-oxohexadec-7-enoic acid, (10E)-9-oxohexadec-10-enoic acid) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα).

  • Luciferase Assay:

    • After 18-24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity.

    • Plot the fold activation relative to the vehicle control against the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Workflow Diagram:

PPAR_Transactivation_Assay cluster_workflow PPAR Transactivation Assay Workflow A Seed COS-1 Cells B Transfect with Plasmids (GAL4-PPAR-LBD & UAS-Luc) A->B C Incubate for 24h B->C D Treat with Test Compounds C->D E Incubate for 18-24h D->E F Lyse Cells E->F G Measure Luciferase Activity F->G H Normalize and Analyze Data G->H NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes activates

Caption: Simplified NF-κB Signaling Pathway.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of a compound on glucose transport into adipocytes, a key indicator of insulin sensitivity.

Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound in the presence or absence of insulin. The uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analog) is then measured. An increase in glucose uptake suggests an insulin-sensitizing effect.

Step-by-Step Methodology:

  • 3T3-L1 Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

    • Maintain the cells in culture for 8-12 days to allow for full differentiation into mature adipocytes, characterized by the accumulation of lipid droplets.

  • Compound Treatment and Insulin Stimulation:

    • Serum-starve the differentiated adipocytes for 2-4 hours.

    • Treat the cells with the test compounds at various concentrations for a specified period (e.g., 18-24 hours).

    • Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 15-30 minutes.

  • Glucose Uptake Measurement:

    • Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period (e.g., 5-10 minutes).

    • Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and measure the amount of intracellular labeled glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).

  • Data Analysis:

    • Normalize the glucose uptake to the protein content of the cell lysate.

    • Express the results as a percentage of the insulin-stimulated control.

Experimental Workflow Diagram:

Glucose_Uptake_Assay cluster_workflow Glucose Uptake Assay Workflow A Differentiate 3T3-L1 Preadipocytes B Serum Starve Mature Adipocytes A->B C Treat with Test Compounds B->C D Stimulate with Insulin C->D E Add Labeled Glucose Analog D->E F Stop Uptake & Lyse Cells E->F G Measure Intracellular Labeled Glucose F->G H Analyze Data G->H

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 10-Hydroxy-2-decenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Activities of 10-HDA

10-Hydroxy-2-decenoic acid (10-HDA) is the primary bioactive lipid component of royal jelly, credited with many of its therapeutic properties.[1] Accumulating evidence highlights its diverse physiological effects, including anti-inflammatory, anti-tumor, immunomodulatory, and metabolic regulatory activities.[1][2][3] Despite extensive research into its biological outcomes, the precise molecular targets and the complete mechanism of action remain subjects of active investigation. This guide aims to illuminate the current understanding of 10-HDA's mechanisms and provide robust experimental frameworks for researchers to further probe its function.

Putative Mechanisms of Action: A Multi-Target Landscape

The biological effects of 10-HDA are not attributed to a single, unified pathway but rather to its ability to modulate several key signaling nodes. Here, we compare the primary putative mechanisms through which 10-HDA is believed to exert its effects.

A significant body of evidence points to the activation of AMPK as a key mechanism for 10-HDA's metabolic effects.[4] AMPK acts as a central energy sensor in cells.

  • Mechanism: 10-HDA has been shown to induce the phosphorylation and activation of AMPKα in skeletal muscle cells (L6 myotubes).[4] This activation is mediated by the upstream kinase Ca²⁺/calmodulin-dependent kinase kinase β (CaMKKβ) and occurs independently of changes in the cellular AMP:ATP ratio.[4] Activated AMPK then promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake.[4]

  • Comparative Insight: Unlike the canonical AMPK activator AICAR, which mimics AMP, 10-HDA operates through a distinct upstream pathway involving calcium signaling. This suggests a more nuanced role in cellular energy homeostasis compared to direct adenylate system modulators.

Signaling Pathway of 10-HDA-Mediated AMPK Activation

AMPK_Pathway HDA 10-HDA CaMKKb CaMKKβ HDA->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Phosphorylates & Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Caption: 10-HDA activates AMPK via CaMKKβ, leading to increased glucose uptake.

The potent anti-inflammatory effects of 10-HDA are largely attributed to its ability to suppress the NF-κB signaling pathway.[2][3]

  • Mechanism: In various cell types, including macrophages and colon cancer cells, 10-HDA has been demonstrated to inhibit the activation and nuclear translocation of NF-κB.[3] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

  • Comparative Insight: While many anti-inflammatory compounds target the NF-κB pathway, 10-HDA's action appears to be upstream of IκBα degradation in some contexts, suggesting a distinct point of intervention compared to proteasome inhibitors like bortezomib.[5]

GPR84 is a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[6] Given that 10-HDA is a C10 fatty acid, GPR84 presents a plausible direct target.

  • Mechanism: GPR84 activation is primarily coupled to a pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as intracellular calcium mobilization.[7] While direct, high-affinity binding of 10-HDA to GPR84 is yet to be definitively established, other hydroxylated MCFAs have been shown to activate the receptor.[8]

  • Comparative Insight: GPR84 is considered a pro-inflammatory receptor.[7][8] If 10-HDA acts as a GPR84 agonist, its well-documented anti-inflammatory effects would present a paradox. This suggests several possibilities: 10-HDA may be a biased agonist, a partial agonist, or an antagonist at GPR84, or its anti-inflammatory effects through other pathways (like NF-κB inhibition) may overwhelm any pro-inflammatory signaling from GPR84. This makes the characterization of 10-HDA's activity at GPR84 a critical area of investigation.

The interaction of 10-HDA with PPARγ, a master regulator of adipogenesis and lipid metabolism, is complex.

  • Mechanism: Some studies indicate that 10-HDA can down-regulate the expression of PPARγ and its target genes in the context of adipocyte differentiation. However, it is unclear if this is a direct effect on the receptor or an indirect consequence of modulating other signaling pathways that influence PPARγ expression. Other polyunsaturated fatty acids are known to be direct PPARγ agonists.[9]

  • Comparative Insight: The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone, are potent, full agonists of PPARγ.[10] Comparing the transcriptional profile of cells treated with 10-HDA versus Rosiglitazone can elucidate whether 10-HDA acts as a direct PPARγ modulator and, if so, whether it is a full, partial, or selective agonist.

Experimental Frameworks for Mechanism Elucidation

To dissect the precise mechanism of action of 10-HDA, a multi-pronged experimental approach is necessary. Below are detailed protocols for key assays to test the putative mechanisms described above.

Experimental_Workflow cluster_0 Target Identification cluster_1 Pathway Activity Assessment CETSA Cellular Thermal Shift Assay (CETSA) GPR84_Assay GPR84 Calcium Mobilization Assay CETSA->GPR84_Assay Identifies direct targets PPARg_Assay PPARγ Reporter Assay CETSA->PPARg_Assay NFkB_Assay NF-κB Reporter Assay GPR84_Assay->NFkB_Assay Downstream signaling PPARg_Assay->NFkB_Assay AMPK_Assay AMPK Activation Assay (Western Blot) AMPK_Assay->PPARg_Assay Cross-talk

Caption: A workflow for identifying direct targets and assessing pathway modulation by 10-HDA.

CETSA is a powerful method to directly assess the binding of a ligand to its target protein in a cellular context.[11][12] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[11]

Objective: To determine if 10-HDA directly binds to putative targets like GPR84, PPARγ, or components of the NF-κB and AMPK pathways in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., HEK293T overexpressing a target, or a relevant cell line like THP-1 monocytes) to ~80% confluency.

    • Treat cells with either 10-HDA (e.g., at various concentrations from 1-100 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein in the soluble fraction by Western blot using a validated antibody.

    • Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the 10-HDA-treated samples compared to the vehicle control indicates direct target engagement.

This assay measures the activation of GPR84 by detecting the release of intracellular calcium, a key downstream event in Gαq/11 or Gαi/o (when co-expressed with a promiscuous G protein like Gα16) signaling.[6][13][14][15]

Objective: To determine if 10-HDA acts as an agonist or antagonist of GPR84.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing human GPR84 and a promiscuous G protein (e.g., HEK293/Gα16/GPR84).[6]

    • Seed the cells in a black, clear-bottom 96-well plate and grow overnight.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

    • Agonist Mode: Add varying concentrations of 10-HDA to the cells and immediately measure the fluorescence intensity over time. A rapid increase in fluorescence indicates receptor activation. Use a known GPR84 agonist like 6-n-octylaminouracil (6-OAU) as a positive control.[7]

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 10-HDA for a short period (e.g., 10-15 minutes). Then, add a known GPR84 agonist (e.g., 6-OAU at its EC80 concentration) and measure the fluorescence. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

This assay measures the transcriptional activity of PPARγ.[16][17][18]

Objective: To determine if 10-HDA modulates the transcriptional activity of PPARγ.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T).

    • Co-transfect the cells with three plasmids:

      • An expression vector for human PPARγ.

      • A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).

      • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of 10-HDA for 18-24 hours.

    • Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control.[10]

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine if 10-HDA activates or inhibits PPARγ transcriptional activity.

Comparative Data Summary

The following table summarizes the expected outcomes for 10-HDA in comparison to known modulators of the putative pathways. These are hypothetical results based on published literature that researchers would aim to confirm or refute.

Assay 10-HDA Rosiglitazone (PPARγ Agonist) 6-OAU (GPR84 Agonist) LPS (NF-κB Activator)
PPARγ Reporter Assay Minimal to no activation; potential inhibition of agonist-induced activityStrong dose-dependent activation (EC50 in nM range)[10][19][20][21]No effectNo direct effect
GPR84 Ca²⁺ Mobilization Potential weak to moderate agonism or antagonismNo effectPotent dose-dependent activation (EC50 in nM-low µM range)[7]No effect
NF-κB Reporter Assay Inhibition of LPS-induced activation[3]Potential inhibition of LPS-induced activationPotential enhancement of LPS-induced activationStrong dose-dependent activation
AMPK Phosphorylation Increased phosphorylation[4]No direct effectNo direct effectVariable effects
Conclusion and Future Directions

The mechanism of action of 10-Hydroxy-2-decenoic acid is complex and likely involves the modulation of multiple signaling pathways, including AMPK activation and NF-κB inhibition. Its direct molecular targets are still being elucidated, with GPR84 and PPARγ representing key candidates for investigation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically dissect these mechanisms.

Future studies should focus on:

  • Direct Binding Affinity: Quantifying the binding affinity of 10-HDA to its putative targets using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Biased Agonism: Investigating whether 10-HDA acts as a biased agonist at GPR84, selectively activating certain downstream pathways over others.

  • In Vivo Target Validation: Utilizing genetic models (e.g., knockout mice for GPR84 or AMPK subunits) to confirm the in vivo relevance of the mechanisms identified in vitro.

By employing these rigorous and comparative approaches, the scientific community can build a comprehensive understanding of how this unique fatty acid exerts its diverse and beneficial biological effects.

References

  • INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. [Link]

  • Hu, X. et al. (2021). Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice. Food & Function. [Link]

  • Yang, EJ. et al. (2012). 10-Hydroxy-2-decenoic acid from Royal jelly: A potential medicine for RA. ResearchGate. [Link]

  • Lee, H. et al. (2016). Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay. International Journal of Molecular Sciences. [Link]

  • Sha, Y. et al. (2021). 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism. Frontiers in Nutrition. [Link]

  • ResearchGate. How can I assess the activity of the nuclear receptor PPAR gamma?. [Link]

  • Wang, J. et al. (2016). Discovery and Characterization of a Novel Small Molecule Agonist for Medium-Chain Free Fatty Acid Receptor GPR84. ResearchGate. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Honda, Y. et al. (2015). 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling. Journal of Aging Research. [Link]

  • Wang, J. et al. (2016). Discovery and Characterization of a Novel Small Molecule Agonist for Medium-Chain Free Fatty Acid Receptor GPR84. PLOS ONE. [Link]

  • Kato, T. et al. (2014). 10-Hydroxy-2-decenoic acid, a unique medium-chain fatty acid, activates 5'-AMP-activated protein kinase in L6 myotubes and mice. Molecular Nutrition & Food Research. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

  • Caers, J. et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

  • Berger, J. et al. (2005). Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone. Diabetes. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Molina, D. M. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Du, L. et al. (2019). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). MDPI. [Link]

  • CETSA. Publications. [Link]

  • Yu, E. et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]

  • JoVE. Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]

  • Springer Link. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]

  • Kaku, S. et al. (2023). Effects of 10-Hydroxy-2-decenoic Acid and 10-Hydroxydecanoic Acid in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study. Nutrients. [Link]

  • Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Suzuki, M. et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. The Journal of Biological Chemistry. [Link]

  • Li, H. et al. (2007). Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide. Kidney International. [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. [Link]

  • BellBrook Labs. A Validated AMPK Inhibitor Screening Assay. [Link]

  • Risérus, U. et al. (2005). Rosiglitazone increases indexes of stearoyl-CoA desaturase activity in humans: link to insulin sensitization and the role of dominant-negative mutation in peroxisome proliferator-activated receptor-gamma. Diabetes. [Link]

  • Lin, LL. et al. (2020). Effects of 10-HDA on MAPK, NF-κB, and STAT3 signaling pathways in human... Research Square. [Link]

  • BPS Bioscience. THP-1 Cell Line - NF- κB Reporter (Luc). [Link]

  • Taylor & Francis Online. 10-Hydroxydecanoic acid – Knowledge and References. [Link]

  • Frontiers. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism. [Link]

  • Park, Y. K. et al. (2009). Rosiglitazone Activation of PPARgamma Suppresses Fractalkine Signaling. PPAR Research. [Link]

  • Offermanns, S. et al. (2019). A Biased Agonist at Immunometabolic Receptor GPR84 Causes Distinct Functional Effects in Macrophages. ACS Chemical Biology. [Link]

  • Fang, M. et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives. [Link]

  • Atanasov, A. G. et al. (2013). Effect of PPAR-α agonists, rosiglitazone, pioglitazone, and MBX-102... ResearchGate. [Link]

  • Kim, J. H. et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation. [Link]

  • Devaraj, S. et al. (2017). Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties. BMC Bioinformatics. [Link]

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In Vivo Validation of 10-Oxohexadecanoic Acid's Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic and inflammatory disease, the identification of novel therapeutic agents is a paramount objective. Among the burgeoning class of bioactive lipids, 10-Oxohexadecanoic acid (10-O-HDA) has emerged as a compound of significant interest. This guide provides a comprehensive overview of the in vivo validation of 10-O-HDA's function, with a focus on its role as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). We will explore established animal models, compare its expected efficacy with other PPAR agonists, and provide detailed experimental protocols to empower your research endeavors.

The Therapeutic Promise of this compound: A Dual PPARα/γ Agonist

This compound is an oxidized fatty acid that has demonstrated significant potential in preclinical studies. Its primary mechanism of action is through the activation of PPARα and PPARγ, nuclear receptors that are master regulators of lipid and glucose metabolism, as well as inflammatory responses.[1][2]

  • PPARα activation primarily stimulates fatty acid oxidation and is the target of fibrate drugs used to treat hyperlipidemia.[3][4]

  • PPARγ activation enhances insulin sensitivity and is the mechanism behind the thiazolidinedione class of antidiabetic drugs.[4][5]

By acting as a dual agonist, 10-O-HDA holds the promise of addressing both dyslipidemia and insulin resistance, key components of metabolic syndrome, with a single molecule.

Comparative Landscape: this compound vs. Other PPAR Agonists

While direct in vivo comparative studies on 10-O-HDA are emerging, its performance can be benchmarked against other well-characterized PPAR agonists. The following table summarizes the expected in vivo effects of 10-O-HDA based on its dual agonist profile, in comparison to selective PPARα and PPARγ agonists.

FeatureSelective PPARα Agonists (e.g., Fenofibrate)Selective PPARγ Agonists (e.g., Rosiglitazone)This compound (Expected) & Other Dual Agonists
Primary Effect Lowers triglycerides, stimulates fatty acid oxidation[3][6]Improves insulin sensitivity, enhances glucose uptake[5]Addresses both dyslipidemia and hyperglycemia[1][2]
Body Weight Generally neutral or slight decrease[7]Often associated with weight gain[5]Potential for neutral effect or modest weight reduction
Plasma Glucose Minimal direct effectSignificant reduction in hyperglycemic states[5]Significant reduction in hyperglycemic states
Plasma Insulin May decrease due to improved lipid metabolismSignificant reduction due to improved sensitivity[5]Significant reduction
Triglycerides Significant reduction[6]Modest reductionSignificant reduction
Adverse Effects Potential for liver enzyme elevationFluid retention, weight gain, increased risk of heart failure[5]Aims for a balanced profile with potentially fewer side effects

In Vivo Validation Models: A Step-by-Step Guide

The following are detailed protocols for established animal models to validate the anti-diabetic and anti-inflammatory functions of this compound.

Model 1: Streptozotocin (STZ)-Induced Type 1 Diabetes Mellitus in Rodents

This model is ideal for assessing the direct glucose-lowering effects of 10-O-HDA in a state of insulin deficiency.[8][9][10]

Experimental Workflow:

Caption: Workflow for HFD-Induced Obesity Model.

Detailed Protocol:

  • Animal Model: Male C57BL/6J mice (6 weeks old).

  • Induction of Obesity: Feed mice a high-fat diet (60% kcal from fat) for 8-12 weeks. [11]A control group should be fed a standard chow diet.

  • Confirmation of Phenotype: Monitor body weight weekly. After the induction period, confirm insulin resistance by performing a glucose tolerance test (GTT) and an insulin tolerance test (ITT). [12][13]4. Grouping and Treatment:

    • Group 1: Chow-fed Control (vehicle treatment)

    • Group 2: HFD-fed Control (vehicle treatment)

    • Group 3: 10-O-HDA Treatment (HFD-fed, treated with 10-O-HDA)

    • Group 4: Positive Control (HFD-fed, treated with a dual PPARα/γ agonist)

  • Drug Administration: Administer 10-O-HDA or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring: Continue to monitor body weight and food intake.

  • Endpoint Analysis:

    • Metabolic Tests: Repeat GTT and ITT at the end of the treatment period.

    • Blood and Tissue Collection: As described in the STZ model, collect blood and tissues for analysis of metabolic parameters and gene expression.

Model 3: Lipopolysaccharide (LPS)-Induced Acute Inflammation

This model is used to assess the anti-inflammatory properties of 10-O-HDA. [14][15][16] Experimental Workflow:

Caption: Workflow for LPS-Induced Inflammation Model.

Detailed Protocol:

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Pre-treatment: Administer 10-O-HDA or vehicle via oral gavage or intraperitoneal injection 1-2 hours before the inflammatory challenge. [17][18][19]3. Induction of Inflammation: Inject mice with a single intraperitoneal dose of lipopolysaccharide (LPS) from E. coli at 0.5-1 mg/kg. [14][16]4. Blood Collection: Collect blood via tail vein or retro-orbital sinus at 2, 6, and 24 hours post-LPS injection.

  • Endpoint Analysis: Measure the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits. [20][21][22][23]

Signaling Pathway of this compound

The primary signaling pathway of 10-O-HDA involves its binding to and activation of the PPARα/RXR and PPARγ/RXR heterodimers in the nucleus. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. [24][25]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Downstream Effects 10-O-HDA 10-O-HDA PPARa PPARα 10-O-HDA->PPARa PPARg PPARγ 10-O-HDA->PPARg Heterodimer_a PPARα/RXR PPARa->Heterodimer_a Heterodimer_g PPARγ/RXR PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE Heterodimer_a->PPRE Heterodimer_g->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Lipid ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis TargetGenes->Lipid Glucose ↑ Insulin Sensitivity ↑ Glucose Uptake TargetGenes->Glucose Inflammation ↓ Inflammatory Gene Expression TargetGenes->Inflammation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 10-Oxohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, field-proven protocol for the safe disposal of 10-Oxohexadecanoic acid, a keto-fatty acid used in various research applications. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Core Principles: Hazard Assessment and Prohibited Practices

Before any disposal procedure is initiated, a thorough understanding of the substance's properties and hazards is paramount. This compound, while not acutely toxic, requires careful handling due to its chemical nature and the potential hazards of its common laboratory forms.

Causality of Core Principles: The fundamental principle of hazardous waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fire[1][2]. Furthermore, the solid, organic nature of this compound makes it unsuitable for aqueous disposal routes, as it can persist in and harm aquatic ecosystems.

Key Prohibition: Do Not Dispose Down the Drain. Laboratory drains are designed for aqueous, non-hazardous waste. Several properties of this compound and its related compounds make drain disposal unsafe and non-compliant:

  • Low Water Solubility: As with similar long-chain fatty acids, it has very low water solubility, meaning it will not dissolve and be effectively treated by wastewater systems[3].

  • Organic Solid: It is an organic solid, which should never be disposed of down the drain[4].

  • Aquatic Toxicity: Related fatty acids are classified as harmful to aquatic life with long-lasting effects.

Table 1: Physicochemical & Hazard Profile of this compound and Related Fatty Acids
PropertyValue / ClassificationRationale & Significance
Physical State Solid (at room temperature)[3]Dictates handling as a solid waste rather than a liquid.
GHS Hazard Class Skin Irritation, Serious Eye Irritation[5]Requires the use of appropriate Personal Protective Equipment (PPE).
Aquatic Hazard Harmful to aquatic life with long-lasting effectsUnderpins the prohibition of drain disposal to prevent environmental release.
Incompatibilities Strong oxidizing agents[3]Waste must be segregated from oxidizers to prevent hazardous reactions.
Combustibility Combustible, but not considered a significant fire risk[3]While not highly flammable, containers may burn in a fire. Store away from ignition sources.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for segregating and disposing of waste streams containing this compound. Adhering to this workflow is the first step in ensuring safe and compliant disposal.

G cluster_waste_type 1. Identify Waste Form cluster_segregation 2. Segregate by Type cluster_final_disposal 3. Final Disposal Path start Waste Containing This compound Generated solid Pure Solid or Contaminated Solid Matrix start->solid liquid Solution in Organic Solvent start->liquid ppe Contaminated PPE & Labware start->ppe solid_waste Solid Organic Waste Container solid->solid_waste solvent_waste Is the solvent halogenated? liquid->solvent_waste ppe_waste Solid Chemical Waste Container ppe->ppe_waste final_solid Hazardous Waste Pickup (EHS) solid_waste->final_solid non_halo Non-Halogenated Organic Waste solvent_waste->non_halo No halo Halogenated Organic Waste solvent_waste->halo Yes ppe_waste->final_solid non_halo->final_solid halo->final_solid

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a specific, validated protocol for each type of waste stream is critical. Do not combine these waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure chemical in its solid form.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves[4].

  • Container Selection: Procure a designated hazardous waste container suitable for solid organic waste. This should be a sealable, clearly labeled container, such as a plastic pail or a lined drum.

  • Transfer: Carefully transfer the solid this compound into the waste container. Avoid generating dust. If the amount is small, you may place the original, tightly sealed container directly into a larger, compatible hazardous waste container.

  • Labeling: Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Organic Solid Waste")[1].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents[1][3].

  • Pickup: Arrange for disposal through your institution's EHS department[6].

Protocol 2: Disposal of this compound in Organic Solvents

This protocol is for solutions where this compound has been dissolved in a solvent for experimental use. The solvent dictates the waste stream.

  • PPE: Wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat. Conduct all transfers within a certified chemical fume hood[4].

  • Waste Stream Identification:

    • Non-Halogenated Solvents (e.g., hexane, toluene, ethyl acetate): Dispose of in a designated "Non-Halogenated Organic Waste" container[7].

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Dispose of in a separate, designated "Halogenated Organic Waste" container[4][7].

    • Rationale: Halogenated and non-halogenated wastes are segregated because their final disposal methods (incineration) are different and mixing them significantly increases disposal costs and complexity.

  • Transfer: Carefully pour the solution into the appropriate liquid waste container using a funnel. Do not overfill the container (leave at least 10% headspace).

  • Labeling: Ensure the waste container is accurately labeled with the full names and approximate percentages of ALL components, including this compound and all solvents[1].

  • Storage and Pickup: Securely cap the container and store it in your lab's SAA, ensuring secondary containment is used[2]. Arrange for EHS pickup.

Protocol 3: Disposal of Contaminated Labware and PPE

This protocol covers items such as contaminated gloves, weigh boats, pipette tips, and paper towels.

  • Collection: Place all solid items contaminated with this compound into a designated, sealable plastic bag or a solid waste container[2].

  • Segregation: Do not mix this solid waste with general trash or "sharps" containers.

  • Labeling: Label the bag or container as "Hazardous Waste" and list the contaminant, "Solid waste contaminated with this compound."

  • Disposal: Once the bag is full, seal it and place it in the larger solid hazardous waste drum in your SAA for EHS pickup[2].

Protocol 4: Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before being discarded or recycled.

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethyl acetate or acetone) that can dissolve any remaining residue[2][7].

  • Rinsate Collection: Crucially, collect all three rinses as hazardous chemical waste. [2][7] Dispose of this rinsate according to Protocol 2.

  • Label Defacing: After rinsing, obliterate or remove the original chemical label to prevent confusion[2].

  • Final Disposal: The rinsed, dried, and defaced glass container can typically be disposed of in a designated glass disposal box. Plastic containers may be disposed of in the regular trash, pending institutional policy[2][7].

By implementing these scientifically grounded and systematic procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hexanoic Acid. Human Health and Ecological Risk Assessment. Regulations.gov. [Link]

  • Hazardous Waste. University of Oxford Department of Materials. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Summary of PChem, Fate and Ecological Effects data for Capric acid. Regulations.gov. [Link]

Sources

Navigating the Safe Handling of 10-Oxohexadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of 10-Oxohexadecanoic Acid.

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the absence of a dedicated SDS for this compound, its hazard profile is extrapolated from analogous compounds. For instance, 16-(tert-Butoxy)-16-oxohexadecanoic acid is reported to be harmful if swallowed, in contact with skin, or inhaled. Similarly, 8-Hydroxyhexadecanoic acid is classified as causing skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant and potentially harmful properties.

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness, itching, and irritation.

  • Eye Irritation: Direct contact can lead to serious eye irritation, potentially causing redness, pain, and blurred vision.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, a face shield should be worn in conjunction with safety goggles.[1]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against spills. For larger quantities or tasks with a significant risk of exposure, a complete protective suit may be necessary.[1]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if generating dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment. The following workflow provides a procedural guide for its management from receipt to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage Risk_Assessment Risk Assessment Receipt_and_Storage->Risk_Assessment Inspect container PPE_Donning PPE Donning Risk_Assessment->PPE_Donning Identify hazards Weighing_and_Transfer Weighing and Transfer PPE_Donning->Weighing_and_Transfer Ready for handling Experimental_Use Experimental Use Weighing_and_Transfer->Experimental_Use Prepare for experiment Decontamination Decontamination Experimental_Use->Decontamination After experiment Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Clean workspace Disposal Disposal Waste_Segregation->Disposal Separate waste streams

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling Procedures
  • Preparation:

    • Receipt and Storage: Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

    • Risk Assessment: Before any handling, conduct a thorough risk assessment for the specific procedure to be performed.

    • PPE Donning: Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Weighing and Transfer: Whenever possible, handle solid this compound in a chemical fume hood to minimize inhalation exposure. Use a spatula or other appropriate tools for transfer to prevent skin contact.

    • Experimental Use: When used in solution, avoid splashing. If heating is required, do so in a well-ventilated area and be aware of the potential for vapor generation.

  • Cleanup:

    • Decontamination: Clean all spills immediately. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Decontaminate the work surface with a suitable cleaning agent.

    • Personal Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in its safe management. All waste must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and compatible waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Neutralization (for acidic waste streams):

    • If the waste stream is acidic, it may require neutralization before disposal. This should only be performed by trained personnel.

    • Dilute the acidic waste by slowly adding it to a large volume of cold water (a 1:10 ratio of acid to water is a general guideline).[3]

    • Slowly add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while stirring and monitoring the pH.

    • Adjust the pH to a neutral range (typically between 6 and 8) before drain disposal, if permitted by local regulations. Always check with your institution's environmental health and safety office.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's designated hazardous waste management program.

    • Ensure all waste containers are properly labeled with the contents and associated hazards.

By adhering to these guidelines, researchers and laboratory professionals can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • AA Blocks. (2025-01-18). Safety Data Sheet - 8-Hydroxyhexadecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 16-Hydroxy-10-oxohexadecanoic acid. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual - Hazardous Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023-02-27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oxford Department of Materials. (n.d.). Hazardous Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.